molecular formula C10H12BNO3 B151542 3-Methacrylamidophenylboronic acid CAS No. 48150-45-4

3-Methacrylamidophenylboronic acid

Cat. No.: B151542
CAS No.: 48150-45-4
M. Wt: 205.02 g/mol
InChI Key: GBBUBIKYAQLESK-UHFFFAOYSA-N
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Description

3-Methacrylamidophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(2-methylprop-2-enoylamino)phenyl]boronic acid
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InChI

InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GBBUBIKYAQLESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(=C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12BNO3
Source PubChem
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DSSTOX Substance ID

DTXSID80197442
Record name 3-Methacrylamidophenylboronic acid
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Molecular Weight

205.02 g/mol
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CAS No.

48150-45-4
Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic Acid
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Foundational & Exploratory

3-Methacrylamidophenylboronic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methacrylamidophenylboronic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of this versatile chemical compound.

Core Chemical Properties and Structure

This compound, a derivative of phenylboronic acid, is a compound of significant interest in various scientific fields, including polymer chemistry and biomedicine.[1] Its unique structure, incorporating both a polymerizable methacrylamide group and a diol-binding boronic acid moiety, allows for the creation of intelligent polymers that can respond to specific stimuli, such as glucose.[1]

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name [3-(2-methylprop-2-enoylamino)phenyl]boronic acid[2][3]
Synonyms m-methacrylamidophenylboronic acid, (3-Methacrylamidophenyl)boronic acid, 3-Methacrylamido phenyl boronic acid, 3-(Methacryloylamino)phenylboronic acid[2][4]
CAS Number 48150-45-4[2]
Chemical Formula C₁₀H₁₂BNO₃[2][3][4]
Molecular Weight 205.02 g/mol [2][3]
Appearance Solid[4]
Purity 98%[4]
InChI InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13)[2][4]
InChI Key GBBUBIKYAQLESK-UHFFFAOYSA-N[3][4]
SMILES CC(=C)C(=O)NC1=CC=CC(=C1)B(O)O[3]

Experimental Protocols

The synthesis of boronic acid derivatives is a critical aspect of their application. Below are detailed methodologies for the synthesis of this compound and related compounds, as cited in the literature.

Synthesis of N-3-Acrylamidophenylboronic Acid

This protocol outlines a common method for the synthesis of N-3-Acrylamidophenylboronic acid.[5]

Materials:

  • 3-aminobenzene boronic acid monohydrate

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Acryloyl chloride

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-aminobenzene boronic acid monohydrate (21.9 mmol) in a 1:1 mixture of THF and H₂O (80 ml).

  • Chill the solution to 4°C using an ice-water bath.

  • Slowly add sodium bicarbonate (44.0 mmol) and acryloyl chloride (44.1 mmol) to the mixture.

  • Stir the reaction and allow it to warm to room temperature overnight.

  • Evaporate the THF/H₂O under a vacuum to obtain an off-white solid.

  • Dissolve the solid in ethyl acetate (50 ml).

  • Filter the solution and wash sequentially with water (50 ml), saturated sodium bicarbonate solution (50 ml), water (50 ml), and brine (50 ml).[5]

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer

A similar procedure is employed for the synthesis of the 3-acrylamidophenylboronic acid monomer.[6]

Materials:

  • 3-Aminophenylboronic acid

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Acryloyl chloride

  • Anhydrous THF

Procedure:

  • Dissolve 3-Aminophenylboronic acid (21.9 mmol) in a 1:1 mixture of THF and H₂O (66 ml) in a round-bottom flask.

  • Add sodium bicarbonate (48.2 mmol) to the flask and cool the mixture to below 5°C.

  • Slowly add a mixture of acryloyl chloride (48.3 mmol) in anhydrous THF (7 ml) dropwise over 1 hour.

  • Stir the reaction mixture overnight, allowing it to reach room temperature.[6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-3-Acrylamidophenylboronic Acid, providing a clear visual representation of the experimental workflow.

Caption: Synthesis workflow for N-3-Acrylamidophenylboronic Acid.

Applications in Drug Development and Research

The dual functionality of this compound makes it a valuable compound in several research and development areas:

  • Glucose-Responsive Materials: The phenylboronic acid group can reversibly bind with diols, such as those found in glucose.[1] This property is harnessed to create "smart" polymers for glucose-sensitive drug delivery systems, particularly for insulin.[6][7]

  • Polymer Science: The methacrylamide group allows the monomer to be incorporated into polymers, leading to the formation of functional polymers and copolymers with tailored characteristics.[8]

  • Biotechnology and Sensors: Its sugar-binding capability is utilized in the development of biosensors and diagnostic tools for detecting glucose and other sugars.[8]

This guide serves as a foundational resource for professionals working with or considering the use of this compound in their research and development endeavors.

References

A Technical Guide to 3-Methacrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of 3-Methacrylamidophenylboronic acid (3-MAPBA), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document, intended for researchers, scientists, and professionals in drug development, details the physicochemical properties, synthesis protocols, and key applications of 3-MAPBA, with a focus on its role in glucose-responsive polymers and biosensing.

Core Physicochemical Properties

This compound is a synthetic organic compound distinguished by the presence of both a methacrylamide group and a phenylboronic acid moiety. This dual functionality allows it to undergo polymerization while also enabling reversible covalent bonding with 1,2- and 1,3-diols, a characteristic crucial for its application in glucose sensing.

A summary of its key quantitative data is presented below:

PropertyValueCitations
CAS Number 48150-45-4[1]
Molecular Weight 205.02 g/mol [1]
Molecular Formula C₁₀H₁₂BNO₃[1]
Appearance White to light yellow solid (powder or crystals)
Solubility Low solubility in water; soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane.
Storage Should be stored in a dark, dry, and sealed container under an inert atmosphere.

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent polymerization are critical processes for its application. Detailed below are representative experimental protocols.

Synthesis of this compound Monomer

A common method for synthesizing this compound involves the reaction of 3-aminophenylboronic acid with acryloyl chloride or methacryloyl chloride.

Experimental Protocol:

  • Dissolution: Dissolve 3-aminophenylboronic acid monohydrate (21.9 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (80 mL).

  • Cooling: Chill the solution to 4°C using an ice-water bath.

  • Addition of Base and Acyl Chloride: Slowly add sodium bicarbonate (44.0 mmol) and acryloyl chloride (44.1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture and allow it to warm to room temperature overnight.

  • Work-up: Evaporate the THF and water under vacuum to yield an off-white solid. This solid is then dissolved in ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.[2]

Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid Mixing & Cooling (4°C) Mixing & Cooling (4°C) 3-Aminophenylboronic Acid->Mixing & Cooling (4°C) Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Mixing & Cooling (4°C) Base (NaHCO3) Base (NaHCO3) Base (NaHCO3)->Mixing & Cooling (4°C) Solvent (THF/H2O) Solvent (THF/H2O) Solvent (THF/H2O)->Mixing & Cooling (4°C) Reaction (Stir overnight) Reaction (Stir overnight) Mixing & Cooling (4°C)->Reaction (Stir overnight) Crude Product Crude Product Reaction (Stir overnight)->Crude Product Purification (Washing) Purification (Washing) Crude Product->Purification (Washing) Final Product Final Product Purification (Washing)->Final Product

A flowchart illustrating the synthesis of this compound.
Polymerization for Glucose-Sensing Applications

3-MAPBA can be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), to create glucose-responsive hydrogels.

Experimental Protocol for Copolymer Synthesis:

  • Reactant Mixture: In a reaction vessel, combine NIPAM, 3-acrylamidophenylboronic acid, and a chain transfer agent like S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP).

  • Initiator Addition: Add a radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN).

  • Degassing: Deoxygenate the solution by bubbling with nitrogen, followed by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture (e.g., to 70°C) under a nitrogen atmosphere to initiate polymerization.

  • Purification: The resulting polymer can be purified by dialysis to remove unreacted monomers and other small molecules.[3]

Applications in Drug Development and Research

The unique properties of 3-MAPBA make it a valuable component in several areas of biomedical research and drug development.

Glucose-Responsive Drug Delivery

Polymers incorporating 3-MAPBA are being extensively investigated for self-regulated insulin delivery systems.[4] The boronic acid groups form reversible complexes with glucose. At high glucose concentrations, the increased binding leads to a change in the polymer's structure, such as swelling of a hydrogel, which can trigger the release of encapsulated insulin.[5]

Glucose-Responsive Insulin Delivery High Glucose High Glucose Polymer Matrix (with 3-MAPBA) Polymer Matrix (with 3-MAPBA) High Glucose->Polymer Matrix (with 3-MAPBA) Binds to boronic acid Low Glucose Low Glucose Low Glucose->Polymer Matrix (with 3-MAPBA) Less binding Insulin Release Insulin Release Polymer Matrix (with 3-MAPBA)->Insulin Release Matrix swells/disintegrates No Insulin Release No Insulin Release Polymer Matrix (with 3-MAPBA)->No Insulin Release Matrix remains stable

Mechanism of glucose-responsive insulin release from a 3-MAPBA-containing polymer.
Biosensors for Carbohydrate Detection

The affinity of the phenylboronic acid moiety for diols makes 3-MAPBA an excellent monomer for the creation of biosensors. These sensors can be designed to detect various carbohydrates, not just glucose.[6] Copolymers of 3-MAPBA have been used in conjunction with indicator dyes in displacement assays to differentiate between various monosaccharides and disaccharides.[7]

Signaling Pathway Interactions

While specific studies on the direct interaction of this compound with intracellular signaling pathways are limited, research on related compounds offers potential insights. Phenylboronic acid (PBA) has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of Rho family GTP-binding proteins like RhoA and Rac1.[8] Boric acid has been implicated in the regulation of the MAPK signaling pathway, affecting cell proliferation and apoptosis.[9] It is plausible that 3-MAPBA, as a derivative, could exhibit similar activities, though further research is required to confirm this.

Conclusion

This compound is a highly functional monomer with significant potential in the fields of drug delivery and biomedical sensing. Its unique glucose-responsive properties have positioned it as a key component in the development of "smart" materials for applications such as closed-loop insulin delivery systems. The synthetic protocols are well-established, allowing for the tailored design of polymers with specific properties. Future research will likely focus on optimizing the in vivo performance of 3-MAPBA-containing materials and further exploring their interactions with biological systems.

References

An In-depth Technical Guide to the Solubility of 3-Methacrylamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methacrylamidophenylboronic acid in water and common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative information and leverages data from the structurally related compound, phenylboronic acid, to provide valuable insights. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their own laboratories.

Qualitative Solubility Profile

This compound is described as a white crystalline solid with low solubility in water.[1] It is, however, soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane.[1] This general profile suggests that the compound is more amenable to dissolution in polar aprotic and non-polar organic solvents than in aqueous media.

Quantitative Solubility Data (Analogous Compound)

To provide a quantitative frame of reference, the following table summarizes the solubility of phenylboronic acid, a structurally similar boronic acid, in water and various organic solvents. It is important to note that the methacrylamido group in this compound will influence its solubility profile relative to phenylboronic acid.

SolventTemperature (°C)Solubility (g / 100 g Solvent)Molar Concentration (mol/L)
Water20~1.9~0.16
Acetone50HighNot Reported
Chloroform50ModerateNot Reported
Dipropyl Ether50HighNot Reported
Methylcyclohexane50Very LowNot Reported

Data for phenylboronic acid. The solubility of boronic acids can be influenced by factors such as pH and the presence of diols.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended.

Dynamic (Synthetic) Method

This method involves the visual or instrumental determination of the temperature at which a solid solute dissolves completely in a solvent at a known concentration.

Materials and Apparatus:

  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Jacketed glass vessel with a magnetic stirrer

  • Controlled temperature circulator

  • Precision thermometer

  • Luminance probe or other turbidity sensor (optional, for instrumental detection)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel to create a biphasic sample of a specific composition.

  • Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogenous. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the controlled temperature circulator.

  • Equilibrium Temperature Determination: Continuously monitor the solution's turbidity. The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a clear solution. This can be observed visually or detected by a sharp increase in light transmittance measured by a luminance probe.

  • Data Collection: Record the temperature at which complete dissolution occurs. Repeat this procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).

Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Solvents of interest

  • Vials with airtight seals

  • Constant temperature shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample immediately using a syringe filter compatible with the solvent.

  • Concentration Analysis: Dilute the filtered solution as necessary and determine the concentration of this compound in the solvent using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic method.

G Dynamic Method for Solubility Determination cluster_prep Sample Preparation cluster_exp Experiment cluster_data Data Acquisition A Weigh this compound C Combine in jacketed glass vessel A->C B Measure volume of solvent B->C D Start vigorous stirring C->D E Heat at a constant rate (e.g., 0.1 K/min) D->E F Monitor turbidity (visually or with probe) E->F G Record temperature of complete dissolution F->G H Repeat for different compositions G->H I Construct solubility curve H->I

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a foundational understanding of its expected solubility characteristics based on qualitative statements and data from an analogous compound. The detailed experimental protocols herein offer a clear path for researchers to obtain precise solubility measurements, which are critical for applications in drug development, material science, and chemical synthesis. It is recommended that researchers perform their own solubility determinations for the specific solvent systems and conditions relevant to their work.

References

Navigating the Stability of 3-Methacrylamidophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methacrylamidophenylboronic acid (3-MAPBA) is a versatile bifunctional molecule increasingly utilized in the development of advanced materials, drug delivery systems, and biosensors. Its unique structure, combining a polymerizable methacrylamide group with a diol-binding boronic acid moiety, offers a broad range of applications. However, the inherent reactivity of the boronic acid group presents challenges regarding its stability and storage. This technical guide provides a comprehensive overview of the known stability profile of 3-MAPBA and related phenylboronic acids, offering detailed storage recommendations and experimental protocols to ensure its optimal use in research and development.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and reactivity of this compound. The following conditions are recommended based on information for 3-MAPBA and analogous boronic acids.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[1]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the boronic acid moiety.[2]
Light Exposure Store in a dark placeTo prevent light-induced degradation (photolysis).
Moisture Keep container tightly closed in a dry placeBoronic acids are susceptible to hydrolysis and can form anhydrides in the presence of moisture.[2][3]
Container Tightly sealed, appropriate for chemical storageTo prevent exposure to atmospheric moisture and oxygen.

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by the chemical reactivity of the boronic acid group. The principal degradation pathways include hydrolysis, oxidation, and thermal degradation. Understanding these pathways is crucial for handling the compound and for the interpretation of experimental results.

Key Degradation Pathways of Phenylboronic Acids

Phenylboronic acids, including 3-MAPBA, are susceptible to several degradation pathways that can impact their purity and performance.

  • Hydrolysis: The carbon-boron bond can be susceptible to cleavage under certain hydrolytic conditions (acidic or basic), leading to the formation of boric acid and the corresponding arene.

  • Oxidation: Phenylboronic acids can be oxidized, particularly in the presence of reactive oxygen species, to yield phenols and boric acid.[1][4] The electron-donating or -withdrawing nature of substituents on the phenyl ring can influence the rate of oxidation.

  • Thermal Degradation (Anhydride Formation): Upon heating or in the presence of dehydrating agents, boronic acids can lose water to form cyclic trimers known as boroxines (boronic anhydrides).[3][5] This process is often reversible upon the addition of water.

DegradationPathways MAPBA This compound Phenol 3-Methacrylamidophenol MAPBA->Phenol Oxidation Boroxine Trimeric Boroxine (Anhydride) MAPBA->Boroxine Thermal Dehydration Arene Methacrylamide MAPBA->Arene Hydrolysis (C-B Cleavage) BoricAcid Boric Acid Boroxine->MAPBA Rehydration

Caption: Major degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is a general framework for assessing the stability of this compound.

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The use of aprotic solvents is recommended to minimize hydrolysis prior to stress testing.[6]

Stress Conditions

Subject aliquots of the stock solution to the following stress conditions. A control sample, protected from light and stored at 2-8°C, should be analyzed concurrently. The extent of degradation should ideally be in the range of 5-20%.[7]

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound and the stock solution to 70°C for 48 hours in a calibrated oven.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analytical Methods

Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

  • HPLC Method:

    • Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[8][9]

    • Mobile Phase: A gradient of acetonitrile and water. The use of a mobile phase without a pH modifier is often preferred to reduce on-column degradation.[8][9]

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity of the parent peak should be assessed using a photodiode array (PDA) detector.

  • Structure Elucidation:

    • LC-MS/MS: To identify the mass of the degradation products and obtain fragmentation patterns for structural elucidation.[6]

    • NMR Spectroscopy: ¹H and ¹¹B NMR can be used to characterize the degradation products. ¹¹B NMR is particularly useful for observing changes in the boron environment.[6]

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare 1 mg/mL solution of 3-MAPBA in Aprotic Solvent Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (70°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC HPLC-PDA Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR

Caption: Workflow for a forced degradation study of this compound.

Conclusion and Recommendations

While specific quantitative stability data for this compound is not extensively published, a comprehensive understanding of its stability can be inferred from the well-documented behavior of other phenylboronic acids. The primary concerns are hydrolysis, oxidation, and thermal formation of anhydrides. Adherence to the recommended storage conditions is critical for preserving the quality of this reagent.

For researchers and drug development professionals, it is strongly recommended to:

  • Always store this compound under refrigerated, dry, and inert conditions.

  • Perform a forced degradation study as outlined to understand its stability profile in the context of your specific application and formulation.

  • Develop and validate a stability-indicating analytical method before its incorporation into critical applications.

By taking these precautions, the challenges associated with the stability of this compound can be effectively managed, enabling its successful application in innovative scientific and therapeutic endeavors.

References

3-Methacrylamidophenylboronic acid pKa value and its significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methacrylamidophenylboronic Acid: pKa Value and its Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (3-MAPBA), focusing on the critical role of its acid dissociation constant (pKa) in various advanced applications. 3-MAPBA is a functional monomer that combines a polymerizable methacrylamide group with a diol-responsive phenylboronic acid (PBA) moiety.[1] This unique bifunctionality makes it a cornerstone for the development of "smart" polymers used in glucose sensing, targeted drug delivery, and stimuli-responsive materials.[2][3][4]

The Chemistry and Acidity of Phenylboronic Acids

Unlike typical Brønsted acids that donate a proton, arylboronic acids act as Lewis acids. The boron atom, with its vacant p-orbital, accepts a hydroxyl ion from water. This process releases a proton into the solution, allowing for the definition of a pKa value.[5] This equilibrium is fundamental to its function.

The central equilibrium for a phenylboronic acid (PBA) derivative like 3-MAPBA in an aqueous solution is between two forms:

  • Trigonal Planar (Boronic Acid): An uncharged, sp²-hybridized form that is relatively neutral.

  • Tetrahedral (Boronate Anion): A charged, sp³-hybridized form created by the acceptance of a hydroxyl group.

The pKa value represents the pH at which these two forms are present in equal concentrations. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups stabilize the negatively charged boronate form, resulting in a lower pKa, while electron-donating groups have the opposite effect.

pKa Value of this compound

While a precise, experimentally determined pKa value for the 3-MAPBA monomer is not consistently reported across the literature, it can be estimated based on related compounds. The parent compound, phenylboronic acid, has a pKa in the range of 8.6 to 8.9.[5][6] The methacrylamido group at the meta position is expected to have a mild electron-withdrawing effect, which would slightly lower the pKa compared to the parent PBA.

For the polymer derived from this monomer, poly(3-acrylamidophenylboronic acid) or PAPBA, a pKa value of approximately 9.3 has been reported.[2] This value is crucial for understanding the behavior of materials synthesized from 3-MAPBA.

Data Presentation: pKa Values of Phenylboronic Acid and Derivatives
CompoundpKa ValueNotes
Phenylboronic Acid (PBA)8.64 - 8.90The parent compound, serving as a baseline.[5][6]
4-Methoxyphenylboronic Acid9.25The methoxy group is electron-donating, thus increasing the pKa.[7]
Poly(3-acrylamidophenylboronic acid) (PAPBA)~9.3The pKa of the polymeric form.[2]

Significance of the pKa Value in Core Applications

The pKa is the most critical parameter governing the functionality of 3-MAPBA-containing materials, as it dictates the pH at which the boronic acid moiety becomes active for diol binding.

Glucose Sensing

The primary application of PBA derivatives is in continuous glucose monitoring. The tetrahedral boronate anion form binds reversibly and covalently with molecules containing 1,2- or 1,3-diols, such as glucose.[8][9][10]

  • Mechanism: At a pH below the pKa, the uncharged trigonal form dominates, which has a low affinity for diols. As the pH approaches and exceeds the pKa, the concentration of the highly active tetrahedral boronate anion increases, enabling the formation of a stable cyclic boronate ester with glucose.[9] This binding event effectively lowers the apparent pKa of the boronic acid.[11]

  • Physiological Relevance: For effective glucose sensing at physiological pH (~7.4), the pKa of the boronic acid should ideally be close to this value. A high pKa (like ~9.3 for PAPBA) means that only a small fraction of the boronic acid groups are in the active boronate state at physiological pH, leading to lower sensitivity.[9] Therefore, significant research focuses on designing PBA derivatives with lower pKa values to improve sensor performance in biological environments.

G cluster_0 Equilibrium at pH < pKa cluster_1 Equilibrium at pH > pKa cluster_2 Glucose Binding Trigonal Trigonal 3-MAPBA (Low Glucose Affinity) Boronate Tetrahedral Boronate (High Glucose Affinity) Trigonal->Boronate + OH⁻ - H₂O Boronate->Trigonal - OH⁻ + H₂O Complex Cyclic Boronate Ester (Sensing Signal) Boronate->Complex + Glucose Glucose Glucose (Diol) Complex->Boronate - Glucose

Caption: Chemical equilibrium of 3-MAPBA and its binding with glucose.

Glucose-Responsive Drug Delivery

Polymers and hydrogels synthesized from 3-MAPBA can be engineered into self-regulated drug delivery systems, particularly for insulin.[2][3]

  • Mechanism: These systems often involve a polymer network cross-linked by the interaction between boronic acid and a diol-containing polymer. In a low-glucose environment, this network remains intact, encapsulating the drug (e.g., insulin). When ambient glucose levels rise, glucose molecules compete for binding to the boronic acid moieties. This competition disrupts the cross-links, causing the polymer matrix to swell or dissolve and release the encapsulated drug.

  • pKa Dependence: The entire mechanism is pH-dependent. The formation of the initial cross-links and the competitive binding with glucose are both most effective at a pH above the pKa of the boronic acid, where the active boronate form is prevalent.

G cluster_0 System State cluster_1 Trigger and Release cluster_2 Outcome Start Drug-Loaded Polymer (e.g., Hydrogel) LowGlucose Low Glucose Environment: Drug is Encapsulated Start->LowGlucose HighGlucose High Glucose Environment: Glucose Competes for Binding LowGlucose->HighGlucose Glucose Level Rises (pH > pKa) Release Polymer Swells/Dissociates: Drug is Released HighGlucose->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for a glucose-triggered drug delivery system.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 3-aminophenylboronic acid (3-APBA) with methacryloyl chloride. A similar, milder protocol uses acrylic acid with a condensing agent.[1]

Materials:

  • 3-Aminophenylboronic acid (or its hemisulfate salt, APBA)

  • Acryloyl chloride (or acrylic acid)

  • Sodium bicarbonate (or sodium hydroxide for pH adjustment)

  • Tetrahydrofuran (THF) and deionized water

  • Condensing agent like EDCI if using acrylic acid[1]

Procedure (Amidation with Acryloyl Chloride): [2]

  • Dissolve 3-aminophenylboronic acid and sodium bicarbonate in a 1:1 mixture of THF and water in a round-bottom flask.

  • Cool the mixture to below 5°C in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous THF dropwise over approximately 1 hour, maintaining the low temperature.

  • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • The product can then be purified through extraction and recrystallization to yield the final white crystalline 3-MAPBA.

Determination of pKa by Spectrophotometric Titration

This method relies on the different UV-Vis absorbance spectra of the protonated (trigonal) and deprotonated (boronate) forms of the boronic acid.

Materials:

  • 3-MAPBA sample

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

  • UV-Vis spectrophotometer.

  • pH meter.

Procedure:

  • Prepare a stock solution of 3-MAPBA in a suitable solvent (e.g., water or a water/acetonitrile mixture to ensure solubility).[7]

  • For each buffer solution, prepare a sample by adding a small, constant volume of the 3-MAPBA stock solution to a known volume of the buffer.

  • Measure the UV-Vis absorbance spectrum for each sample across a relevant wavelength range (e.g., 220-350 nm).

  • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

  • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

  • The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve, which corresponds to the half-equivalence point.

Conclusion

The pKa value of this compound is a pivotal parameter that underpins its utility in advanced functional materials. A thorough understanding of its Lewis acidity and the equilibrium between the trigonal acid and tetrahedral boronate forms is essential for designing and optimizing systems for glucose sensing and controlled drug delivery. While the monomer's exact pKa is a subject for precise experimental determination, its behavior is well-characterized by that of its parent compound and its polymeric form. The ability to modulate this pKa through chemical modification remains a key strategy for enhancing the performance of these smart materials for critical biomedical applications.

References

An In-depth Technical Guide to Phenylboronic Acid Chemistry for Glucose Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of phenylboronic acid (PBA) chemistry for the detection and monitoring of glucose. The content covers the fundamental binding chemistry, key signaling pathways, detailed experimental protocols, and a comparative analysis of various PBA-based glucose sensing platforms.

Core Principles of Phenylboronic Acid-Glucose Interaction

Phenylboronic acid and its derivatives are synthetic receptors that exhibit a unique and reversible covalent interaction with cis-1,2- or -1,3-diols, a structural motif present in glucose and other saccharides. This interaction forms the basis of PBA-based glucose sensors.

The binding mechanism is pH-dependent. In aqueous solution, PBA exists in equilibrium between a neutral, trigonal planar sp² hybridized state and a negatively charged, tetrahedral sp³ hybridized state. The tetrahedral boronate form has a significantly higher affinity for diols. The binding of glucose to the boronate ion forms a stable cyclic ester, shifting the equilibrium towards the charged state. This change in charge and structure upon glucose binding is the fundamental principle leveraged in various sensor designs.

The pKa of the phenylboronic acid is a critical parameter. Unsubstituted PBA has a pKa of approximately 8.8, which limits its sensitivity at physiological pH (7.4). Consequently, much research has focused on synthesizing PBA derivatives with electron-withdrawing groups to lower the pKa and enhance glucose binding affinity under physiological conditions.

Signaling Pathways and Sensing Modalities

The reversible binding of glucose to phenylboronic acid can be transduced into a measurable signal through several distinct pathways. The choice of signaling mechanism dictates the design and operation of the glucose sensor.

Optical Sensing

Optical sensors translate the glucose binding event into a change in optical properties, such as fluorescence, color, or diffraction.

  • Fluorescence-Based Sensing: These sensors often employ a fluorophore in proximity to the PBA moiety. Glucose binding can modulate the fluorescence intensity through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, the formation of the boronate ester can alter the electronic properties of the molecule, leading to either quenching or enhancement of the fluorescence signal.

  • Colorimetric Sensing: Colorimetric sensors produce a change in color that is visible to the naked eye or measurable by spectrophotometry. This is often achieved by using PBA-functionalized dyes where glucose binding alters the electronic conjugation of the chromophore.

  • Holographic and Photonic Crystal Sensors: These sensors utilize a hydrogel matrix functionalized with PBA. The binding of glucose to the immobilized PBA groups increases the charge density within the hydrogel, leading to swelling due to Donnan osmotic pressure.[1] This swelling alters the periodicity of embedded holographic gratings or photonic crystal structures, resulting in a shift in the diffracted wavelength of light.[2]

Electrochemical Sensing

Electrochemical sensors detect changes in electrical properties upon glucose binding.

  • Impedimetric Sensing: In this modality, a PBA-functionalized electrode is used. The binding of glucose to the PBA on the electrode surface alters the local charge distribution and hydration layer, leading to a measurable change in the electrochemical impedance.

  • Voltammetric and Amperometric Sensing: These methods involve the use of redox-active PBA derivatives, such as ferrocene-modified PBA. The binding of glucose can shift the redox potential of the ferrocene unit, which can be detected by techniques like cyclic voltammetry or differential pulse voltammetry.

Quantitative Performance of Phenylboronic Acid-Based Glucose Sensors

The performance of different PBA-based glucose sensors can be evaluated based on several key metrics, including sensitivity, linear range, and response time. The following tables summarize representative quantitative data from the literature for optical and electrochemical sensors.

Table 1: Performance of Optical Phenylboronic Acid Glucose Sensors

Sensor TypeSensing PrincipleLinear Range (mM)SensitivityResponse TimeReference
Hydrogel Grating SensorDiffraction0 - 500.61%/mM~1 hour[3]
Microimprinted HydrogelLight Transmission0 - 5011.6 µW/mM~90 min[4]
Holographic SensorDiffractionNot specifiedNot specifiedReal-time tracking[5]
Photonic Crystal HydrogelColorimetric ShiftNot specifiedHighNot specified[6]
Fluorescent Diboronic Acid ProbeFluorescence0 - 0.195Limit of Detection: 1.37 µM~5 min[7]

Table 2: Performance of Electrochemical Phenylboronic Acid Glucose Sensors

Sensor TypeSensing PrincipleLinear Range (mM)Limit of Detection (LOD)Reference
Impedimetric SPCEImpedance1 nM - 100 µM0.7 nM[8]
Wireless LC ResonatorResonant Frequency Shift0 - 27.8 (0-500 mg/dL)Not specified[9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key PBA monomer and the fabrication of a representative hydrogel-based optical glucose sensor.

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

AAPBA is a commonly used monomer for incorporating PBA into polymer hydrogels.

Materials:

  • 3-Aminophenylboronic acid hemisulfate (APBA)

  • Acrylic acid (AA)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ether

Procedure:

  • Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.

  • In a separate flask, dissolve 6 mmol of APBA in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.

  • Cool the APBA solution to 4 °C in an ice-water bath under a nitrogen atmosphere.

  • Add 6 mmol of EDCI to the cooled APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.

  • Maintain the reaction at 4 °C for 1 hour.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours.

  • Filter the reaction mixture and extract the product with ether (4 x 20 mL).

  • Remove the ether by vacuum drying to obtain a white solid powder.

  • Recrystallize the powder from 20 mL of water at low temperature, filter, and dry under vacuum to yield the final white crystalline product of AAPBA.

Fabrication of a PBA-Functionalized Polyacrylamide Hydrogel Optical Sensor

This protocol describes the fabrication of a simple optical sensor where glucose-induced swelling can be measured.

Materials:

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • 2,2-Diethoxyacetophenone (DEAP) (photoinitiator)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations in PBS

Procedure:

  • Preparation of the Pre-polymer Solution: In a vial, dissolve AAm, BIS, AAPBA, and DEAP in DMSO. A typical composition could be, for example, 0.558 g AAm, 0.023 g BIS, 0.382 g AAPBA, and 20 µL DEAP in 1 mL of DMSO.[3] Stir until all components are fully dissolved.

  • Polymerization: Cast the pre-polymer solution between two glass slides separated by a spacer of desired thickness (e.g., 100-200 µm).

  • Expose the setup to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 10-30 minutes).

  • After polymerization, carefully separate the glass slides and peel off the hydrogel film.

  • Washing and Equilibration: Wash the hydrogel film extensively with deionized water to remove unreacted monomers and initiator.

  • Equilibrate the hydrogel in PBS (pH 7.4) for at least 24 hours to allow it to reach its equilibrium swelling state.

  • Glucose Sensing Measurement:

    • Immerse the equilibrated hydrogel in glucose solutions of known concentrations (prepared in PBS, pH 7.4).

    • Allow the hydrogel to reach a new equilibrium swelling state in each glucose solution (this may take from minutes to hours depending on the hydrogel thickness and composition).

    • Measure the change in a physical property of the hydrogel, such as its thickness or diameter, using a microscope or other suitable method. This change in size correlates with the glucose concentration.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PBA-based glucose sensing.

Phenylboronic Acid - Glucose Binding Equilibrium

G cluster_0 PBA Equilibrium (pH > pKa) cluster_1 Glucose Binding Trigonal PBA Trigonal PBA Tetrahedral Boronate Tetrahedral Boronate Trigonal PBA->Tetrahedral Boronate OH- Tetrahedral Boronate->Trigonal PBA H+ Boronate-Glucose Ester Boronate-Glucose Ester Tetrahedral Boronate->Boronate-Glucose Ester + Glucose Glucose Glucose Boronate-Glucose Ester->Tetrahedral Boronate - Glucose

Caption: Equilibrium of phenylboronic acid and its binding to glucose.

Signaling Pathway for a Hydrogel-Based Optical Sensor

G Glucose Glucose PBA_Hydrogel PBA-functionalized Hydrogel Glucose->PBA_Hydrogel Binding Glucose binds to PBA PBA_Hydrogel->Binding Charge_Increase Increased negative charge density in hydrogel Binding->Charge_Increase Swelling Hydrogel swelling due to Donnan osmotic pressure Charge_Increase->Swelling Optical_Change Change in optical signal (e.g., diffraction wavelength shift) Swelling->Optical_Change

Caption: Signaling cascade in a PBA-hydrogel optical sensor.

Experimental Workflow for Hydrogel Sensor Fabrication and Testing

G cluster_0 Fabrication cluster_1 Testing Mix Mix Monomers, Crosslinker, PBA derivative, & Photoinitiator Cast Cast solution between glass slides Mix->Cast Polymerize UV Polymerization Cast->Polymerize Wash Wash to remove unreacted components Polymerize->Wash Equilibrate Equilibrate in PBS Wash->Equilibrate Expose Expose to glucose solutions Equilibrate->Expose Measure Measure physical/ optical change Expose->Measure Analyze Correlate change with glucose concentration Measure->Analyze

Caption: Workflow for hydrogel sensor fabrication and analysis.

Conclusion and Future Outlook

Phenylboronic acid chemistry offers a versatile and robust platform for the development of glucose sensors. The ability to tune the pKa and incorporate PBA moieties into various materials has led to a diverse range of sensing modalities with promising performance characteristics. While challenges such as selectivity against other physiological diols and long-term stability in complex biological media remain, ongoing research into novel PBA derivatives and advanced material integration continues to drive the field forward. For drug development professionals, PBA-based systems also hold promise for glucose-responsive drug delivery, where the same fundamental chemistry can be used to trigger the release of therapeutics, such as insulin, in response to hyperglycemic conditions. The continued development of these "smart" materials is poised to have a significant impact on the management of diabetes and other metabolic disorders.

References

The Versatility of 3-Methacrylamidophenylboronic Acid in Biomedicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methacrylamidophenylboronic acid (3-MAPBA) is a functional monomer that has garnered significant attention in the biomedical field. Its unique properties, stemming from the presence of both a polymerizable methacrylamide group and a diol-binding phenylboronic acid (PBA) moiety, have paved the way for the development of intelligent materials for a range of applications. This technical guide provides an in-depth overview of the core applications of 3-MAPBA in biomedicine, with a focus on glucose sensing, pH-responsive drug delivery, cancer therapy, and tissue engineering. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Introduction: The Chemistry and Properties of 3-MAPBA

This compound, also known as 3-acrylamidophenylboronic acid (3-APBA), is an organic compound featuring a phenylboronic acid group substituted with a methacrylamide functional group. This dual functionality is the cornerstone of its utility. The methacrylamide group allows for its incorporation into polymer chains through various polymerization techniques, forming the backbone of hydrogels, nanoparticles, and other polymeric structures. The phenylboronic acid moiety is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes glucose and other sugars. This interaction is highly dependent on the pH of the surrounding environment, with the bond being more stable at pH values above the pKa of the boronic acid (around 8-9). This pH- and glucose-responsive behavior is the key to many of its biomedical applications.

Polymers incorporating 3-MAPBA can be characterized using a variety of standard techniques to confirm their structure and properties.

Table 1: Polymer Characterization Techniques

TechniqueInformation Provided
Fourier Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., B-O, N-H, C=O) to confirm the incorporation of 3-MAPBA into the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including monomer composition, tacticity, and end-group analysis.
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersity index (PDI) of the polymer chains.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology and microstructure of polymeric materials like hydrogels and nanoparticles.

Glucose Sensing

The ability of the phenylboronic acid group in 3-MAPBA to bind with glucose has been extensively exploited for the development of glucose sensors. These sensors are often based on hydrogels that swell or shrink in response to changes in glucose concentration.

Mechanism of Glucose Sensing

At physiological pH (around 7.4), there is an equilibrium between the uncharged, trigonal form of the boronic acid and the charged, tetrahedral boronate form. The charged form has a higher affinity for diols like glucose. When glucose is present, it binds to the boronate, shifting the equilibrium and increasing the overall negative charge of the polymer network. This increase in charge leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. The degree of swelling is proportional to the glucose concentration and can be detected by various methods, such as changes in volume, diffraction wavelength of embedded photonic crystals, or impedance.

GlucoseSensingMechanism cluster_hydrogel 3-MAPBA Hydrogel PBA_trigonal Trigonal Boronic Acid (Uncharged) PBA_tetrahedral Tetrahedral Boronate (Charged) PBA_trigonal->PBA_tetrahedral pH > pKa Complex Boronate-Glucose Complex (Charged) PBA_tetrahedral->Complex Forms Glucose Glucose (Diol) Glucose->Complex Binding Swelling Hydrogel Swelling Complex->Swelling Causes Electrostatic Repulsion Signal Detectable Signal (e.g., Color Change) Swelling->Signal Generates

Caption: Mechanism of glucose sensing by a 3-MAPBA hydrogel.

Quantitative Data

The performance of 3-MAPBA-based glucose sensors can be quantified by their sensitivity and response range.

Table 2: Performance of 3-MAPBA-based Glucose Sensors

Sensor TypeGlucose Concentration Range (mM)Response TimeReference
Hydrogel Optical Fibers1.0 - 12.0~45 min
Photonic Crystal Hydrogel0 - 100< 60 min
MEMS Viscometer with PHEAA-ran-PAAPBA fluid1.5 - 26 (27-468 mg/dL)Not specified
Experimental Protocol: Synthesis of a Glucose-Responsive 3-MAPBA Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-3-MAPBA) hydrogel for glucose sensing applications.

Materials:

  • Acrylamide (AAm)

  • This compound (3-MAPBA)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve AAm (e.g., 710 mg, 10 mmol) and 3-MAPBA (e.g., 207 mg, 1 mmol) in PBS (e.g., 10 mL).

  • Crosslinker Addition: Add BIS (e.g., 15.4 mg, 0.1 mmol) to the monomer solution and stir until completely dissolved.

  • Initiator and Accelerator: Degas the solution with nitrogen for 15 minutes. Add APS (e.g., 40 µL of 10% w/v solution) and TEMED (e.g., 10 µL) to initiate polymerization.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers and other impurities.

  • Equilibration: Before use, equilibrate the hydrogel in PBS (pH 7.4) until a stable weight is reached.

HydrogelSynthesisWorkflow Start Start Dissolve Dissolve AAm, 3-MAPBA, and BIS in PBS Start->Dissolve Degas Degas with Nitrogen Dissolve->Degas Initiate Add APS and TEMED Degas->Initiate Polymerize Pour into Mold and Polymerize Initiate->Polymerize Purify Purify by Dialysis in Deionized Water Polymerize->Purify Equilibrate Equilibrate in PBS (pH 7.4) Purify->Equilibrate End End Equilibrate->End

Caption: Experimental workflow for the synthesis of a glucose-responsive 3-MAPBA hydrogel.

pH-Responsive Drug Delivery

The pH-sensitive nature of the boronate ester bond also makes 3-MAPBA an excellent candidate for the development of drug delivery systems that release their payload in response to changes in pH. This is particularly relevant for targeting the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.

Mechanism of pH-Responsive Drug Release

In a pH-responsive drug delivery system, a drug can be conjugated to a 3-MAPBA-containing polymer or encapsulated within a nanoparticle or hydrogel. At physiological pH (7.4), the boronate ester bonds are relatively stable, keeping the drug carrier intact and the drug encapsulated. However, in an acidic environment (e.g., pH 5.0-6.5), the equilibrium of the boronic acid-diol interaction shifts. The lower pH favors the protonation of the boronate ester, leading to its hydrolysis and the cleavage of the bond. This cleavage can trigger the disassembly of the drug carrier and the subsequent release of the therapeutic agent.

Caption: Mechanism of pH-responsive drug release from a 3-MAPBA-based nanoparticle.

Quantitative Data

The efficiency of pH-responsive drug delivery systems is evaluated by comparing the cumulative drug release at physiological pH versus acidic pH over time.

Table 3: pH-Responsive Drug Release from Boronic Acid-Based Nanoparticles

pHCumulative Drug Release (%) after 96hReference
7.4 ~20
5.5 >60
Experimental Protocol: Preparation and In Vitro Drug Release Study of 3-MAPBA Nanoparticles

This protocol outlines the synthesis of drug-loaded, pH-responsive nanoparticles using a 3-MAPBA-containing polymer and the subsequent evaluation of their drug release profile.

Materials:

  • 3-MAPBA-containing amphiphilic block copolymer

  • Hydrophobic drug (e.g., doxorubicin)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Organic solvent (e.g., DMSO or THF)

Procedure:

  • Nanoparticle Formulation: Dissolve the 3-MAPBA-containing polymer and the hydrophobic drug in a water-miscible organic solvent.

  • Self-Assembly: Add the polymer/drug solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS). The amphiphilic polymer will self-assemble into nanoparticles, encapsulating the drug.

  • Purification: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug.

  • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug by lysing a known amount of nanoparticles and measuring the drug concentration using UV-Vis spectroscopy or HPLC. Calculate the drug loading and encapsulation efficiency.

  • In Vitro Drug Release: a. Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag. b. Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) at 37°C with gentle shaking. c. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium. d. Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy). e. Plot the cumulative drug release as a function of time for both pH conditions.

DrugDeliveryWorkflow Start Start Formulation Dissolve Polymer and Drug in Organic Solvent Start->Formulation SelfAssembly Add to Aqueous Solution for Nanoparticle Self-Assembly Formulation->SelfAssembly Purification Purify by Dialysis SelfAssembly->Purification Characterization Determine Drug Loading and Encapsulation Efficiency Purification->Characterization ReleaseStudy Perform In Vitro Drug Release at pH 7.4 and 5.5 Characterization->ReleaseStudy Analysis Quantify Released Drug Over Time ReleaseStudy->Analysis End End Analysis->End RhoGTPaseInhibition PBA Phenylboronic Acid (PBA) Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) PBA->Rho_GTPases Inhibits Activity Actin Actin Cytoskeleton Rearrangement Rho_GTPases->Actin Regulates Migration Cancer Cell Migration and Invasion Actin->Migration Drives CancerCellTargetingWorkflow Start Start CellSeeding Seed Cancer Cells in 96-well Plate Start->CellSeeding IncubateAttach Incubate for 24h for Cell Attachment CellSeeding->IncubateAttach Treatment Add Serial Dilutions of 3-MAPBA Nanoparticles IncubateAttach->Treatment IncubateTreat Incubate for 24-72h Treatment->IncubateTreat MTT Add MTT Solution and Incubate for 4h IncubateTreat->MTT Solubilize Remove Medium and Add DMSO MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze End End Analyze->End

A Comprehensive Technical Guide to 3-Methacrylamidophenylboronic Acid: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Methacrylamidophenylboronic acid (3-MAPB), a versatile organic compound with significant applications in biomedical research and materials science. This document details its safety profile, handling precautions, and key experimental protocols, offering a valuable resource for professionals in drug development and related scientific fields.

Safety Data Sheet Overview

Proper handling of this compound is critical to ensure laboratory safety. The following tables summarize the key safety information derived from available Safety Data Sheets (SDS).

Physical and Chemical Properties
PropertyValue
Chemical Formula C₁₀H₁₂BNO₃[1]
Molecular Weight 205.02 g/mol [2]
Appearance Very pale yellow to pale yellow crystal or powder[1]
Synonyms 3-Methacrylamidobenzeneboronic Acid, m-Methacrylamidophenylboronic acid[1][2]
CAS Number 48150-45-4[1]
Hazard Identification and GHS Classification
Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[1][2]

Signal Word: Warning[1]

Pictogram: इरिटेंट (Irritant)[2]

Handling and Storage Precautions
Precaution TypeRecommendation
Handling Perform in a well-ventilated area.[1] Wear suitable protective equipment, including gloves and eye protection.[1][3] Prevent dust dispersion.[1] Wash hands and face thoroughly after handling.[1][3] Use a local exhaust system if dust or aerosol will be generated.[1] Avoid contact with skin, eyes, and clothing.[1]
Storage Keep container tightly closed.[1] Store in a cool and dark place.[1] Store away from incompatible materials such as oxidizing agents.[1]
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Skin Contact Remove/Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[1]

Experimental Protocols and Applications

This compound is a valuable monomer in the synthesis of functional polymers for various biomedical applications, primarily due to the ability of the boronic acid moiety to reversibly bind with diols, such as those found in saccharides.

Synthesis of this compound

A common method for synthesizing this compound involves a condensation reaction between 3-aminophenylboronic acid and methacryloyl chloride.[4]

Experimental Workflow for Synthesis

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-Aminophenylboronic acid 3-Aminophenylboronic acid Reaction Mixture Reaction Mixture 3-Aminophenylboronic acid->Reaction Mixture Add to solvent Methacryloyl chloride Methacryloyl chloride Methacryloyl chloride->Reaction Mixture Slowly add Solvent (e.g., Toluene) Solvent (e.g., Toluene) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Add Low Temperature (0°C) Low Temperature (0°C) This compound This compound Reaction Mixture->this compound Stir and react PMAA-co-AAPBA_Polymer PMAA-co-AAPBA Polymer Complex [Polymer-Dye] Complex PMAA-co-AAPBA_Polymer->Complex Polymer_Saccharide [Polymer-Saccharide] Complex Indicator_Dye Indicator Dye (e.g., Oxidized Hematoxylin) Indicator_Dye->Complex Displaced_Dye Free Indicator Dye Complex->Displaced_Dye Displacement Saccharide Saccharide (e.g., Glucose, Fructose) Saccharide->Polymer_Saccharide Binding Detection Spectroscopic Detection (Change in Absorbance/Fluorescence) Displaced_Dye->Detection cluster_rho Rho GTPase Signaling PBA Phenylboronic Acid (General Class) RhoA RhoA PBA->RhoA Inhibits Activity in Cancer Cells Rac1 Rac1 PBA->Rac1 Inhibits Activity in Cancer Cells Cdc42 Cdc42 PBA->Cdc42 Inhibits Activity in Cancer Cells ROCK ROCK RhoA->ROCK Actin_Cytoskeleton Actin Cytoskeleton Reorganization Rac1->Actin_Cytoskeleton Regulates Lamellipodia Cdc42->Actin_Cytoskeleton Regulates Filopodia MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation MLC_Phosphorylation->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration

References

The Genesis of a Smart Monomer: Early Research and Discovery of 3-Methacrylamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methacrylamidophenylboronic acid (3-MAPBA), a bifunctional monomer, represents a cornerstone in the development of "smart" polymers, particularly those responsive to glucose. Its unique structure, combining a polymerizable methacrylamide group with a diol-binding phenylboronic acid moiety, has paved the way for significant advancements in fields ranging from diabetes management to targeted drug delivery. This technical guide delves into the early research and discovery of 3-MAPBA, providing a detailed look at its synthesis, characterization, and the foundational applications that established its importance in materials science and biomedical engineering. The initial development of this monomer is largely credited to the pioneering work of Seiji Shinkai and his research group in the early 1990s, who sought to create synthetic receptors for saccharides.

Core Concepts and Discovery

The impetus for the synthesis of 3-MAPBA was the pursuit of non-enzymatic glucose sensing systems. The key scientific principle underpinning its function is the reversible covalent interaction between boronic acids and compounds containing cis-1,2- or 1,3-diols, a characteristic feature of saccharides like glucose. Early researchers hypothesized that by incorporating a phenylboronic acid (PBA) unit into a polymer backbone, they could create a material that undergoes a measurable physical or chemical change in the presence of glucose.

The methacrylamide group was selected for its ability to readily participate in free-radical polymerization, allowing for the integration of the PBA sensing unit into hydrogels and other polymer architectures. This dual functionality made 3-MAPBA a critical building block for creating materials that could swell, shrink, or exhibit changes in their optical properties in direct response to glucose concentrations.

Physicochemical and Characterization Data

While the original publications from the early 1990s focused more on the application within polymers, the fundamental properties of the 3-MAPBA monomer have been well-characterized. Below is a summary of its key quantitative data.

PropertyValueSource
IUPAC Name [3-(2-methylprop-2-enoylamino)phenyl]boronic acidPubChem
CAS Number 48150-45-4PubChem[1]
Molecular Formula C₁₀H₁₂BNO₃PubChem[1]
Molecular Weight 205.02 g/mol PubChem[1]
Exact Mass 205.0910234 DaPubChem[1]
Topological Polar Surface Area 69.6 ŲPubChem[1]
Form Solid---
Synonyms m-Methacrylamidophenylboronic acid, N-(3-Boronophenyl)methacrylamidePubChem[1]

Early Synthesis Protocol

The seminal synthesis of polymerizable phenylboronic acids, including 3-MAPBA and its close analog 3-acrylamidophenylboronic acid (APBA), was developed by the Shinkai group. The most commonly cited early method is the acylation of 3-aminophenylboronic acid with the corresponding acid chloride. The following protocol is a representative example of the methods derived directly from this foundational work.[2]

Objective: To synthesize this compound via the acylation of 3-aminophenylboronic acid.

Materials:

  • 3-Aminophenylboronic acid (or its hemisulfate salt)

  • Methacryloyl chloride

  • A suitable base (e.g., Sodium Bicarbonate, Triethylamine)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)

  • Deionized water

  • Ice bath

Experimental Procedure:

  • Preparation of Reactant Solution: 3-Aminophenylboronic acid (1.0 equivalent) is dissolved in a mixture of an organic solvent like THF and water (e.g., 1:1 v/v) in a round-bottom flask.

  • Addition of Base: A base such as sodium bicarbonate (2.2 equivalents) is added to the solution to act as an acid scavenger.

  • Cooling: The flask is placed in an ice-water bath and the mixture is cooled to a temperature below 5°C to control the reaction's exothermicity and minimize side reactions.

  • Addition of Acylating Agent: Methacryloyl chloride (1.1 to 2.2 equivalents), often dissolved in a small amount of anhydrous THF, is added dropwise to the cooled, stirring reaction mixture over a period of approximately 1 hour.

  • Reaction: The reaction mixture is stirred overnight, during which it is allowed to warm to room temperature.

  • Workup and Purification: The solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from water or another suitable solvent system, followed by vacuum drying to yield the final product.

Visualizing the Core Processes

To better understand the fundamental concepts behind the synthesis and application of 3-MAPBA, the following diagrams illustrate the key workflows and mechanisms.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants 3-Aminophenylboronic Acid + Sodium Bicarbonate Cooling Cool to < 5°C Reactants->Cooling Solvent THF / Water Mixture Solvent->Cooling Addition Slowly Add Methacryloyl Chloride Cooling->Addition Stirring Stir Overnight (Warm to RT) Addition->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purify Recrystallization Evaporation->Purify Final 3-MAPBA Product Purify->Final Glucose_Sensing_Mechanism cluster_polymer Polymer Chain cluster_response Hydrogel Response PBA_uncharged PBA Moiety (Trigonal, Neutral) PBA_charged PBA Moiety (Tetrahedral, Anionic) PBA_uncharged->PBA_charged + Glucose (Reversible Binding) PBA_charged->PBA_uncharged - Glucose Swelling Increased Charge Donnan Osmotic Pressure Hydrogel Swelling PBA_charged->Swelling leads to Glucose Glucose (Diol) Glucose->PBA_charged

References

A Technical Guide to 3-Methacrylamidophenylboronic Acid and its Derivatives for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methacrylamidophenylboronic acid (3-MAPB) and its acrylamide analog, 3-acrylamidophenylboronic acid (AAPBA), for the synthesis of advanced, stimuli-responsive polymers. Phenylboronic acid-containing polymers are at the forefront of research in drug delivery, biosensing, and tissue engineering due to their unique ability to form reversible covalent bonds with diols, such as those found in glucose and other biologically relevant molecules. This guide details the synthesis of these functional monomers, explores various polymerization techniques, presents key quantitative data, and provides experimental protocols for the creation of smart polymeric materials.

Introduction to Phenylboronic Acid-Based Polymers

Phenylboronic acid (PBA) and its derivatives are remarkable building blocks in polymer chemistry.[1][2] The core of their functionality lies in the reversible formation of cyclic esters with 1,2- or 1,3-diols.[3] This interaction is highly dependent on the pH of the surrounding environment, as the boronic acid moiety exists in equilibrium between an uncharged trigonal planar state and a negatively charged tetrahedral boronate state.[2] The latter form binds more strongly with diols. This dual responsiveness to both pH and diol concentration makes PBA-containing polymers ideal candidates for "smart" materials that can react to specific physiological cues.[3][4]

The incorporation of PBA into polymer backbones, typically via acrylamide or methacrylamide functional groups, yields materials with a wide range of applications, from self-regulated insulin delivery systems to advanced biosensors.[1][5]

Monomer Synthesis and Properties

The two most common monomers used for incorporating phenylboronic acid into polymer chains via radical polymerization are 3-acrylamidophenylboronic acid (AAPBA) and this compound (3-MAPB). The primary distinction lies in the presence of a methyl group on the vinyl backbone of 3-MAPB, which can influence polymerization kinetics and the properties of the resulting polymer.

A common synthetic route involves the reaction of 3-aminophenylboronic acid with acryloyl chloride or methacryloyl chloride.[6] Strategies to prevent premature polymerization during synthesis and storage are crucial.[6]

Key Properties of 3-MAPB:

PropertyValueReference
IUPAC Name[3-(2-methylprop-2-enoylamino)phenyl]boronic acid[7]
Molecular FormulaC10H12BNO3[7]
Molecular Weight205.02 g/mol [7]
AppearanceWhite crystalline solid[2]

While direct comparative studies on the polymerization kinetics of AAPBA versus 3-MAPB are not extensively detailed in the reviewed literature, the methyl group in 3-MAPB is generally expected to affect the reactivity of the double bond and the conformational freedom of the resulting polymer chain.

Polymer Synthesis Methodologies

The synthesis of well-defined polymers from 3-MAPB and its derivatives is achievable through various modern polymerization techniques. The choice of method influences the polymer architecture, molecular weight distribution, and ultimately, its functional properties.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI).[8][9] It is particularly well-suited for functional monomers like AAPBA and 3-MAPB.[10] The process involves the use of a RAFT agent, such as a trithiocarbonate, to mediate the polymerization.[3]

Typical RAFT Polymerization Parameters for Phenylboronic Acid Monomers:

ParameterDescriptionExample ValuesReference
Monomer3-Acrylamidophenylboronic acid (AAPBA)-[11]
RAFT Agent2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT)-[11]
Initiator2,2′-azobis(isobutyronitrile) (AIBN)-[11]
Monomer:RAFT:Initiator Ratio[12]:[1]:[0.2][11]
SolventDMF/Water mixture95/5 (v/v)[11]
Temperature70 °C-[11]
PDIPolydispersity Index1.08[11]
Free Radical Polymerization

Conventional free radical polymerization is also employed for synthesizing phenylboronic acid-containing polymers, often for the creation of hydrogels and copolymers.[13] This method is simpler to implement than controlled radical techniques but offers less control over the final polymer structure.

Experimental Protocols

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

This protocol is adapted from a procedure utilizing a condensation reaction.[14]

Materials:

  • 3-Aminophenylboronic acid hemisulfate (APBA)

  • Acrylic acid (AA)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ether

Procedure:

  • Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.[14]

  • In a separate flask, dissolve 6 mmol of APBA in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.[14]

  • Cool the APBA solution to 4 °C in an ice-water bath under a nitrogen atmosphere.[14]

  • Add 6 mmol of EDCI to the cooled APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.[14]

  • Maintain the reaction at 4 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12 hours.[14]

  • Filter the reaction mixture and extract the product with ether (4 x 20 mL).[14]

  • Remove the ether by vacuum drying to obtain a white solid.[14]

  • Recrystallize the solid from water at a low temperature, filter, and dry under vacuum to yield the final product.[14]

RAFT Polymerization of AAPBA to form Poly(3-acrylamidophenylboronic acid) (PAPBA)

This protocol is based on the synthesis of a well-defined PAPBA homopolymer.[11]

Materials:

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) as the RAFT agent

  • 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a Schlenk flask, combine DDMAT (1 eq), AAPBA (50 eq), and AIBN (0.2 eq).[11]

  • Dissolve the mixture in a DMF/H2O solvent (95/5 v/v).[11]

  • Deoxygenate the reaction mixture using three freeze-pump-thaw cycles.[11]

  • Place the flask in a preheated oil bath at 70 °C.[11]

  • After the desired reaction time (e.g., 7 hours for ~70% conversion), quench the polymerization by cooling the flask in liquid nitrogen.[11]

  • The resulting polymer can then be purified, for example, by precipitation in a non-solvent.

Stimuli-Responsive Behavior and Applications

The defining characteristic of polymers synthesized from 3-MAPB and its derivatives is their responsiveness to changes in pH and the concentration of diols.

Glucose-Responsive Drug Delivery

A primary application of these polymers is in the development of self-regulated insulin delivery systems.[1] In these systems, insulin is encapsulated within a polymer matrix, such as nanoparticles or a hydrogel. At normal blood glucose levels, the polymer remains relatively compact, retaining the insulin. When glucose levels rise, glucose molecules diffuse into the polymer matrix and bind to the phenylboronic acid moieties. This binding increases the hydrophilicity and charge of the polymer, causing the matrix to swell and release the encapsulated insulin.

The glucose-binding equilibrium is a key mechanism governing this response.

glucose_binding PBA PBA-Polymer (Less Soluble) Complex PBA-Glucose Complex (More Soluble/Swollen) PBA->Complex + Glucose Glucose Glucose Complex->PBA - Glucose

Glucose-binding equilibrium of a PBA-containing polymer.
Cellular Interactions and Uptake

For drug delivery applications, understanding how nanoparticles formulated from these polymers interact with and enter cells is critical. The surface properties of the nanoparticles, such as size and charge, play a significant role in their cellular uptake.[15] Common mechanisms include various forms of endocytosis.[13][16] The boronic acid moieties themselves can also interact with glycoproteins on the cell surface, potentially facilitating targeted uptake.

The following diagram illustrates a general workflow for the synthesis of 3-MAPB-based polymers and their application in drug delivery.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation & Drug Loading cluster_application Application in Drug Delivery Monomer 3-MAPB Monomer Polymerization RAFT Polymerization Monomer->Polymerization Polymer Stimuli-Responsive Polymer Polymerization->Polymer SelfAssembly Self-Assembly / Nanoprecipitation Polymer->SelfAssembly Drug Therapeutic Drug (e.g., Insulin) Drug->SelfAssembly LoadedNP Drug-Loaded Nanoparticles SelfAssembly->LoadedNP Administration Administration LoadedNP->Administration TargetCell Target Cell Administration->TargetCell Uptake Cellular Uptake (Endocytosis) TargetCell->Uptake Release Stimuli-Triggered Drug Release Uptake->Release

Workflow for synthesis and application of 3-MAPB polymers.

Future Outlook

The versatility of this compound and its derivatives continues to drive innovation in materials science and biomedicine. Future research will likely focus on the development of more sophisticated polymer architectures with multi-stimuli responsiveness, improved biocompatibility, and enhanced targeting capabilities for more effective and personalized therapeutic interventions. The synthesis of novel derivatives with tailored pKa values will also be a key area of investigation to achieve glucose sensitivity under physiological pH with greater precision.

References

Methodological & Application

Synthesis of 3-Methacrylamidophenylboronic acid from 3-aminophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Methacrylamidophenylboronic Acid

Introduction

This compound (3-MPBA) is a versatile bifunctional monomer of significant interest to researchers in materials science, biotechnology, and drug development.[1] Its unique structure combines a polymerizable methacrylamide group with a phenylboronic acid moiety, which can form reversible covalent bonds with 1,2- and 1,3-diols.[2] This dual functionality makes 3-MPBA an essential building block for creating "smart" polymers and hydrogels that respond to specific stimuli, particularly changes in glucose concentration.[3] These materials have shown great promise in applications such as glucose sensors, self-regulated insulin delivery systems, and other advanced biomedical devices.[1][3]

This application note provides a detailed protocol for the synthesis of this compound via the acylation of 3-aminophenylboronic acid with methacryloyl chloride.

Synthesis Overview

The synthesis involves an amide coupling reaction between the amino group of 3-aminophenylboronic acid and the acyl chloride of methacryloyl chloride. The reaction is typically performed in a mixed solvent system at reduced temperatures to control its exothermicity. A base, such as sodium bicarbonate, is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the formation of the desired amide product.

G cluster_reactants Reactants cluster_products Product cluster_byproduct Byproduct Reactant1 3-Aminophenylboronic Acid Product This compound Reactant1->Product + Reactant2 Methacryloyl Chloride Reactant2->Product Byproduct HCl (neutralized)

Caption: General reaction scheme for the synthesis of 3-MPBA.

Experimental Protocol

This protocol is adapted from established methods for the acylation of aminophenylboronic acids.[4][5]

1. Materials and Equipment

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Aminophenylboronic acid30418-59-8C₆H₈BNO₂136.94
Methacryloyl chloride920-46-7C₄H₅ClO104.54
Sodium bicarbonate144-55-8NaHCO₃84.01
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Ethyl acetate141-78-6C₄H₈O₂88.11
Deionized water7732-18-5H₂O18.02
Brine (saturated NaCl solution)7647-14-5NaCl58.44

Equipment: 250 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware, rotary evaporator, vacuum oven.

2. Synthesis Procedure

  • Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 3-aminophenylboronic acid (3.0 g, 21.9 mmol) and sodium bicarbonate (4.05 g, 48.2 mmol) in a solvent mixture of 66 mL of deionized water and 66 mL of tetrahydrofuran (THF).[4]

  • Cooling: Place the flask in an ice bath and stir the mixture until the temperature is stable below 5°C.[4]

  • Addition of Acylating Agent: Dissolve methacryloyl chloride (2.53 g, 24.2 mmol) in 7 mL of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over a period of 1 hour using a dropping funnel. Maintain the reaction temperature below 5°C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the mixture to warm to room temperature while stirring overnight.[4]

  • Work-up:

    • Remove the THF from the mixture under reduced pressure using a rotary evaporator.[4]

    • Acidify the remaining aqueous solution to a pH of approximately 3-4 using 1M HCl.

    • Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (2 x 50 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate under reduced pressure to yield a solid residue.[4]

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot deionized water (approximately 80°C) until a clear solution is obtained.[4]

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (below 10°C) to facilitate crystallization.[4]

    • Collect the white crystalline product by vacuum filtration.

  • Final Drying: Dry the purified product in a vacuum oven at 25°C for 48 hours.[4]

3. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Methacryloyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Handle all organic solvents with care, avoiding inhalation and contact with skin.

Data and Characterization

Product Characterization

PropertyValue
Appearance White crystalline solid[6]
Molecular Formula C₁₀H₁₂BNO₃[7]
Molecular Weight 205.02 g/mol [7]
Solubility Soluble in DMF, dichloromethane; low solubility in water[6]
Storage Keep in a dark, dry place at room temperature[6]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8]

Workflow and Applications

G A Dissolve 3-aminophenylboronic acid and NaHCO₃ in THF/H₂O B Cool mixture to < 5°C in an ice bath A->B C Add methacryloyl chloride solution dropwise B->C D Stir overnight at room temperature C->D E Remove THF via rotary evaporation D->E F Extract with ethyl acetate E->F G Wash organic layer with water and brine F->G H Dry and concentrate to a solid residue G->H I Recrystallize from hot deionized water H->I J Filter and dry product under vacuum I->J K Final Product: 3-MPBA J->K

Caption: Experimental workflow for the synthesis and purification of 3-MPBA.

Applications in Research and Drug Development

This compound is a critical monomer for developing advanced functional materials:

  • Glucose-Responsive Hydrogels: 3-MPBA can be copolymerized to create hydrogels that swell or shrink in response to glucose concentrations.[3] This property is extensively explored for creating self-regulating "closed-loop" insulin delivery systems for diabetes management.[3][9]

  • Biosensors: The ability of the boronic acid group to bind with sugars makes 3-MPBA a valuable component in the fabrication of non-enzymatic glucose sensors.[10]

  • Drug Delivery Vehicles: Polymers containing 3-MPBA can be designed as carriers that release therapeutic agents in response to specific physiological cues, such as the presence of certain saccharides.[1]

  • Organic Synthesis: As an organic boron ligand, it can be used as an intermediate in the synthesis of pharmaceuticals and fluorescent dyes, and as a ligand in metal-catalyzed reactions.[6]

References

Application Notes and Protocols for the Polymerization of 3-Methacrylamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the polymerization of 3-Methacrylamidophenylboronic acid (3-MAAPBA), a versatile monomer utilized in the development of smart materials for drug delivery, biosensing, and tissue engineering.[1][2] The protocols outlined below are intended for researchers and scientists in academia and the drug development industry. Two primary methods are detailed: conventional free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.

Introduction

This compound is a functional monomer containing a polymerizable methacrylamide group and a phenylboronic acid moiety.[2] The boronic acid group is of particular interest due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is exploited in the design of glucose-responsive polymers and other stimuli-responsive materials.[1] The polymerization of 3-MAAPBA allows for the creation of polymers with tailored molecular weights, architectures, and functionalities.

Data Presentation

The following table summarizes typical quantitative data for the polymerization of 3-MAAPBA via free-radical and RAFT polymerization methods.

ParameterFree-Radical PolymerizationRAFT Polymerization (Method 1)RAFT Polymerization (Method 2)
Monomer This compound (3-MAAPBA) & N-hydroxyethyl acrylamide3-Acrylamidophenylboronic acid (APBA)3-Acrylamidophenylboronic acid (APBA)
Initiator 2,2′-Azobisisobutyronitrile (AIBN)2,2′-Azobisisobutyronitrile (AIBN)2,2′-Azobisisobutyronitrile (AIBN)
Chain Transfer Agent (CTA) N/A2-Dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT)S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP)
Solvent Dimethyl sulfoxide (DMSO)N,N-Dimethylformamide (DMF)/Water (95/5, v/v)N,N-Dimethylformamide (DMF)/Water (98/2, v/v)
Monomer:Initiator Ratio 52.7 mmol HEAA : 2.63 mmol AAPBA : 0.13 mmol AIBN[APBA]₀:[DDMAT]₀:[AIBN]₀ = 50:1:0.2[APBA]:[macro-CTA]:[AIBN] = 20:1:0.1
Temperature 70 °C70 °C70 °C
Reaction Time 24 hours7 hours8 hours
Conversion Not Specified70%65%
Polymer Molecular Weight (Mn) 505,800 Da6.2 kDaNot Specified
Polydispersity Index (PDI) Not Specified1.081.22–1.39
Reference [3][4][5][6]

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of 3-MAAPBA and N-Hydroxyethyl Acrylamide

This protocol describes the synthesis of a copolymer of N-hydroxyethyl acrylamide and 3-acrylamidophenylboronic acid using a conventional free-radical polymerization method.[3]

Materials:

  • N-hydroxyethyl acrylamide (HEAA)

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • 2,2′-Azobisisobutyronitrile (AIBN)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve N-hydroxyethyl acrylamide (5.46 ml, 52.7 mmol), 3-acrylamidophenylboronic acid (0.5 g, 2.63 mmol), and AIBN (0.022 g, 0.13 mmol) in 35 ml of DMSO.[3]

  • Bubble nitrogen gas through the solution for 1 hour to remove dissolved oxygen.[3]

  • Place the reaction vessel in a preheated oil bath at 70 °C.[3]

  • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[3]

  • After 24 hours, terminate the polymerization by cooling the reaction mixture to room temperature.

  • The resulting polymer can be purified by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Protocol 2: RAFT Polymerization of 3-Acrylamidophenylboronic Acid

This protocol details the synthesis of poly(3-acrylamidophenylboronic acid) via RAFT polymerization, which allows for greater control over the polymer's molecular weight and distribution.[5]

Materials:

  • 3-Acrylamidophenylboronic acid (APBA)

  • 2,2′-Azobisisobutyronitrile (AIBN)

  • 2-Dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) as Chain Transfer Agent (CTA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Cold diethyl ether

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of the monomer, CTA, and initiator in a DMF/water mixture (95/5, v/v). The molar ratio should be [APBA]₀:[DDMAT]₀:[AIBN]₀ = 50:1:0.2.[5]

  • Transfer the solution to a reaction flask and deoxygenate by purging with nitrogen gas for at least 30 minutes.

  • Immerse the reaction flask in an oil bath preheated to 70 °C to initiate polymerization.[5]

  • Maintain the reaction at 70 °C for 7 hours.[5]

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purify the crude polymer by precipitation into cold diethyl ether.[5]

  • Collect the precipitated polymer by filtration and dry under vacuum to obtain a solid.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the polymerization of this compound.

G cluster_0 Free-Radical Polymerization Workflow A 1. Dissolve Monomers & Initiator (HEAA, AAPBA, AIBN) in DMSO B 2. Deoxygenate with Nitrogen (1 hour) A->B C 3. Polymerize at 70°C (24 hours) B->C D 4. Terminate Polymerization (Cool to Room Temperature) C->D E 5. Purify Polymer (Precipitation, Filtration, Drying) D->E

Caption: Workflow for free-radical polymerization of 3-MAAPBA.

G cluster_1 RAFT Polymerization Workflow F 1. Prepare Monomer, CTA, & Initiator Solution (APBA, DDMAT, AIBN) in DMF/Water G 2. Deoxygenate with Nitrogen (30 minutes) F->G H 3. Polymerize at 70°C (7 hours) G->H I 4. Quench Reaction (Cool & Expose to Air) H->I J 5. Purify Polymer (Precipitation in Diethyl Ether, Filtration, Drying) I->J

Caption: Workflow for RAFT polymerization of 3-MAAPBA.

References

Application Notes and Protocols for the Copolymerization of 3-Methacrylamidophenylboronic acid with N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copolymerization of 3-Methacrylamidophenylboronic acid (MAPBA) with N-isopropylacrylamide (NIPAAm) yields a "smart" polymer with dual-stimuli responsive properties. The NIPAAm component imparts thermo-responsiveness, exhibiting a Lower Critical Solution Temperature (LCST) around physiological temperatures, while the MAPBA component provides glucose-sensitivity through the reversible binding of glucose to the boronic acid moieties. This unique combination makes these copolymers highly attractive for various biomedical applications, particularly in the development of closed-loop drug delivery systems for diabetes management, where insulin release can be modulated in response to blood glucose levels.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of MAPBA-NIPAAm copolymers, with a focus on their use in glucose-responsive insulin delivery systems. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and execution of their own studies.

Data Presentation

Table 1: Synthesis of Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) via RAFT Polymerization
Monomer 1 (M1)Monomer 2 (M2)[M1]:[CTA]:[Initiator][M2]:[macro-CTA]:[Initiator]PolymerMn ( g/mol )PDI (Mw/Mn)Reference
N-isopropylacrylamide (NIPAM)-100:1:0.1-PNIPAM macro-CTA7,780-[1]
-3-acrylamidophenylboronic acid (APBA)-20:1:0.1PNIPAM136-b-PAPBA1619,2001.22-1.39[1]
3-acrylamidophenylboronic acid (APBA)-100:1:0.1-PAPBA19,7001.16[2]
3-acrylamidophenylboronic acid (APBA)-200:1:0.1-PAPBA37,8001.16[2]
3-acrylamidophenylboronic acid (APBA)N,N-dimethylacrylamide (DMA)-100:1:0.2PAPBA-b-PDMA38,7001.17[2]

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: Glucose-Responsive Insulin Release from PNIPAM-co-PAPBA Formulations
FormulationGlucose Concentration (mg/dL)Cumulative Insulin Release (%)Time (hours)Reference
Insulin-loaded poly(NIPA-co-DMAEMA)-PBA nanoparticles100~87.51[3]
Insulin-loaded poly(NIPA-co-DMAEMA)-PBA nanoparticles400>87.5 (release pattern compatible with increased glucose)1[3]

Note: This table presents representative data on glucose-responsive insulin release. The specific release kinetics can be influenced by copolymer composition, crosslinking density, and the formulation of the delivery system.

Table 3: Thermo-Responsive Properties of PNIPAM and its Copolymers
PolymerComonomerComonomer content (mol%)LCST (°C)Reference
PNIPAM-0~32[4]
P(NIPAM-co-NIPMAM)N-isopropylmethacrylamide (NIPMAM)4936.8[4]
P(NIPAM-co-DMAAm)N,N-dimethylacrylamide (DMAAm)~10~37[5]
P(NIPAM-r-BMA)Butyl methacrylate (BMA)~10~27[5]

Note: The LCST of PNIPAM copolymers can be tuned by incorporating hydrophilic or hydrophobic comonomers. Hydrophilic comonomers generally increase the LCST, while hydrophobic comonomers decrease it.

Experimental Protocols

Protocol 1: Synthesis of this compound (MAPBA) Monomer

This protocol is adapted from the synthesis of the analogous 3-acrylamidophenylboronic acid.[1]

Materials:

  • 3-Aminophenylboronic acid

  • Methacryloyl chloride

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3-aminophenylboronic acid (1 equivalent) in a 1:1 (v/v) mixture of THF and deionized water in a round-bottom flask.

  • Add sodium bicarbonate (2.2 equivalents) to the solution.

  • Cool the flask in an ice bath to below 5°C with constant stirring.

  • Slowly add a solution of methacryloyl chloride (2.2 equivalents) in anhydrous THF dropwise over a period of 1 hour.

  • Allow the reaction mixture to stir overnight, gradually reaching room temperature.

  • The resulting product can be purified by appropriate methods such as extraction and recrystallization.

Protocol 2: Synthesis of PNIPAM-b-PAPBA via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This protocol is based on the method described by Cui et al. (2017).[1]

Part A: Synthesis of PNIPAM Macro-Chain Transfer Agent (macro-CTA)

Materials:

  • N-isopropylacrylamide (NIPAM)

  • S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DMP) as RAFT agent

  • 2,2′-Azobis(isobutyronitrile) (AIBN) as initiator

  • 1,3,5-Trioxane (internal standard for NMR)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ampoule

  • Schlenk line

Procedure:

  • In a glass ampoule, dissolve NIPAM, DMP (RAFT agent), AIBN (initiator), and 1,3,5-trioxane in anhydrous DMF. A typical molar ratio is [NIPAM]:[DMP]:[AIBN] = 100:1:0.1.

  • Degas the solution by performing at least three freeze-pump-thaw cycles using a Schlenk line.

  • Seal the ampoule under vacuum.

  • Place the ampoule in a preheated oil bath at 70°C to initiate polymerization.

  • Periodically take samples to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Quench the polymerization by exposing the solution to air and cooling.

  • Purify the PNIPAM macro-CTA by precipitating the concentrated solution into cold diethyl ether three times.

  • Dry the purified polymer under vacuum.

Part B: Synthesis of PNIPAM-b-PAPBA Block Copolymer

Materials:

  • PNIPAM macro-CTA (from Part A)

  • 3-acrylamidophenylboronic acid (APBA, analogous to MAPBA)

  • AIBN (initiator)

  • Anhydrous DMF

Procedure:

  • In a glass ampoule, dissolve the PNIPAM macro-CTA, APBA monomer, and AIBN in anhydrous DMF. A typical molar ratio is [APBA]:[macro-CTA]:[AIBN] = 20:1:0.1.[1]

  • Follow the same degassing and polymerization procedure as described in Part A (steps 2-4).

  • After the desired reaction time, quench the polymerization.

  • Purify the block copolymer by precipitation into cold diethyl ether.

  • Dry the final PNIPAM-b-PAPBA copolymer under vacuum.

Protocol 3: Characterization of PNIPAM-b-PAPBA Copolymer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and determine the copolymer composition.

  • Procedure: Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d6). Record ¹H NMR spectra. The composition can be calculated by comparing the integration of characteristic peaks of the PNIPAM block (e.g., isopropyl protons) and the PAPBA block (e.g., aromatic protons).

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization process.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the characteristic functional groups of the copolymer.

  • Procedure: Acquire the FTIR spectrum of the dried polymer sample. Look for characteristic peaks such as the amide C=O stretch from both monomers and B-O stretching from the boronic acid group.

4. Determination of Lower Critical Solution Temperature (LCST):

  • Purpose: To characterize the thermo-responsive behavior of the copolymer.

  • Procedure: Prepare a dilute aqueous solution of the copolymer. Monitor the optical transmittance of the solution at a specific wavelength (e.g., 500 nm) as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The LCST is typically defined as the temperature at which the transmittance drops to 50%.

Mandatory Visualization

experimental_workflow cluster_synthesis Component Synthesis cluster_raft RAFT Polymerization cluster_characterization Characterization cluster_application Application Monomer Synthesis of This compound BlockCopolymer Synthesis of PNIPAM-b-PMAPBA Block Copolymer Monomer->BlockCopolymer CTA Synthesis of RAFT Agent (e.g., DMP) MacroCTA Synthesis of PNIPAM Macro-CTA CTA->MacroCTA MacroCTA->BlockCopolymer NMR NMR Spectroscopy BlockCopolymer->NMR GPC GPC/SEC BlockCopolymer->GPC FTIR FTIR Spectroscopy BlockCopolymer->FTIR LCST LCST Determination BlockCopolymer->LCST Formulation Drug Formulation (e.g., Insulin Loading) BlockCopolymer->Formulation InVitro In Vitro Release Studies (Glucose & Temp. Response) Formulation->InVitro

Caption: Experimental workflow for the synthesis, characterization, and application of PNIPAM-b-PMAPBA copolymers.

glucose_sensing_mechanism cluster_low_glucose Low Glucose cluster_high_glucose High Glucose LowGlucose Low Glucose Concentration Hydrophobic Hydrophobic Copolymer State (Collapsed) LowGlucose->Hydrophobic Leads to LowRelease Low Insulin Release Hydrophobic->LowRelease Results in HighGlucose High Glucose Concentration GlucoseBinding Glucose binds to Boronic Acid HighGlucose->GlucoseBinding Leads to Hydrophilic Hydrophilic Copolymer State (Swollen) GlucoseBinding->Hydrophilic Causes HighRelease High Insulin Release Hydrophilic->HighRelease Results in

Caption: Mechanism of glucose-responsive insulin release from PNIPAM-b-PMAPBA copolymers.

References

Application Notes and Protocols for 3-Methacrylamidophenylboronic Acid in Self-Regulated Insulin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Methacrylamidophenylboronic acid (3-MAAPBA) in the development of glucose-responsive, self-regulated insulin delivery systems. This document outlines the synthesis of 3-MAAPBA-based polymers, their formulation into nanoparticles and hydrogels, characterization techniques, and protocols for evaluating their efficacy in vitro and in vivo.

Introduction to 3-MAAPBA-based Insulin Delivery

This compound (3-MAAPBA) is a functional monomer that plays a pivotal role in the design of "smart" insulin delivery systems.[1] Its phenylboronic acid (PBA) moiety can form reversible covalent bonds with diol-containing molecules, such as glucose.[2][3] This interaction forms the basis of a glucose-sensing mechanism. In a hyperglycemic environment (high glucose levels), glucose competitively binds to the PBA groups, leading to changes in the polymer network, such as swelling or dissociation, which in turn triggers the release of encapsulated insulin.[4][5] This glucose-responsive behavior allows for the development of closed-loop systems that mimic the function of pancreatic β-cells, releasing insulin only when needed and thus minimizing the risk of hypoglycemia.[6]

These systems are often formulated as hydrogels or nanoparticles, which can be loaded with insulin and administered via injection to form a subcutaneous depot for prolonged glycemic control.[5][6]

Synthesis of 3-MAAPBA-based Copolymers

A common approach involves the copolymerization of 3-MAAPBA with other monomers to create polymers with desired properties, such as temperature sensitivity or biocompatibility. A frequently used copolymer is poly(3-acrylamidophenylboronic acid-block-N-vinylcaprolactam) (p(AAPBA-b-NVCL)).[7]

Experimental Protocol: Synthesis of p(AAPBA-b-NVCL) via RAFT Polymerization

This protocol describes the synthesis of a glucose- and temperature-sensitive block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • This compound (3-MAAPBA)

  • N-vinylcaprolactam (NVCL)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • 1,4-Dioxane (solvent)

  • Diethyl ether

  • Acetone

Procedure:

  • Purification of Reagents: Purify 3-MAAPBA, NVCL, and AIBN by recrystallization before use.

  • Reaction Setup: In a reaction vessel, dissolve 3-MAAPBA, NVCL, AIBN, and the RAFT agent in 1,4-dioxane. The molar ratios of these components should be optimized based on the desired block lengths and polymer characteristics.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 70°C) for a predetermined time (e.g., 24 hours).

  • Purification: After polymerization, precipitate the resulting copolymer by adding the reaction mixture to a non-solvent like cold diethyl ether.

  • Washing and Drying: Wash the precipitate multiple times with acetone to remove unreacted monomers and initiator. Dry the purified p(AAPBA-b-NVCL) copolymer under vacuum.

  • Characterization: Confirm the structure and composition of the synthesized copolymer using techniques such as ¹H NMR and FT-IR spectroscopy. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Formulation of Insulin-Loaded Nanoparticles

The synthesized copolymers can self-assemble into nanoparticles (NPs) in an aqueous solution, which can then be loaded with insulin.

Experimental Protocol: Preparation of Insulin-Loaded p(AAPBA-b-NVCL) Nanoparticles

Materials:

  • p(AAPBA-b-NVCL) copolymer

  • Insulin solution

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer Dissolution: Dissolve the p(AAPBA-b-NVCL) copolymer in a suitable solvent, such as deionized water or PBS.

  • Insulin Addition: Add the insulin solution to the polymer solution while stirring gently. The ratio of polymer to insulin will influence the loading capacity and efficiency.

  • Nanoparticle Formation: Allow the mixture to self-assemble into nanoparticles. This process can be facilitated by adjusting the pH or temperature, depending on the polymer's properties.

  • Purification: Remove unloaded insulin by methods such as dialysis or ultracentrifugation.

  • Characterization:

    • Size and Morphology: Determine the size distribution and morphology of the insulin-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Insulin Loading and Encapsulation Efficiency: Quantify the amount of encapsulated insulin using a protein assay (e.g., Bradford assay) after separating the nanoparticles from the solution containing free insulin. The formulas are as follows:

      • Loading Capacity (%) = (Mass of insulin in nanoparticles / Total mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of insulin in nanoparticles / Initial mass of insulin) x 100

In Vitro Glucose-Responsive Insulin Release

The key feature of these systems is their ability to release insulin in response to glucose. This is typically evaluated in vitro by monitoring insulin release in solutions with varying glucose concentrations.

Experimental Protocol: In Vitro Insulin Release Study

Materials:

  • Insulin-loaded nanoparticles or hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations (e.g., 0 mg/dL, 100 mg/dL, 400 mg/dL) prepared in PBS

Procedure:

  • Sample Preparation: Place a known amount of insulin-loaded nanoparticles or hydrogel into dialysis bags or tubes.

  • Release Medium: Immerse the samples in PBS containing different glucose concentrations.

  • Incubation: Incubate the samples at a physiological temperature (37°C) with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium. Replenish the withdrawn volume with fresh medium of the same glucose concentration to maintain a constant volume.

  • Quantification: Determine the concentration of released insulin in the collected aliquots using a suitable analytical method, such as a protein assay or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of insulin released over time for each glucose concentration.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 3-MAAPBA-based insulin delivery systems.

Polymer System Nanoparticle Size (nm) Insulin Loading Capacity (%) Encapsulation Efficiency (%) Reference
p(AAPBA-b-DEGMA)~150-300~15~70[8]
p(AAPBA-co-NVCL) coated PLGANot specified2.83 ± 0.1582.6 ± 5.1[7]
System Condition Swelling/Release Behavior Reference
p(MPBA-co-AAm) hydrogelIncreasing pHMonotonic swelling[3]
p(MPBA-co-DMP-co-AAm) hydrogelIntermediate pHSwelling minima (polyampholyte behavior)[3]
PBA-containing GSH0 to 20 mM glucoseIncrease in swelling pressure of ~3 kPa[9]
p(DMAA-3-AAPBA)/PVA filmIncreasing glucose concentrationLinear increase in swelling degree[10]

Visualizations

Glucose-Responsive Insulin Release Mechanism

G Mechanism of Glucose-Responsive Insulin Release cluster_0 Low Glucose (Normoglycemic) cluster_1 High Glucose (Hyperglycemic) LowGlucose Low Glucose Concentration PBA_Diol_Complex PBA forms stable complex with diol on polymer backbone LowGlucose->PBA_Diol_Complex Hydrogel_Collapsed Hydrogel/Nanoparticle is in a collapsed/stable state PBA_Diol_Complex->Hydrogel_Collapsed Insulin_Trapped Insulin is trapped within the matrix Hydrogel_Collapsed->Insulin_Trapped HighGlucose High Glucose Concentration Glucose_Competition Glucose competitively binds to PBA HighGlucose->Glucose_Competition Complex_Dissociation PBA-diol complex on polymer dissociates Glucose_Competition->Complex_Dissociation Hydrogel_Swelling Hydrogel swells / Nanoparticle destabilizes Complex_Dissociation->Hydrogel_Swelling Insulin_Release Insulin is released Hydrogel_Swelling->Insulin_Release

Caption: Glucose-responsive insulin release from a 3-MAAPBA-based system.

Experimental Workflow for Nanoparticle Synthesis and Evaluation

G Workflow for Synthesis and Evaluation of Insulin-Loaded Nanoparticles cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Monomers 3-MAAPBA & Co-monomer Polymerization RAFT Polymerization Monomers->Polymerization Copolymer Purified Copolymer Polymerization->Copolymer Insulin_Loading Insulin Loading & Self-Assembly Copolymer->Insulin_Loading Loaded_NPs Insulin-Loaded Nanoparticles Insulin_Loading->Loaded_NPs Characterization Physicochemical Characterization Loaded_NPs->Characterization In_Vitro_Release In Vitro Release Study Loaded_NPs->In_Vitro_Release In_Vivo_Study In Vivo Study (Diabetic Model) Loaded_NPs->In_Vivo_Study DLS_TEM DLS & TEM (Size, Morphology) Characterization->DLS_TEM Protein_Assay Protein Assay (Loading & Efficiency) Characterization->Protein_Assay Glucose_Response Varying Glucose Concentrations In_Vitro_Release->Glucose_Response Insulin_Quantification Insulin Quantification (HPLC/Assay) Glucose_Response->Insulin_Quantification Administration Subcutaneous Injection In_Vivo_Study->Administration Blood_Glucose_Monitoring Blood Glucose Monitoring Administration->Blood_Glucose_Monitoring Efficacy_Assessment Assessment of Glycemic Control Blood_Glucose_Monitoring->Efficacy_Assessment

Caption: Experimental workflow from synthesis to in vivo evaluation.

Conclusion

3-MAAPBA-based polymers are a promising platform for the development of self-regulated insulin delivery systems. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel glucose-responsive materials for diabetes therapy. Further research and optimization are necessary to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for 3-Methacrylamidophenylboronic Acid in Continuous Glucose Monitoring Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous glucose monitoring (CGM) is a critical technology for managing diabetes. While enzyme-based sensors are prevalent, they can suffer from limitations such as instability and a dependence on oxygen. Phenylboronic acid (PBA) and its derivatives, such as 3-Methacrylamidophenylboronic acid (3-MAPBA), offer a promising alternative for glucose sensing.[1][2] These synthetic receptors bind reversibly and covalently to the cis-diol groups of glucose, allowing for direct and continuous measurement.[1][3] This reversible binding property is a key advantage over traditional enzyme-based methods.[1]

Hydrogels incorporating 3-MAPBA are particularly attractive for CGM applications. The binding of glucose to the boronic acid moieties within the hydrogel matrix induces a change in the hydrogel's volume, which can be translated into a measurable signal.[4][5] This volumetric change is due to an increase in Donnan osmotic pressure resulting from the formation of a negatively charged boronate-glucose complex.[5][6] This mechanism allows for the development of various types of sensors, including optical, holographic, and pressure-based systems.[1][4][6] This document provides detailed application notes and protocols for utilizing 3-MAPBA in the development of CGM sensors.

Signaling Pathway and Experimental Workflow

The fundamental principle behind 3-MAPBA-based glucose sensing lies in the reversible boronate ester formation with glucose. This interaction triggers a change in the physicochemical properties of the polymer matrix, which is then transduced into a detectable signal.

Signaling Pathway of 3-MAPBA Based Glucose Sensing cluster_0 Hydrogel Matrix cluster_1 Sensor Response MAPBA 3-MAPBA Moiety (Trigonal, Neutral) Complex Boronate-Glucose Complex (Tetrahedral, Anionic) MAPBA->Complex Reversible Binding Glucose Glucose (cis-diol) Glucose->Complex Swelling Hydrogel Swelling (Increased Osmotic Pressure) Complex->Swelling Signal Signal Transduction (Optical/Electrical Change) Swelling->Signal Output Glucose Concentration Reading Signal->Output

Caption: Glucose binding to 3-MAPBA induces hydrogel swelling and a detectable signal.

The general workflow for developing a 3-MAPBA-based CGM sensor involves several key stages, from monomer synthesis to final sensor testing.

Experimental Workflow for 3-MAPBA CGM Sensor Development cluster_0 Preparation cluster_1 Fabrication cluster_2 Characterization & Testing Monomer_Synth 3-MAPBA Monomer Synthesis Polymer_Synth Polymer/Hydrogel Synthesis Monomer_Synth->Polymer_Synth Sensor_Fab Sensor Fabrication (e.g., Coating, Imprinting) Polymer_Synth->Sensor_Fab In_Vitro In Vitro Testing (Glucose Solutions) Sensor_Fab->In_Vitro Performance Performance Evaluation (Sensitivity, Response Time) In_Vitro->Performance In_Vivo In Vivo/Ex Vivo Testing (Animal Models/Blood Samples) Performance->In_Vivo

Caption: Workflow from monomer synthesis to in vivo sensor evaluation.

Performance of Phenylboronic Acid-Based Glucose Sensors

The performance of CGM sensors is evaluated based on several key parameters. The following table summarizes representative data from studies on various phenylboronic acid-based sensors.

Sensor Type/PBA DerivativeDetection RangeSensitivityResponse TimeReference
Phenylboronic Acid Hydrogel Coated Passive Sensor0-500 mg/dL14 kHz/(mg/dL)Not Specified[7]
Phenylboronic Acid Hydrogel Microtransponder0-20 mM-34.3 kHz/mM90 min[6]
Phenylboronic Acid-based Hydrogel RF Resonator75-250 mg/dL32 kHz/(mg/dL)Not Specified[6]
Boronic Acid-Containing Hydrogel on QCM1.1–33.3 mMNot Specified~100 s[8]

Experimental Protocols

Protocol 1: Synthesis of Poly(3-acrylamidophenylboronic acid) [p(AAPBA)]

This protocol describes the synthesis of a homopolymer of 3-acrylamidophenylboronic acid (AAPBA), a derivative of 3-MAPBA, via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[9]

Materials:

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDATC) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Acetone

  • 50 mL reaction tube

  • Nitrogen source

  • Oil bath

  • Ice bath

  • Vacuum oven

Procedure:

  • In a 50 mL reaction tube, combine 1000 mg of AAPBA, 10 mg of DDATC, and 1 mg of AIBN.[9]

  • Add 1 mL of DMF to dissolve the mixture.[9]

  • Purge the solution with nitrogen for 30 minutes to remove oxygen.[9]

  • Transfer the reaction tube to an oil bath preheated to 70°C and allow the polymerization to proceed for 12 hours.[9]

  • Terminate the reaction by rapidly cooling the tube in an ice bath for 5 minutes.[9]

  • Precipitate the polymer product by adding the reaction mixture to diethyl ether.

  • Wash the precipitate with acetone.

  • Dry the resulting p(AAPBA) polymer under vacuum for 75 hours.[9]

Protocol 2: Fabrication of a Phenylboronic Acid Hydrogel-Based Sensor

This protocol outlines a general method for creating a hydrogel-based glucose sensor, which can be adapted for various sensor platforms like quartz crystal microbalance (QCM) or optical sensors.[8][10]

Materials:

  • 3-MAPBA or other PBA monomer

  • Co-monomer (e.g., Acrylamide, N-isopropylacrylamide)[1][4]

  • Cross-linker (e.g., N,N'-methylenebisacrylamide, ethylene glycol dimethacrylate)[1][10]

  • Initiator (e.g., AIBN, photoinitiator)[10][11]

  • Solvent (e.g., DMF, water)

  • Sensor substrate (e.g., QCM crystal, glass slide)

  • UV light source (if using a photoinitiator)

Procedure:

  • Prepare the Pre-polymerization Solution: In a suitable solvent, dissolve the 3-MAPBA monomer, a co-monomer, the cross-linker, and the initiator. The ratios of these components will determine the properties of the resulting hydrogel and should be optimized for the specific application.

  • Surface Modification of the Substrate (if necessary): For some applications, such as QCM, the sensor surface may need to be modified to ensure proper adhesion of the hydrogel. For example, a thiol can be used to modify a gold-coated QCM electrode.[10][11]

  • Hydrogel Immobilization:

    • For Surface-Initiated Polymerization: Apply the pre-polymerization solution to the sensor substrate.[8]

    • Initiate polymerization using either UV light (for photoinitiators) or heat (for thermal initiators like AIBN).[10][11] This will form a thin hydrogel film covalently bound to the sensor surface.

  • Washing: After polymerization, thoroughly wash the sensor with the solvent and then with deionized water to remove any unreacted monomers and other reagents.

  • Drying and Storage: Dry the sensor under a gentle stream of nitrogen and store it in a desiccator until use.

Protocol 3: In Vitro Glucose Sensing Evaluation

This protocol describes a typical in vitro experiment to evaluate the performance of a fabricated 3-MAPBA-based glucose sensor.

Materials:

  • Fabricated 3-MAPBA glucose sensor

  • Phosphate-buffered saline (PBS) at physiological pH (e.g., 7.4)

  • Glucose stock solution (high concentration)

  • Stirred reaction vessel or flow cell

  • Sensor readout instrumentation (e.g., QCM analyzer, spectrophotometer)

  • Temperature-controlled environment (e.g., water bath at 37°C)

Procedure:

  • Baseline Measurement: Place the sensor in the reaction vessel or flow cell containing PBS buffer at 37°C. Allow the sensor signal to stabilize to obtain a baseline reading.

  • Glucose Addition: Introduce a known concentration of glucose into the buffer solution. This can be done by adding a small volume of a concentrated glucose stock solution.

  • Signal Monitoring: Continuously monitor the sensor's response (e.g., change in frequency, wavelength, or absorbance) until a new stable signal is reached. The time taken to reach this new equilibrium is the response time.

  • Concentration-Dependent Response: Repeat steps 2 and 3 with increasing concentrations of glucose to generate a calibration curve. This will allow for the determination of the sensor's linear detection range and sensitivity.

  • Reversibility Test: After reaching the highest glucose concentration, flush the system with fresh PBS buffer to remove the glucose. Monitor the sensor signal to see if it returns to the original baseline, demonstrating the reversibility of the sensor.

  • Selectivity Test: To assess the sensor's selectivity, introduce potential interfering substances that are structurally similar to glucose or are commonly found in biological fluids (e.g., fructose, ascorbic acid, uric acid) at their physiological concentrations and monitor the sensor's response.[7]

Logical Relationships in Sensor Performance

The performance of a 3-MAPBA based sensor is a result of interconnected chemical and physical phenomena.

Interdependencies in 3-MAPBA Sensor Performance cluster_0 Chemical Properties cluster_1 Hydrogel Properties cluster_2 Sensor Performance Metrics pKa pKa of Boronic Acid Binding_Affinity Glucose Binding Affinity pKa->Binding_Affinity Sensitivity Sensitivity Binding_Affinity->Sensitivity Selectivity Selectivity Binding_Affinity->Selectivity Crosslink_Density Cross-linking Density Porosity Porosity Crosslink_Density->Porosity Response_Time Response Time Crosslink_Density->Response_Time Porosity->Response_Time

Caption: Key factors influencing the performance of 3-MAPBA hydrogel sensors.

Conclusion

This compound is a versatile monomer for the development of advanced continuous glucose monitoring sensors. The ability to tailor the properties of 3-MAPBA-based hydrogels through copolymerization and cross-linking allows for the optimization of sensor performance to meet the demands of clinical applications. The protocols and data presented here provide a foundation for researchers and developers to explore the potential of this technology in creating more stable, reliable, and user-friendly CGM systems for improved diabetes management.

References

Application Notes and Protocols for 3D Printing of 3-Methacrylamidophenylboronic Acid (3-MAPBA)-Containing Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of glucose-responsive hydrogels containing 3-Methacrylamidophenylboronic acid (3-MAPBA) using 3D printing technology. The unique properties of 3-MAPBA enable the development of "smart" drug delivery systems that can release therapeutic agents in response to changes in glucose concentration, offering significant potential for applications such as automated insulin delivery for diabetes management.[1][2]

Application Overview

Phenylboronic acid (PBA) and its derivatives are known for their ability to form reversible covalent complexes with 1,2- and 1,3-diols, such as glucose.[2] This interaction forms the basis of glucose-responsive hydrogels. At low glucose concentrations, a 2:1 complex between PBA and the diol can lead to a more crosslinked hydrogel network. As glucose levels rise, this shifts to a 1:1 complex, resulting in a decrease in crosslinking, swelling of the hydrogel, and subsequent release of an entrapped drug.[2]

By incorporating 3-MAPBA into a photocurable hydrogel formulation, it is possible to fabricate precisely designed, patient-specific implants using 3D printing techniques like stereolithography (SLA).[1][2] This approach allows for the creation of complex geometries that can be optimized for drug loading, release kinetics, and implantation.[1][3]

Key Applications:

  • Glucose-Triggered Drug Delivery: Development of self-regulating systems for insulin delivery in response to hyperglycemic conditions.[1][2]

  • Biosensing: Fabrication of implantable or wearable sensors for continuous glucose monitoring.

  • Tissue Engineering: Creation of intelligent scaffolds that can respond to physiological cues.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Photocurable 3-MAPBA Monomer

This protocol describes the methacrylation of a phenylboronic acid derivative to make it suitable for photopolymerization in a 3D printer. The following is a two-step reaction for this purpose.[1][2]

Materials:

  • 4-Carboxyphenylboronic acid (4CPBA)

  • Pinacol

  • Trifluoroacetic anhydride (TFAA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Protection of the Boronic Acid:

    • In a round-bottom flask, dissolve 4CPBA (e.g., 500 mg, 3 mmol) and an equimolar amount of pinacol (e.g., 356 mg, 3 mmol) in 10 mL of dry THF.[6]

    • Stir the reaction mixture at room temperature for 3 hours.[6]

    • Remove the solvent under vacuum to isolate the pinacol-protected phenylboronic acid.[6]

  • Methacrylation:

    • Mix the pinacol-protected 4-carboxybenzeneboronic acid (e.g., 747.6 mg, 3 mmol) with 1 equivalent of TFAA (e.g., 623.8 mg, 3 mmol) in 10 mL of dried THF at room temperature.[6]

    • This reaction will yield the photocurable PBA-based derivative.

Synthesis_of_Photocurable_Monomer cluster_step1 Step 1: Protection of Boronic Acid cluster_step2 Step 2: Methacrylation 4CPBA 4-Carboxyphenylboronic acid Reaction1 Equimolar reaction in dry THF 3 hours at room temperature 4CPBA->Reaction1 Pinacol Pinacol Pinacol->Reaction1 Protected_PBA Pinacol-protected 4-carboxybenzeneboronic acid Reaction1->Protected_PBA Reaction2 Mix in dried THF at room temperature Protected_PBA->Reaction2 TFAA Trifluoroacetic anhydride (TFAA) TFAA->Reaction2 Photocurable_Monomer Photocurable PBA-based derivative Reaction2->Photocurable_Monomer

Caption: Synthetic route for the photocurable phenylboronic acid derivative.

Protocol 2: Hydrogel Formulation and 3D Printing

This protocol details the preparation of the photocurable resin and the subsequent 3D printing process using Stereolithography (SLA).

Materials:

  • Photocurable PBA-based derivative (from Protocol 1)

  • Poly(hydroxyethyl methacrylate) (PHEMA) or other suitable base polymer

  • Photoinitiator (e.g., TPO)

  • Crosslinker (e.g., PEGDMA)

  • Model drug or therapeutic agent (e.g., insulin, pinacol as a model molecule)[1][3]

Procedure:

  • Resin Formulation:

    • Prepare a solution of the base polymer (e.g., PHEMA) in a suitable solvent.

    • Add the synthesized photocurable PBA-based derivative to the solution at the desired concentration.

    • Incorporate the photoinitiator and crosslinker into the mixture.

    • If applicable, dissolve the drug to be encapsulated into the resin mixture.

  • 3D Printing:

    • Load the formulated resin into a stereolithography (SLA) 3D printer (e.g., LC Precision 1.5, λ = 405 nm).[6]

    • Design the desired 3D structure using CAD software.

    • Set the printing parameters (e.g., layer thickness, exposure time) based on the resin properties and desired resolution.

    • Initiate the printing process.

    • After printing, wash the fabricated hydrogel construct with a suitable solvent (e.g., ethanol) to remove any unreacted monomer and photoinitiator.

    • Post-cure the hydrogel under UV light to ensure complete polymerization.

Experimental_Workflow Start Start Monomer_Synthesis Synthesize Photocurable PBA Monomer Start->Monomer_Synthesis Resin_Formulation Formulate Hydrogel Resin (PBA monomer, base polymer, photoinitiator, drug) Monomer_Synthesis->Resin_Formulation 3D_Printing 3D Print Hydrogel (Stereolithography) Resin_Formulation->3D_Printing CAD_Design Design 3D Structure (CAD Software) CAD_Design->3D_Printing Post_Processing Wash and Post-Cure Printed Hydrogel 3D_Printing->Post_Processing Characterization Characterize Hydrogel (FTIR, Swelling) Post_Processing->Characterization Drug_Release_Study Conduct Glucose-Responsive Drug Release Study Post_Processing->Drug_Release_Study End End Characterization->End Drug_Release_Study->End

Caption: Workflow for 3D printing of 3-MAPBA-containing hydrogels.

Protocol 3: Characterization of 3D-Printed Hydrogels

A. Swelling Behavior:

  • Dry the 3D-printed hydrogel samples to a constant weight.

  • Immerse the dried samples in phosphate-buffered saline (PBS) solutions containing different concentrations of glucose (e.g., 0 mM, 4 mM, 8 mM, 12 mM).[3]

  • At specific time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them.

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

B. Drug Release Study:

  • Place the drug-loaded 3D-printed hydrogels in separate vials containing PBS with varying glucose concentrations.

  • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

Data Presentation

Table 1: Hydrogel Formulation Compositions

ComponentConcentration RangePurpose
3-MAPBA derivative1 - 10 wt%Glucose-responsive monomer
Poly(hydroxyethyl methacrylate)80 - 95 wt%Base polymer
Photoinitiator (e.g., TPO)0.5 - 2 wt%Initiates polymerization upon UV exposure
Crosslinker (e.g., PEGDMA)1 - 5 wt%Enhances mechanical stability

Table 2: Glucose-Responsive Release of a Model Drug (Pinacol)

Glucose Concentration (mM)Release RateTotal Release after X hours (%)
0 (Hypoglycemic)LowInsert Data
4ModerateInsert Data
8HighInsert Data
12 (Hyperglycemic)Very HighInsert Data

*Note: The actual release rates and percentages will depend on the specific hydrogel formulation, drug, and 3D printed geometry. The data in this table is illustrative.[3]

Signaling Pathway

Glucose_Response_Pathway High_Glucose High Glucose Concentration in surrounding environment PBA_Binding Glucose binds to Phenylboronic Acid (PBA) moieties in the hydrogel network High_Glucose->PBA_Binding Complex_Shift Shift from 2:1 to 1:1 PBA-glucose complex PBA_Binding->Complex_Shift Crosslinking_Decrease Decrease in hydrogel crosslinking density Complex_Shift->Crosslinking_Decrease Hydrogel_Swelling Hydrogel swelling and increased porosity Crosslinking_Decrease->Hydrogel_Swelling Drug_Release Release of entrapped drug molecules Hydrogel_Swelling->Drug_Release

Caption: Glucose-responsive drug release mechanism in PBA-containing hydrogels.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Methacrylamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, characterization, and application of nanoparticles functionalized with 3-Methacrylamidophenylboronic acid (3-MAPBA). 3-MAPBA is a versatile monomer that, when incorporated into nanoparticles, imparts stimuli-responsive properties, particularly sensitivity to glucose and pH. This makes these nanoparticles highly valuable for a range of biomedical applications, including controlled drug delivery and biosensing.

The boronic acid moiety of 3-MAPBA can form reversible covalent bonds with cis-diols, which are present in molecules like glucose and sialic acids often overexpressed on cancer cells. This interaction allows for the development of "smart" nanoparticles that can release their payload in response to specific biological cues or target particular cell types.

Core Applications

  • Glucose-Responsive Drug Delivery: Nanoparticles functionalized with 3-MAPBA can be designed to release encapsulated therapeutics, such as insulin, in the presence of elevated glucose levels, offering a potential platform for self-regulated diabetes management.[1][2][3]

  • Targeted Cancer Therapy: The affinity of boronic acid for sialic acid residues on cancer cell surfaces can be exploited for targeted drug delivery, enhancing the accumulation of chemotherapeutics at the tumor site and reducing off-target toxicity.

  • pH-Responsive Systems: The boronic acid-diol interaction is pH-dependent, allowing for the design of nanoparticles that release their cargo in the acidic tumor microenvironment or within specific cellular compartments like endosomes and lysosomes.[4]

  • Biosensing: 3-MAPBA-functionalized nanoparticles can be employed in the development of sensors for the detection of glucose and other diol-containing molecules.

Experimental Protocols

This section details the key experimental procedures for the preparation and application of 3-MAPBA functionalized nanoparticles.

Protocol 1: Synthesis of this compound (3-MAPBA) Monomer

This protocol describes the synthesis of the 3-MAPBA monomer from 3-aminophenylboronic acid and acryloyl chloride.[5][6]

Materials:

  • 3-Aminophenylboronic acid

  • Acryloyl chloride

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 3-aminophenylboronic acid in a 1:1 mixture of THF and deionized water in a round-bottom flask.

  • Cool the flask in an ice bath and add sodium bicarbonate while stirring.

  • Slowly add acryloyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Remove the THF using a rotary evaporator.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the 3-MAPBA monomer as a solid.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of Poly(3-MAPBA)-block-Polymer Nanoparticles via RAFT Polymerization and Self-Assembly

This protocol outlines the synthesis of a block copolymer containing a 3-MAPBA block using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by self-assembly into nanoparticles.[5][6][7]

Materials:

  • This compound (3-MAPBA) monomer

  • Co-monomer (e.g., N-isopropylacrylamide for thermo-responsiveness)

  • RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • First Block Synthesis (P(3-MAPBA)):

    • In a Schlenk flask, dissolve the 3-MAPBA monomer, RAFT agent, and AIBN in DMF.

    • Deoxygenate the solution by several freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.

    • After the desired time, quench the reaction by immersing the flask in liquid nitrogen.

    • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.

  • Chain Extension (Second Block Synthesis):

    • Use the P(3-MAPBA) from the previous step as a macro-RAFT agent.

    • In a Schlenk flask, dissolve the P(3-MAPBA) macro-RAFT agent, the second monomer, and AIBN in DMF.

    • Repeat the deoxygenation and polymerization steps as described above.

    • Purify the resulting block copolymer by precipitation.

  • Nanoparticle Formation via Self-Assembly:

    • Dissolve the synthesized block copolymer in a suitable organic solvent.

    • Add this solution dropwise to a large volume of deionized water under vigorous stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the water.

    • Stir the suspension for several hours to allow for complete solvent evaporation.

    • Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining organic solvent and unreacted species.

Protocol 3: Drug Loading into 3-MAPBA Functionalized Nanoparticles

This protocol describes a common method for encapsulating a therapeutic agent within the nanoparticles.

Materials:

  • 3-MAPBA functionalized nanoparticle suspension

  • Drug to be encapsulated (e.g., insulin, doxorubicin)

  • Buffer solution (e.g., Phosphate Buffered Saline, PBS)

Procedure:

  • Prepare a solution of the drug in a suitable buffer.

  • Add the drug solution to the nanoparticle suspension.

  • Gently stir the mixture for a specified period (e.g., 24 hours) at a controlled temperature to allow for drug encapsulation.

  • Separate the drug-loaded nanoparticles from the unloaded drug. This can be achieved by centrifugation, followed by removal of the supernatant, or by dialysis.

  • Wash the drug-loaded nanoparticles with fresh buffer to remove any surface-adsorbed drug.

  • The amount of encapsulated drug can be quantified by measuring the concentration of the drug in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are calculated as follows:

  • DLC (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

  • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Glucose-Responsive Drug Release Study

This protocol details the procedure to evaluate the glucose-triggered release of a drug from the nanoparticles.[1][2]

Materials:

  • Drug-loaded 3-MAPBA functionalized nanoparticles

  • Release media: Buffer solutions (e.g., PBS, pH 7.4) containing different concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 20 mM)

  • Dialysis membrane or centrifugation tubes

  • Shaking incubator

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into dialysis bags.

  • Immerse the dialysis bags in the release media with varying glucose concentrations.

  • Place the setup in a shaking incubator at a physiological temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative percentage of drug released as a function of time for each glucose concentration.

Data Presentation

The following tables summarize key quantitative data for 3-MAPBA functionalized nanoparticles from various studies.

Table 1: Physicochemical Properties of 3-MAPBA Functionalized Nanoparticles

Nanoparticle CompositionSynthesis MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Poly(3-methacrylamido phenylboronic acid) (PMAPBA) and DextranComplexation100Not ReportedNot Reported[1]
Poly(NIPAAm-Dex-AAmPBA)Not SpecifiedNot ReportedNot ReportedNot Reported[5]
p(AAPBA-b-NVCL)RAFT Polymerization & Self-assembly150-300Not ReportedNot Reported[8]
PBAHSolvent DisplacementVaries with concentrationNot ReportedNot Reported[4]
p(AAPBA-b-DEGMA)RAFT Polymerization & Self-assemblyNot ReportedNot ReportedVaries with temp & glucose[2]

Table 2: Drug Loading and Release Characteristics

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Release TriggerReference
PMAPBA/DextranInsulinUp to 22%Not ReportedGlucose[1]
Poly(NIPAAm-Dex-AAmPBA)Insulin16.2%80.6%Glucose[5]
p(AAPBA-b-DEGMA)Insulin~15%~70%Glucose, Temperature[2]
PBAHEmodin2.1%78%pH[4]

Characterization of 3-MAPBA Functionalized Nanoparticles

A thorough characterization is crucial to confirm the successful synthesis and functionalization of the nanoparticles.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the synthesized monomer and polymer. Characteristic peaks for the amide and boronic acid groups should be identifiable. After functionalization, changes in the spectra, such as the appearance of new peaks or shifts in existing ones, can indicate successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to elucidate the detailed chemical structure of the 3-MAPBA monomer and the resulting polymers, confirming the successful polymerization and the composition of block copolymers.

  • Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential of the nanoparticles in solution.[9] The zeta potential provides information about the surface charge and stability of the nanoparticle suspension.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[9] It can also reveal if the nanoparticles are aggregated or well-dispersed.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_fabrication Nanoparticle Fabrication & Loading cluster_characterization Characterization cluster_application Application s1 Synthesis of 3-MAPBA Monomer s2 RAFT Polymerization of 3-MAPBA s1->s2 s3 Chain Extension with Second Monomer s2->s3 f1 Self-Assembly of Block Copolymer s3->f1 f2 Drug Loading f1->f2 c1 FTIR & NMR f2->c1 c2 DLS (Size, PDI, Zeta) f2->c2 c3 TEM (Morphology) f2->c3 a1 In Vitro Stimuli-Responsive Drug Release f2->a1 a2 Cellular Uptake & Toxicity Studies a1->a2

Caption: Overall experimental workflow for 3-MAPBA functionalized nanoparticles.

glucose_sensing_mechanism cluster_nanoparticle Nanoparticle Core cluster_environment Biological Environment np Drug-Loaded Nanoparticle release Drug Release np->release mapba 3-MAPBA glucose Glucose glucose->np Induces swelling/ disassembly mapba->glucose

Caption: Glucose-responsive drug release mechanism.

characterization_logic cluster_physicochemical Physicochemical Properties cluster_chemical Chemical Composition cluster_performance Performance Evaluation start Synthesized Nanoparticles size Size & Distribution (DLS, TEM) start->size morphology Morphology (TEM) start->morphology surface_charge Surface Charge (Zeta Potential) start->surface_charge composition Functional Groups (FTIR, NMR) start->composition drug_loading Drug Loading & Encapsulation Efficiency start->drug_loading drug_release In Vitro Release Profile drug_loading->drug_release

Caption: Logical flow of nanoparticle characterization.

References

Application Notes and Protocols: The Role of 3-Methacrylamidophenylboronic Acid in Carbohydrate Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and applications of 3-Methacrylamidophenylboronic acid (3-MAAPBA) in the field of carbohydrate sensing. Detailed protocols for the synthesis of 3-MAAPBA-based polymers and their use in various sensing assays are provided to facilitate research and development in areas such as continuous glucose monitoring, diagnostics, and drug delivery.

Introduction to 3-MAAPBA in Carbohydrate Sensing

This compound (3-MAAPBA) is a functional monomer that has garnered significant attention for its utility in creating carbohydrate-responsive materials. The key to its function lies in the phenylboronic acid (PBA) moiety, which can reversibly form covalent bonds with cis-1,2- or -1,3-diols present in saccharides like glucose and fructose. This reversible interaction forms the basis of various sensing platforms. When incorporated into polymers, such as hydrogels or soluble copolymers, the binding of carbohydrates to the PBA groups can induce measurable changes in the material's physical or chemical properties. These changes, which can include swelling or shrinking of a hydrogel, or alterations in fluorescence or color, can be harnessed to create sensitive and selective carbohydrate sensors.

The acrylamide group of 3-MAAPBA allows for its easy integration into a wide range of polymer architectures through standard polymerization techniques. This versatility enables the design of "smart" materials that can respond to specific carbohydrates under physiological conditions, making them highly suitable for biomedical applications.

Signaling Mechanisms

The detection of carbohydrates using 3-MAAPBA-based sensors relies on the transduction of the binding event into a measurable signal. Several mechanisms are commonly employed:

  • Swelling/Shrinking of Hydrogels: In aqueous solutions, the boronic acid group exists in equilibrium between a neutral trigonal form and a charged tetrahedral form. The binding of a diol, such as glucose, shifts this equilibrium towards the charged boronate ester. In a hydrogel network, this increase in charge density leads to increased electrostatic repulsion between polymer chains, causing the hydrogel to swell. Conversely, in some systems, crosslinking between polymer chains by a multivalent sugar can cause the hydrogel to shrink. This change in volume can be detected by various means, including optical methods.

  • Indicator Displacement Assays (IDA): In this approach, a colored or fluorescent indicator dye that can also bind to the boronic acid is pre-complexed with the 3-MAAPBA-containing polymer. When a target carbohydrate is introduced, it competes with the indicator for the boronic acid binding sites. The displacement of the indicator from the polymer results in a change in its optical properties (color or fluorescence), which can be quantitatively related to the carbohydrate concentration. Alizarin Red S is a commonly used indicator in such assays.

  • Fluorescence Modulation (PET and FRET): 3-MAAPBA can be copolymerized with fluorescent monomers. The binding of a carbohydrate to the boronic acid can alter the electronic environment of the fluorophore, leading to a change in its fluorescence intensity through mechanisms like Photoinduced Electron Transfer (PET). Alternatively, Förster Resonance Energy Transfer (FRET) can be employed by using a pair of fluorophores where the binding event changes the distance between them, thus modulating the FRET efficiency.

Below are diagrams illustrating these key signaling pathways and a general experimental workflow.

G Signaling Pathway: Hydrogel Swelling cluster_initial Initial State (Low Glucose) cluster_final Final State (High Glucose) Hydrogel 3-MAAPBA Hydrogel (Less Charged) Swollen_Hydrogel Glucose-Bound Hydrogel (More Charged & Swollen) Hydrogel->Swollen_Hydrogel Binding of Glucose to 3-MAAPBA sites Glucose Glucose Glucose->Hydrogel

Fig. 1: Hydrogel swelling mechanism upon glucose binding.

G Signaling Pathway: Indicator Displacement Assay cluster_initial Initial State cluster_final Final State Complex [3-MAAPBA Polymer-Dye Complex] (Signal OFF) Polymer_Carbohydrate [3-MAAPBA Polymer-Carbohydrate] Complex->Polymer_Carbohydrate Displacement Free_Dye Free Dye (Signal ON) Complex->Free_Dye Release Carbohydrate Carbohydrate Carbohydrate->Complex

Fig. 2: Indicator displacement assay mechanism.

G Experimental Workflow: Carbohydrate Sensing Start Start Synthesis Synthesize 3-MAAPBA containing Polymer/Hydrogel Start->Synthesis Characterization Characterize Polymer (e.g., NMR, GPC) Synthesis->Characterization Assay_Setup Set up Sensing Assay (e.g., Fluorescence, Colorimetric) Characterization->Assay_Setup Add_Analyte Introduce Carbohydrate Sample Assay_Setup->Add_Analyte Measurement Measure Signal Change (e.g., Intensity, Absorbance) Add_Analyte->Measurement Analysis Data Analysis and Quantification Measurement->Analysis End End Analysis->End

Fig. 3: General experimental workflow for carbohydrate sensing.

Quantitative Data

The binding affinity and selectivity of 3-MAAPBA-based sensors are crucial for their performance. The following tables summarize representative quantitative data from the literature.

Table 1: Binding Constants of a Carbazole-Based Boronic Acid Fluorescent Sensor

AnalyteBinding Constant (K, M⁻¹)
Glucose2.3 x 10⁶
Fructose2.7 x 10⁴

Data from a study on a specific carbazole pyridinium boronic acid sensor, demonstrating high affinity for glucose.

Table 2: Performance Characteristics of Various 3-MAAPBA-Based Glucose Sensors

Sensor TypeSensing RangeResponse TimeKey Features
PHEAA-ran-PAAPBA Hydrogel (Viscosity-based)27-468 mg/dLMinutesBiocompatible, suitable for continuous monitoring
p(AM-co-PEGDA-co-3-APBA) Hydrogel Optical Fiber1.0 - 12.0 mmol L⁻¹~45 minReusable, refractive index-based detection
PNIPAM-b-PAPBA NanoparticlesGlucose-responsiveMinutesThermo- and pH-responsive, for drug delivery

This table provides a comparative overview of different sensor platforms incorporating 3-MAAPBA.

Experimental Protocols

Synthesis of Poly(methacrylic acid)-co-3-(acrylamido)phenylboronic Acid (PMAA-co-AAPBA)

This protocol describes the synthesis of a water-soluble copolymer for carbohydrate sensing.

Materials:

  • tert-Butyl methacrylate (tBMA)

  • 3-(Acrylamido)phenylboronic acid (3-MAAPBA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Polymerization:

    • In a reaction vessel, dissolve tBMA (e.g., 2.0 mL), 3-MAAPBA (e.g., 0.25 g), and AIBN (e.g., 0.02 g) in dioxane (10 mL).

    • Degas the solution by bubbling with nitrogen gas, followed by three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Heat the reaction mixture at 67°C for 3 hours under a nitrogen atmosphere with continuous stirring.

    • Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Collect the polymer by filtration and dry it under vacuum.

  • Deprotection of tert-Butyl Groups:

    • Dissolve the obtained polymer in a 1:1 (v/v) mixture of TFA and DCM.

    • Stir the solution at room temperature for 24 hours.

    • Remove the solvent and excess TFA by rotary evaporation.

    • Redissolve the polymer in a small amount of methanol and precipitate it in a large volume of diethyl ether.

    • Collect the final PMAA-co-AAPBA polymer by filtration and dry it under vacuum.

Protocol for Fluorescence-Based Glucose Sensing

This protocol outlines a general procedure for glucose detection using a 3-MAAPBA-containing fluorescent polymer.

Materials:

  • 3-MAAPBA-based fluorescent copolymer stock solution in a suitable buffer (e.g., PBS, pH 7.4).

  • Glucose stock solutions of varying concentrations.

  • Other monosaccharide solutions (for selectivity testing, e.g., fructose, galactose).

  • 96-well microplate (black, for fluorescence measurements).

  • Fluorescence plate reader.

Procedure:

  • Preparation of Samples:

    • To each well of the 96-well microplate, add a fixed volume of the 3-MAAPBA fluorescent copolymer stock solution.

    • Add varying volumes of the glucose stock solutions to the wells to achieve a range of final glucose concentrations.

    • For selectivity studies, add solutions of other monosaccharides to separate wells at the same concentrations as glucose.

    • Include control wells containing only the polymer solution (blank).

    • Bring the total volume in each well to a constant value with the buffer.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the binding equilibrium to be reached (e.g., 30 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore in the copolymer.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from the fluorescence intensity of each sample.

    • Plot the change in fluorescence intensity as a function of glucose concentration to generate a calibration curve.

    • Compare the fluorescence response for glucose with that of other monosaccharides to assess selectivity.

Protocol for Colorimetric Carbohydrate Assay (Phenol-Sulfuric Acid Method)

This is a general and robust method for the quantification of total carbohydrates and can be adapted for samples containing carbohydrates released from or interacting with 3-MAAPBA-based materials.

Materials:

  • Phenol solution (e.g., 5% w/v in water)

  • Concentrated sulfuric acid (96-98%)

  • Carbohydrate standards (e.g., glucose solutions of known concentrations)

  • Test tubes

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Pipette 1.0 mL of the carbohydrate-containing sample into a test tube.

    • Prepare a series of standards by pipetting 1.0 mL of each glucose standard solution into separate test tubes.

    • Prepare a blank by pipetting 1.0 mL of deionized water into a test tube.

  • Reaction:

    • Add 1.0 mL of the phenol solution to each tube and mix thoroughly.

    • Carefully and rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream of acid onto the liquid surface to ensure rapid mixing and heat generation. (Caution: Sulfuric acid is highly corrosive and the reaction is exothermic. Wear appropriate personal protective equipment and work in a fume hood).

    • Let the tubes stand for 10 minutes.

  • Incubation and Measurement:

    • After 10 minutes, shake the tubes and place them in a water bath at 25-30°C for 20 minutes to allow the color to develop fully.

    • Measure the absorbance of each sample and standard against the blank at 490 nm using a spectrophotometer.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the glucose standards versus their concentrations.

    • Determine the concentration of carbohydrates in the unknown samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a highly valuable monomer for the development of advanced carbohydrate sensing systems. Its ease of polymerization and the reversible diol-binding capability of the boronic acid moiety allow for the creation of a diverse range of sensors with applications in medical diagnostics, biotechnology, and drug development. The protocols and data presented in these notes provide a foundation for researchers to explore and innovate in this exciting field.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methacrylamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methacrylamidophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.[1][2] This versatile reagent contains both a boronic acid moiety for palladium-catalyzed cross-coupling and a polymerizable methacrylamide group, offering a unique scaffold for drug discovery and materials science.

Application Notes

This compound is a valuable building block in organic synthesis, particularly for the creation of complex molecules with potential therapeutic applications. Its primary utility lies in the Suzuki-Miyaura coupling reaction, which facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl halide or triflate.[1][3] The resulting biaryl structures are common motifs in active pharmaceutical ingredients (APIs).[2]

The presence of the methacrylamide functional group provides a secondary avenue for chemical modification. This group can participate in polymerization reactions to form functional polymers and hydrogels, which have applications in drug delivery, tissue engineering, and the development of biosensors.[4][5][6] For drug development professionals, this dual functionality allows for the design of novel drug-polymer conjugates or materials where a pharmacologically active biaryl moiety is integrated into a larger macromolecular structure.

Boronic acids, in general, have gained significant traction in drug discovery due to their unique chemical properties that can facilitate interactions with protein targets.[7] The incorporation of this compound into a synthetic route can lead to novel compounds with tailored solubility, metabolic stability, and target binding affinity.[2]

Suzuki Coupling Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L2) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation [Ar'-B(OR)2] aryl_pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->aryl_pd_aryl_complex reductive_elimination Reductive Elimination aryl_pd_aryl_complex->reductive_elimination biaryl Ar-Ar' reductive_elimination->biaryl catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->pd0

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. The conditions are based on established methods for Suzuki couplings of functionalized phenylboronic acids.[3][8] Researchers should optimize these conditions for their specific substrates.

Materials and Reagents:
  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

General Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add this compound (1.1 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is dioxane/water (4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions

The optimal conditions for a Suzuki coupling reaction can vary significantly based on the specific substrates used. The following table summarizes typical conditions that serve as a starting point for optimization.

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can significantly impact yield and reaction time.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base is crucial; K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[3]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THFAn aqueous co-solvent is often necessary for the base to be effective.
Temperature 70 - 110 °CHigher temperatures can increase reaction rates but may also lead to decomposition.
Reaction Time 2 - 24 hoursMonitoring by TLC or LC-MS is recommended to determine completion.
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity generally follows the order: I > Br > OTf > Cl.

References

Troubleshooting & Optimization

Preventing unwanted polymerization of 3-Methacrylamidophenylboronic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 3-Methacrylamidophenylboronic acid (3-MAPBA) during its synthesis.

Troubleshooting Guide

Unwanted polymerization is a common challenge during the synthesis of vinyl monomers like 3-MAPBA. This guide addresses specific issues you may encounter.

Issue 1: The reaction mixture becomes viscous or solidifies during the synthesis.

  • Question: My reaction mixture turned into a thick, unmanageable gel. What is the likely cause and how can I prevent this?

  • Answer: This is a clear indication of premature and extensive polymerization of your 3-MAPBA monomer. The primary causes are the presence of radical initiators (like impurities or oxygen), elevated temperatures, or the inherent reactivity of the methacrylamide group.

    Solutions:

    • Incorporate a Polymerization Inhibitor: The most effective way to prevent this is by adding a radical scavenger to the reaction mixture. Common inhibitors for acrylate and methacrylate synthesis include hydroquinone monomethyl ether (MEHQ), butylated hydroxytoluene (BHT), and phenothiazine. These compounds work by trapping free radicals that initiate polymerization.[1][2]

    • Control Reaction Temperature: The acylation of 3-aminophenylboronic acid is an exothermic reaction. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of methacryloyl chloride to minimize thermally induced polymerization.

    • Deaerate the Reaction Mixture: Oxygen can act as a radical initiator. Purging your reaction vessel and solvents with an inert gas like nitrogen or argon before starting the reaction can significantly reduce the chances of polymerization.

    • Use Fresh Reagents: Ensure that your 3-aminophenylboronic acid and methacryloyl chloride are of high purity and free from peroxide impurities, which can initiate polymerization.

Issue 2: The final product has a low yield and contains insoluble material.

  • Question: After workup, my yield of 3-MAPBA is significantly lower than expected, and I'm observing a solid that is insoluble in my purification solvent. Why is this happening?

  • Answer: This is another common symptom of unwanted polymerization. The insoluble material is likely poly(this compound). The low yield of the monomer is a direct consequence of it being consumed in the polymerization side reaction.

    Solutions:

    • Boronic Acid Protection Strategy: A highly effective method to prevent polymerization is to use a protected form of the boronic acid, such as its pinacol ester derivative (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline).[3] The bulky protecting group sterically hinders polymerization and also improves the solubility of the starting material. The methacrylamide group is introduced, and the boronic acid is then deprotected in a subsequent step under conditions that are less prone to cause polymerization.

    • Optimize Inhibitor Concentration: If you are already using an inhibitor, its concentration may be insufficient. Refer to the table below for recommended concentration ranges. It is crucial to ensure the inhibitor is added at the beginning of the reaction.

    • Careful pH Control During Workup: During the aqueous workup, ensure the pH is controlled. Extremes in pH can sometimes promote side reactions or polymerization. A patent on the purification of boronic acids suggests treating the crude product with a base to form a salt, which can be isolated from non-acidic impurities, followed by acidification to recover the purified boronic acid.

Issue 3: My purified 3-MAPBA polymerizes during storage.

  • Question: I successfully synthesized and purified 3-MAPBA, but it turned into a solid after a few days/weeks. How can I improve its shelf-life?

  • Answer: 3-MAPBA is a reactive monomer and can polymerize over time, especially when exposed to light, heat, or air.

    Solutions:

    • Store with an Inhibitor: If not already present from the synthesis, add a small amount of a polymerization inhibitor (e.g., MEHQ or BHT) to the purified product.

    • Proper Storage Conditions: Store the purified 3-MAPBA in a tightly sealed, amber-colored vial to protect it from light. It should be stored at a low temperature, preferably in a freezer (-20 °C), and under an inert atmosphere (argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of unwanted polymerization during the synthesis of 3-MAPBA?

A1: The most common mechanism is free-radical polymerization. This process is initiated by free radicals, which can be generated from impurities (like peroxides), exposure to oxygen, light, or high temperatures. These radicals attack the carbon-carbon double bond of the methacrylamide group, creating a new radical that then propagates by reacting with other monomer molecules in a chain reaction.

Q2: Which polymerization inhibitor should I choose?

A2: The choice of inhibitor can depend on the specific reaction conditions and the desired purity of the final product. MEHQ is a very common and effective inhibitor for acrylates and methacrylates.[4][5] BHT is also widely used. Phenothiazine is another potent inhibitor. For specific applications, it may be necessary to screen a few inhibitors to find the most suitable one.

Q3: Can I remove the polymerization inhibitor after the synthesis?

A3: Yes, the inhibitor can be removed during purification, typically by column chromatography or recrystallization. However, if the monomer is to be stored for an extended period, it is advisable to add a small amount of inhibitor back to the purified product.

Q4: What are the advantages of the boronic acid protection strategy?

A4: The primary advantage is a significant reduction in unwanted polymerization during the acylation step, leading to higher yields and easier purification.[3] The protected intermediate is also often more stable and easier to handle than the free boronic acid.

Quantitative Data on Polymerization Inhibitors

The following table summarizes common polymerization inhibitors used for vinyl monomers and their typical concentrations. Note that the optimal concentration may vary depending on the specific reaction conditions.

InhibitorChemical NameTypical Concentration (ppm)Mechanism of Action
MEHQ Hydroquinone monomethyl ether100 - 500Radical Scavenger
BHT Butylated hydroxytoluene100 - 1000Radical Scavenger
Hydroquinone Benzene-1,4-diol100 - 500Radical Scavenger (often requires oxygen to be effective)
Phenothiazine 10H-Phenothiazine50 - 200Radical Scavenger

Experimental Protocols

Protocol 1: Direct Synthesis of 3-MAPBA with a Polymerization Inhibitor

This protocol is adapted from the Schotten-Baumann reaction conditions, with the inclusion of a polymerization inhibitor.

  • Dissolve 3-aminophenylboronic acid (1 eq.) and a polymerization inhibitor (e.g., MEHQ, 200 ppm) in a suitable solvent (e.g., a mixture of THF and water or acetone) in a round-bottom flask.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Add a base (e.g., sodium bicarbonate or triethylamine, 2-2.2 eq.) to the mixture.

  • Slowly add methacryloyl chloride (1.1 eq.), dissolved in the same anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup. The product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-MAPBA via a Pinacol-Protected Intermediate

This protocol involves the protection of the boronic acid, followed by acylation and deprotection.[3]

  • Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This intermediate can be synthesized from 3-bromoaniline and bis(pinacolato)diboron via a palladium-catalyzed borylation reaction.

  • Acylation of the Protected Aniline:

    • Dissolve 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1 eq.) and a base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add methacryloyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction to isolate the protected this compound pinacol ester.

  • Deprotection of the Pinacol Ester:

    • The pinacol ester can be deprotected using various methods, such as transesterification with a diol in a volatile solvent or by treatment with an aqueous acid (e.g., HCl).

    • Purify the final product, this compound, by recrystallization or chromatography.

Visualizations

Logical Workflow for Preventing Unwanted Polymerization

G Workflow for Preventing Unwanted Polymerization of 3-MAPBA start Start Synthesis of 3-MAPBA issue Observe Viscosity Increase or Solidification? start->issue no_poly Continue Synthesis and Purification issue->no_poly No poly Unwanted Polymerization Occurred issue->poly Yes end Successful Synthesis of 3-MAPBA no_poly->end troubleshoot Implement Preventative Measures poly->troubleshoot inhibitor Add Polymerization Inhibitor (e.g., MEHQ) troubleshoot->inhibitor temp Lower and Control Reaction Temperature troubleshoot->temp deaerate Deaerate Solvents and Reaction Vessel troubleshoot->deaerate protect Use Boronic Acid Protection Strategy troubleshoot->protect

Caption: A flowchart illustrating the decision-making process to prevent unwanted polymerization during the synthesis of 3-MAPBA.

Signaling Pathway of Free Radical Polymerization and Inhibition

G Mechanism of Free Radical Polymerization and Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition initiator Initiator (e.g., O2, Peroxides) radical Free Radical (R.) initiator->radical Decomposition monomer 3-MAPBA Monomer radical->monomer Attack on Vinyl Group inhibitor Inhibitor (InH) (e.g., MEHQ) radical->inhibitor Radical Scavenging growing_chain Growing Polymer Chain (P-M.) monomer->growing_chain Forms Initial Radical growing_chain->growing_chain Addition of Monomer growing_chain->inhibitor Chain Termination inactive_radical Inactive Species (In.) inhibitor->inactive_radical terminated_chain Terminated Polymer Chain (P-M-In) inhibitor->terminated_chain

Caption: A diagram showing the free radical polymerization pathway and the mechanism of action of polymerization inhibitors.

Experimental Workflow: Boronic Acid Protection Strategy

G Experimental Workflow for 3-MAPBA Synthesis via Boronic Acid Protection start Start step1 Step 1: Protection Synthesize 3-aminophenylboronic acid pinacol ester start->step1 step2 Step 2: Acylation React with methacryloyl chloride step1->step2 step3 Step 3: Deprotection Remove pinacol protecting group step2->step3 step4 Step 4: Purification Isolate pure 3-MAPBA step3->step4 end End Product: Pure 3-MAPBA step4->end

Caption: A simplified workflow for the synthesis of 3-MAPBA using a boronic acid protection and deprotection strategy.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Methacrylamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3-Methacrylamidophenylboronic acid (3-MAPBA) in aqueous solutions.

Troubleshooting Guide

Q1: My 3-MAPBA is not dissolving in water at neutral pH. What should I do?

This is a common issue as phenylboronic acids generally exhibit low solubility in neutral aqueous solutions. The primary reason is the non-ionic nature of the boronic acid group at neutral pH.

Recommended First Step: pH Adjustment

The most effective method to increase the aqueous solubility of 3-MAPBA is to increase the pH of the solution. The boronic acid group has a pKa value (typically between 8 and 9 for phenylboronic acids) and converting it to its charged boronate form significantly enhances water solubility.

  • Action: Add a suitable base (e.g., 1 M NaOH or KOH) dropwise to your aqueous suspension of 3-MAPBA while stirring.

  • Target pH: Aim for a pH of 9.5 to 10.5 to ensure complete deprotonation and dissolution.

  • Caution: Ensure that the elevated pH is compatible with your downstream application and the stability of other reagents in your experiment.

Q2: I tried adjusting the pH, but the solubility is still not sufficient for my desired concentration. What are my next options?

If pH adjustment alone is insufficient, or if a high pH is incompatible with your experiment, a combination of approaches can be employed.

Option 1: Use of Co-solvents

Introducing a polar, water-miscible organic solvent can disrupt the intermolecular forces of the 3-MAPBA crystals and improve solvation.

  • Recommended Co-solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are effective choices. Alcohols such as methanol or ethanol can also be used.

  • Procedure: Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) to your aqueous suspension. Stir thoroughly after each addition.

  • Note: The use of co-solvents may be necessary for preparing highly concentrated stock solutions. For instance, dissolving the polymer of 3-AAPBA in DMSO before dilution in an aqueous buffer has been reported.[1]

Option 2: Gentle Heating

Increasing the temperature of the solvent can provide the necessary energy to overcome the crystal lattice energy of the solid 3-MAPBA.

  • Procedure: While stirring, gently heat the solution (e.g., to 40-50°C).

  • Caution: Do not overheat, as this could lead to degradation or premature polymerization of the methacrylamide group. Always check the thermal stability of your compound and other reagents.

Frequently Asked Questions (FAQs)

Q3: What is the expected solubility of boronic acids in water?

The aqueous solubility of substituted phenylboronic acids is generally low but can vary significantly with temperature and the nature of the substituents. For comparison, the solubility of unsubstituted phenylboronic acid is approximately 2 g/100 cm³ at 20°C.[2][3] Functional groups on the phenyl ring can either increase or decrease this value.[2]

Q4: How does pH affect the solubility of 3-MAPBA?

The solubility of 3-MAPBA is highly dependent on pH due to the equilibrium between the uncharged boronic acid form (less soluble) and the charged boronate form (more soluble). In aqueous solution, the boronic acid group can accept a hydroxide ion to form a tetrahedral boronate anion. This equilibrium is shifted towards the more soluble boronate form at pH values above the pKa of the boronic acid.

Q5: Can I prepare a concentrated stock solution of 3-MAPBA?

Yes, preparing a concentrated stock solution in an organic solvent or a co-solvent mixture is a common practice.

  • Recommended Solvents: Based on synthesis and polymerization protocols for the analog 3-AAPBA, solvents like DMF, DMSO, or a mixture of Tetrahydrofuran (THF) and water are effective.[1][4]

  • Example Protocol: To prepare a stock solution, dissolve the 3-MAPBA in a minimal amount of DMSO or DMF first, and then dilute this stock solution into your aqueous experimental medium.

Q6: Are there any stability concerns when preparing aqueous solutions of 3-MAPBA?

Yes, two potential issues to be aware of are:

  • Boroxine Formation: Phenylboronic acids can undergo dehydration, especially when heated or under vacuum, to form cyclic anhydrides called boroxines. While this is often reversible in the presence of water, it can affect solubility. Using freshly prepared solutions is recommended.

  • Polymerization: As 3-MAPBA contains a methacrylamide group, it is a monomer susceptible to polymerization, which can be initiated by heat, light, or radical initiators. Store the solid and solutions protected from light and at recommended temperatures (typically 2-8°C for the solid).

Data Presentation

Table 1: Aqueous Solubility of Related Phenylboronic Acid Compounds

Disclaimer: This data is for related compounds and should be used as a reference for understanding general trends. The solubility of 3-MAPBA may differ.

CompoundTemperature (°C)Solubility (g / 100g H₂O)
Phenylboronic Acid20~2.0
Phenylboronic Acid50>3.0 (extrapolated)
3-Carboxyphenylboronic Acid20~0.5
3-Carboxyphenylboronic Acid50~1.0

(Data synthesized from Leszczyński et al., 2017)[2][5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous 3-MAPBA Solution using pH Adjustment

  • Suspension: Add the desired amount of 3-MAPBA powder to the required volume of deionized water in a beaker or flask with a magnetic stir bar.

  • Stirring: Begin stirring the suspension at room temperature to ensure it is homogenous.

  • pH Monitoring: Place a calibrated pH probe into the suspension.

  • Base Addition: Slowly add 1 M NaOH solution drop-by-drop to the stirring suspension.

  • Dissolution: Monitor the dissolution of the solid as the pH increases. Continue adding the base until all the solid has dissolved.

  • Final pH Adjustment: Adjust the final pH to the desired value (typically 9.5-10.5 for full solubility) and bring the solution to the final target volume.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm or 0.45 µm filter.

Protocol 2: Preparation of a 3-MAPBA Solution using a Co-solvent

  • Weighing: Weigh the required amount of 3-MAPBA in a suitable container.

  • Co-solvent Addition: Add a small volume of a water-miscible organic solvent (e.g., DMSO or DMF) to the solid. Vortex or stir until the solid is completely dissolved.

  • Dilution: Slowly add the aqueous buffer or deionized water to the concentrated organic solution while stirring continuously.

  • Final Volume: Adjust to the final desired volume with the aqueous solvent.

  • Note: The final concentration of the organic co-solvent should be kept as low as possible and must be compatible with your experimental system.

Visualizations

G Troubleshooting Workflow for 3-MAPBA Dissolution start Start: 3-MAPBA powder + aqueous solvent suspend Stir at Room Temp Does it dissolve? start->suspend no1 No suspend->no1 No yes1 Yes suspend->yes1 Yes ph_adjust Adjust pH to 9.5-10.5 with NaOH/KOH Does it dissolve? no1->ph_adjust end_success Solution Prepared yes1->end_success no2 No ph_adjust->no2 No yes2 Yes ph_adjust->yes2 Yes co_solvent Add Co-solvent (DMSO/DMF) (Start with 5-10% v/v) Does it dissolve? no2->co_solvent yes2->end_success no3 No co_solvent->no3 No yes3 Yes co_solvent->yes3 Yes heat Apply Gentle Heat (40-50°C) Does it dissolve? no3->heat yes3->end_success no4 No heat->no4 No yes4 Yes heat->yes4 Yes end_fail Consult further literature or consider alternative solvent system no4->end_fail yes4->end_success

Caption: Troubleshooting workflow for dissolving 3-MAPBA.

Caption: Boronic acid to boronate equilibrium.

References

Technical Support Center: 3-Methacrylamidophenylboronic acid (3-MAPBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of 3-Methacrylamidophenylboronic acid (3-MAPBA) to ensure its stability and performance in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound (3-MAPBA) degradation?

A1: Degradation of 3-MAPBA can manifest as changes in its physical appearance, such as discoloration from a white or pale yellow powder to a darker yellow or brown solid. You may also observe a decrease in performance in your applications, such as reduced binding affinity or incomplete polymerization. For a definitive assessment, analytical techniques like HPLC can be used to detect the appearance of degradation products and a decrease in the main peak's purity.

Q2: What are the main chemical degradation pathways for 3-MAPBA?

A2: Based on the known chemistry of phenylboronic acids, the primary degradation pathways for 3-MAPBA are likely:

  • Oxidative Deboronation: This is a common and often rapid degradation pathway for boronic acids in the presence of reactive oxygen species, leading to the cleavage of the C-B bond and formation of the corresponding phenol.[1][2]

  • Protodeboronation: In aqueous solutions, 3-MAPBA can undergo slow hydrolysis, where the boronic acid group is replaced by a hydrogen atom.[1][3] This process can be influenced by pH.[3]

  • Anhydride Formation: Boronic acids can undergo intermolecular dehydration to form boronic anhydrides (boroxines). Product descriptions for 3-MAPBA often state that it "contains varying amounts of Anhydride," indicating this is a common process.[4][5]

  • Polymerization: The methacrylamide group contains a reactive double bond that can undergo spontaneous polymerization, especially when exposed to light, heat, or radical initiators.

Q3: What are the ideal storage conditions for long-term stability of 3-MAPBA?

A3: To minimize degradation, 3-MAPBA should be stored under the following conditions:

  • Temperature: Store in a cool environment. While room temperature may be acceptable for short periods, long-term storage at 2-8°C or frozen is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or a dark location.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis and anhydride formation.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of 3-MAPBA stock.1. Check the physical appearance of your 3-MAPBA solid for any discoloration. 2. Assess the purity of your 3-MAPBA stock using HPLC or NMR. 3. If degradation is confirmed, purchase a new batch of the compound. 4. Review your storage and handling procedures to ensure they align with best practices.
Poor solubility in desired solvent Formation of insoluble degradation products or boronic anhydrides.1. Attempt to dissolve a small sample in a range of recommended solvents. 2. If solubility issues persist, it may indicate significant degradation. Consider purifying the material if possible, or obtaining a fresh supply.
Discoloration of the solid compound Oxidation or other degradation pathways.1. Discoloration is a strong indicator of degradation. It is highly recommended to assess the purity of the material before use. 2. If purity is compromised, a new batch should be used for sensitive applications.

Data Summary

Table 1: Recommended Storage Conditions and Potential Degradation Issues

Parameter Recommendation Reasoning Potential Issues if Not Followed
Temperature 2-8°C or frozen for long-term storage.Reduces the rate of chemical degradation and spontaneous polymerization.Increased degradation rate, potential for polymerization.
Atmosphere Inert gas (Argon, Nitrogen).Minimizes oxidation and hydrolysis.Oxidative deboronation, protodeboronation.[1][2][3]
Light Store in a dark container.Prevents photo-initiated polymerization of the methacrylamide group.Spontaneous polymerization.
Moisture Tightly sealed container with desiccant.Prevents hydrolysis and anhydride formation.[1][6]Formation of boronic anhydride, hydrolysis of the boronic acid.

Experimental Protocols

Protocol: Assessment of 3-MAPBA Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity and detect degradation products of 3-MAPBA.

1. Materials:

  • This compound (3-MAPBA) sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of 3-MAPBA in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or TFA

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or a wavelength determined by a UV scan of 3-MAPBA.

4. Analysis:

  • Inject the freshly prepared sample and a sample that has been stored under specific conditions (e.g., elevated temperature, exposure to air) for a defined period.

  • Compare the chromatograms. A decrease in the area of the main 3-MAPBA peak and the appearance of new peaks indicate degradation. The percentage purity can be calculated based on the relative peak areas.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Inert Atmosphere Inert Atmosphere Stable 3-MAPBA Stable 3-MAPBA Inert Atmosphere->Stable 3-MAPBA prevents Low Temperature Low Temperature Low Temperature->Stable 3-MAPBA prevents Darkness Darkness Darkness->Stable 3-MAPBA prevents Low Moisture Low Moisture Low Moisture->Stable 3-MAPBA prevents Oxidation Oxidation Protodeboronation Protodeboronation Anhydride Formation Anhydride Formation Polymerization Polymerization Stable 3-MAPBA->Oxidation leads to Stable 3-MAPBA->Protodeboronation leads to Stable 3-MAPBA->Anhydride Formation leads to Stable 3-MAPBA->Polymerization leads to

Caption: Factors influencing the stability of this compound.

Start Start Observe Inconsistent Results Observe Inconsistent Results Start->Observe Inconsistent Results Check Physical Appearance Check Physical Appearance Observe Inconsistent Results->Check Physical Appearance Troubleshoot Discolored? Discolored? Check Physical Appearance->Discolored? Assess Purity (HPLC/NMR) Assess Purity (HPLC/NMR) Discolored?->Assess Purity (HPLC/NMR) Yes Discolored?->Assess Purity (HPLC/NMR) No Purity Acceptable? Purity Acceptable? Assess Purity (HPLC/NMR)->Purity Acceptable? Review Storage & Handling Review Storage & Handling Purity Acceptable?->Review Storage & Handling No Continue Experiment Continue Experiment Purity Acceptable?->Continue Experiment Yes Use New Batch Use New Batch Review Storage & Handling->Use New Batch

Caption: Troubleshooting workflow for inconsistent experimental results with 3-MAPBA.

Prepare 3-MAPBA Sample Prepare 3-MAPBA Sample Filter Sample Filter Sample Prepare 3-MAPBA Sample->Filter Sample Inject into HPLC Inject into HPLC Filter Sample->Inject into HPLC Run Gradient Elution Run Gradient Elution Inject into HPLC->Run Gradient Elution Detect with UV Detect with UV Run Gradient Elution->Detect with UV Analyze Chromatogram Analyze Chromatogram Detect with UV->Analyze Chromatogram Compare to Control Compare to Control Analyze Chromatogram->Compare to Control Determine Purity/Degradation Determine Purity/Degradation Compare to Control->Determine Purity/Degradation

References

Technical Support Center: Optimizing Glucose Binding with 3-Methacrylamidophenylboronic Acid (3-MAPBA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH-dependent binding of glucose to 3-Methacrylamidophenylboronic acid (3-MAPBA) polymers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for glucose binding to 3-MAPBA polymers?

A1: The optimal pH for glucose binding to 3-MAPBA polymers is typically above the pKa of the phenylboronic acid (PBA) moiety, which is approximately 8.2–8.86.[1] At a pH higher than the pKa, the boronic acid group is in a negatively charged, tetrahedral configuration, which is the form that predominantly binds with glucose.[1] However, for many biological applications, a physiological pH of 7.4 is desired. While binding can occur at pH 7.4, it is generally less efficient than at higher pH values.[2]

Q2: How can I enhance glucose binding at physiological pH (7.4)?

A2: Several strategies can be employed to enhance glucose binding at physiological pH:

  • Copolymerization with Amine-Containing Monomers: Incorporating monomers with tertiary amine groups, such as N,N-dimethylaminopropylacrylamide (DMAPAA), into the polymer chain can lower the apparent pKa of the boronic acid, leading to improved glucose binding at pH 7.4.

  • Introduction of Electron-Withdrawing Groups: Modifying the phenyl ring of the boronic acid with electron-withdrawing substituents can increase its acidity, thereby lowering the pKa and enhancing glucose binding at neutral pH.

  • Optimizing Polymer Concentration: Increasing the concentration of the 3-MAPBA polymer in the solution can lead to a more significant response to glucose.[3]

Q3: What is the underlying mechanism of glucose binding to 3-MAPBA polymers?

A3: The binding mechanism involves a reversible covalent interaction between the boronic acid group of the 3-MAPBA polymer and the cis-diol groups of the glucose molecule. This interaction is pH-dependent. The boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form. The tetrahedral form has a higher affinity for diols like glucose. At pH values above the pKa of the boronic acid, the equilibrium shifts towards the charged tetrahedral form, favoring the formation of a stable cyclic boronate ester with glucose.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments with 3-MAPBA polymers for glucose binding.

Issue Possible Causes Troubleshooting Steps
Low or No Glucose Binding Signal Suboptimal pH: The experimental pH is too low (significantly below the pKa of the boronic acid).- Verify the pH of your buffer solution. - Increase the pH of the buffer to be closer to or above the pKa of the 3-MAPBA (typically > 8.0 for optimal binding, or > 7.4 for physiological studies). - Consider using a copolymer with a lower pKa if physiological pH is required.
Low Polymer Concentration: The concentration of the 3-MAPBA polymer is insufficient to produce a detectable signal.- Increase the polymer concentration in your assay.[3]
Inappropriate Buffer Composition: Certain buffer components may interfere with the binding interaction.- Use a simple buffer system, such as phosphate-buffered saline (PBS), and ensure it does not contain competing diols.
Polymer Precipitation Poor Polymer Solubility: The synthesized 3-MAPBA homopolymer may have limited solubility in aqueous solutions, especially at neutral or acidic pH.- Synthesize a copolymer with a hydrophilic comonomer like acrylamide (AAm) or N-hydroxyethyl acrylamide (PHEAA) to improve water solubility.[3][4] - Ensure the polymer is fully dissolved before starting the experiment. This may require gentle heating or sonication. - Adjust the pH of the solution; solubility may increase at higher pH values.
High Polymer Concentration: Exceeding the solubility limit of the polymer.- Determine the optimal polymer concentration that provides a good signal without precipitation.
Poor Reproducibility Inconsistent Polymer Synthesis: Batch-to-batch variations in polymer molecular weight, composition, or purity.- Follow a standardized and detailed synthesis protocol meticulously for each batch. - Characterize each polymer batch thoroughly (e.g., using NMR, GPC) to ensure consistency.
Variations in Experimental Conditions: Minor fluctuations in pH, temperature, or incubation time.- Prepare fresh buffers for each experiment and verify the pH. - Use a temperature-controlled environment for all incubation and measurement steps. - Standardize all experimental timings precisely.
Signal Drift in Continuous Monitoring Sensor Fouling: Adsorption of proteins or other biomolecules onto the sensor surface over time.- Incorporate anti-fouling components, such as polyethylene glycol (PEG), into the polymer or sensor coating. - Implement appropriate signal processing algorithms to correct for baseline drift.[5][6]
Sensor Degradation: Chemical or physical degradation of the polymer or sensor components.- Use highly stable materials for sensor fabrication. - Store sensors under appropriate conditions (e.g., protected from light and moisture) to prolong their lifespan.

Quantitative Data

pHPolymer SystemBinding Constant (M⁻¹)Reference
7.4Phenylboronic acid (unpolymerized)~9.5[7]
7.5PBA-attached G4 dendrimer79[8]
8.5P(m-acrylamidophenylboronic acid) gel beads~630 (for glucose)[7]
NeutralPMAA-co-AAPBA- (Indicator Displacement Assay)[4][9]

Note: The binding affinity is highly dependent on the specific polymer architecture, comonomer composition, and experimental conditions. Researchers are encouraged to determine the binding constants for their specific system.

Experimental Protocols

Synthesis of this compound (3-MAPBA) Monomer

This protocol is adapted from a literature procedure.[3]

Materials:

  • 3-Aminophenylboronic acid

  • Acryloyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminophenylboronic acid in a 1:1 (v/v) mixture of THF and H₂O in a round-bottom flask.

  • Cool the flask in an ice bath to below 5 °C.

  • Slowly add sodium bicarbonate to the cooled solution while stirring.

  • Add a solution of acryloyl chloride in anhydrous THF dropwise to the reaction mixture over 1 hour.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Remove the THF under reduced pressure.

  • Add ethyl acetate to the remaining aqueous solution and stir for 2 hours.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the ethyl acetate under reduced pressure to obtain the crude 3-MAPBA monomer.

  • Recrystallize the crude product from water to obtain pure 3-MAPBA crystals.

Synthesis of Poly(3-MAPBA-co-Acrylamide)

This protocol describes a typical free radical polymerization.

Materials:

  • This compound (3-MAPBA)

  • Acrylamide (AAm)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Nitrogen gas

Procedure:

  • Dissolve the desired molar ratio of 3-MAPBA and AAm in DMSO in a reaction vessel.

  • Add a catalytic amount of AIBN to the monomer solution.

  • Degas the solution by bubbling with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring.

  • Allow the polymerization to proceed for several hours (e.g., 24 hours).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether or acetone.

  • Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomers and initiator.

  • Dry the polymer under vacuum until a constant weight is achieved.

Glucose Binding Assay (Viscosity Measurement)

This protocol is based on the principle that the cross-linking of polymer chains by glucose will increase the viscosity of the polymer solution.[3]

Materials:

  • Poly(3-MAPBA-co-AAm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose stock solution

  • Ubbelohde viscometer

  • Water bath at 25 °C

Procedure:

  • Prepare a stock solution of the 3-MAPBA copolymer in PBS (e.g., 45 mg/mL).

  • Place a known volume of the polymer solution into the Ubbelohde viscometer.

  • Equilibrate the viscometer in a water bath at 25 °C for at least 15 minutes.

  • Measure the flow time of the polymer solution through the viscometer capillary.

  • Add a small aliquot of the glucose stock solution to the polymer solution in the viscometer to achieve the desired glucose concentration.

  • Mix thoroughly and allow the solution to equilibrate for 15 minutes.

  • Measure the new flow time.

  • Repeat steps 5-7 for a range of glucose concentrations.

  • Calculate the kinematic viscosity and then the dynamic viscosity from the flow times.

  • Plot the change in viscosity as a function of glucose concentration.

Visualizations

pH-Dependent Glucose Binding Mechanism

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) Trigonal Trigonal Planar Boronic Acid (Neutral, Hydrophobic) NoBinding Minimal Binding Trigonal->NoBinding Low Affinity Tetrahedral Tetrahedral Boronate (Anionic, Hydrophilic) Trigonal->Tetrahedral pKa Glucose1 Glucose BoronateEster Stable Cyclic Boronate Ester Tetrahedral->BoronateEster High Affinity Glucose2 Glucose Equilibrium pH Equilibrium G cluster_synthesis Polymer Synthesis cluster_assay Glucose Binding Assay (Viscometry) Monomers 3-MAPBA & Comonomer Polymerization Free Radical Polymerization Monomers->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (DMSO) Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation PurifiedPolymer Purified 3-MAPBA Copolymer Precipitation->PurifiedPolymer Filtration & Drying PolymerSolution Dissolve Polymer in Buffer (pH 7.4) PurifiedPolymer->PolymerSolution Viscometer Load into Viscometer PolymerSolution->Viscometer Measure1 Measure Initial Viscosity Viscometer->Measure1 Measure2 Measure Viscosity at each Glucose Concentration Viscometer->Measure2 AddGlucose Add Glucose Measure1->AddGlucose AddGlucose->Viscometer Equilibrate Plot Plot Viscosity vs. [Glucose] Measure2->Plot G Start Start: Low/No Glucose Binding Signal CheckpH Is the buffer pH optimal (> pKa)? Start->CheckpH AdjustpH Adjust buffer pH to > 8.0 or use a lower pKa copolymer. CheckpH->AdjustpH No CheckConc Is the polymer concentration sufficient? CheckpH->CheckConc Yes Re_run1 Re-run Experiment AdjustpH->Re_run1 Re-run experiment IncreaseConc Increase polymer concentration. CheckConc->IncreaseConc No CheckBuffer Does the buffer contain interfering substances? CheckConc->CheckBuffer Yes Re_run2 Re-run Experiment IncreaseConc->Re_run2 Re-run experiment ChangeBuffer Prepare fresh, simple buffer (e.g., PBS) without diols. CheckBuffer->ChangeBuffer Yes InvestigatePolymer Investigate polymer synthesis and characterization for potential issues. CheckBuffer->InvestigatePolymer No Re_run3 Re-run Experiment ChangeBuffer->Re_run3 Re-run experiment

References

Troubleshooting slow response times of 3-Methacrylamidophenylboronic acid-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methacrylamidophenylboronic acid (3-MAPBA)-based sensors. The following sections address common issues, particularly slow response times, and provide detailed experimental protocols.

Troubleshooting Guide: Slow Response Times

Slow response is a common challenge encountered with 3-MAPBA-based hydrogel sensors. This guide provides a systematic approach to identifying and resolving the root causes of delayed sensor readings.

Troubleshooting Workflow

Troubleshooting_Slow_Response cluster_0 Initial Observation cluster_1 Environmental Factors cluster_2 Sensor Integrity cluster_3 Experimental Setup cluster_4 Solutions start Slow Sensor Response Observed check_ph Verify Buffer pH and Composition start->check_ph check_temp Ensure Optimal Temperature start->check_temp check_swelling Assess Hydrogel Swelling start->check_swelling check_leaching Inspect for Component Leaching start->check_leaching check_analyte Confirm Analyte Concentration & Purity start->check_analyte check_interferents Identify Potential Interferents start->check_interferents optimize_ph Optimize Buffer pH check_ph->optimize_ph recalibrate Recalibrate Sensor check_temp->recalibrate modify_hydrogel Modify Hydrogel Formulation check_swelling->modify_hydrogel check_leaching->modify_hydrogel purify_sample Purify Sample check_analyte->purify_sample check_interferents->purify_sample

Caption: Troubleshooting workflow for slow response times in 3-MAPBA sensors.

Frequently Asked Questions (FAQs)

Issue 1: My sensor's response time is much slower than expected.

Possible Causes and Solutions:

  • Suboptimal pH: The binding affinity of boronic acids to diols is highly pH-dependent. The pKa of 3-MAPBA is relatively high, meaning that at physiological pH (around 7.4), the equilibrium between the charged boronate ester and the neutral boronic acid may be slow.

    • Solution: Optimize the buffer pH. A slightly alkaline pH can often increase the concentration of the anionic boronate form, which has a higher affinity for diols, potentially speeding up the response. However, be mindful that very high pH can lead to non-specific binding and sensor degradation. It has been noted that a sensor's response can be linear and higher between pH values of 6 and 9.[1] In some cases, near-neutral solutions result in shorter response times compared to acidic or alkaline conditions.

  • Hydrogel Swelling Dynamics: For hydrogel-based sensors, the diffusion of the analyte into the hydrogel matrix and the subsequent swelling or shrinking of the hydrogel can be a rate-limiting step. This process can take from seconds to several minutes.[2][3]

    • Solution: Consider modifying the hydrogel formulation. A more porous hydrogel structure can improve analyte diffusion. This can be achieved by adjusting the cross-linker concentration during polymerization.

  • Low Analyte Concentration: At very low analyte concentrations, the binding kinetics may be slower, leading to a longer time to reach equilibrium.

    • Solution: If possible, pre-concentrate the sample. If not, ensure the sensor is properly calibrated for the expected concentration range and allow for sufficient equilibration time.

Issue 2: The sensor shows a weak or no response to the analyte.

Possible Causes and Solutions:

  • Incorrect Buffer Composition: Certain buffer components can interfere with the boronic acid-diol interaction.

    • Solution: Use a non-interfering buffer system. Phosphate buffers are generally suitable, but it's crucial to ensure the ionic strength is appropriate for your specific sensor design.

  • Component Leaching: The 3-MAPBA monomer or other components of the sensor matrix may leach out over time, reducing the number of active binding sites.

    • Solution: Ensure complete polymerization during sensor fabrication. Post-polymerization washing steps are critical to remove any unreacted monomers. Consider using a higher degree of cross-linking to better retain the sensing molecules.

  • Sensor Fouling: In complex biological samples, proteins and other macromolecules can adsorb to the sensor surface, blocking the binding sites.

    • Solution: Incorporate anti-fouling moieties, such as polyethylene glycol (PEG), into the hydrogel matrix. For in-use sensors, a gentle washing step with a suitable buffer between measurements may help to regenerate the surface.

Issue 3: The sensor response is not reproducible.

Possible Causes and Solutions:

  • Incomplete Regeneration: If the sensor is not fully regenerated between measurements, residual analyte can lead to inconsistent readings.

    • Solution: Implement a thorough regeneration protocol. This typically involves washing the sensor with a buffer at a pH that disrupts the boronic acid-diol interaction (e.g., a slightly acidic buffer) until the baseline signal is restored. Some sensors can be regenerated by flushing with hot/cold water.[4]

  • Temperature Fluctuations: The binding affinity of boronic acid is temperature-sensitive.

    • Solution: Maintain a constant and controlled temperature during all experiments.

  • Hysteresis: Some hydrogel-based sensors exhibit hysteresis, where the response curve for increasing analyte concentration differs from that for decreasing concentration. This can be more pronounced in sensors with slow response kinetics.[5]

    • Solution: Allow the sensor to fully equilibrate at each concentration point. Using sensors with faster response kinetics can also minimize hysteresis.[5]

Data Presentation: Quantitative Analysis of Sensor Response

The following tables summarize the reported response times of 3-MAPBA and other phenylboronic acid-based sensors under various conditions.

Table 1: Response Time vs. Analyte Concentration

Sensor TypeAnalyte & ConcentrationResponse TimeReference
3-APBA Hydrogel on QCMGlucose (1.1–33.3 mM)~100 seconds[2]
p(AM-co-PEGDA-co-3-APBA) Hydrogel FiberGlucose (100 mmol L-1)45 minutes (to equilibrium)[3]
Phenylboronic Acid Hydrogel GratingGlucose (0-50 mM)Fast response (qualitative)[6]

Table 2: Influence of pH on Sensor Response Time

Sensor TypepHObservationReference
General Polymer-Based pH SensorNear NeutralShorter response time[7]
General Polymer-Based pH SensorAcidic and AlkalineLonger response time[7]
Hydrogel-Based Optical Diffuser6 to 9Linear and higher response[1]

Table 3: Effect of Interfering Substances on Sensor Performance

Sensor TypeInterferentEffectReference
2D PC PAM-AA hydrogel with PBAFructose, GalactoseLower response compared to glucose[8]
Phenylboronic Acid HydrogelFructoseSwelling of hydrogel observed[9]

Experimental Protocols

Protocol 1: Fabrication of a 3-MAPBA-Based Hydrogel Sensor

This protocol describes the synthesis of a poly(acrylamide-co-3-MAPBA) hydrogel.

Materials:

  • Acrylamide (AM)

  • This compound (3-MAPBA)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Preparation of the Pre-polymerization Solution:

    • In a flask, dissolve acrylamide and 3-MAPBA in PBS buffer. A typical molar ratio might be 90:10 (AM:3-MAPBA).

    • Add the cross-linker, BIS, to the solution. The concentration of BIS will determine the porosity of the hydrogel.

    • Degas the solution by bubbling with nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Add the initiator, APS, to the pre-polymerization solution.

    • Add the catalyst, TEMED, to initiate the polymerization reaction.

    • Immediately pour the solution into a mold of the desired shape for the sensor (e.g., a thin film between two glass plates with a spacer).

  • Curing and Washing:

    • Allow the polymerization to proceed at room temperature for several hours or as determined by your specific formulation.

    • After polymerization is complete, carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with deionized water and then with PBS buffer for at least 48 hours, with frequent changes of the washing solution, to remove any unreacted monomers and other reagents.

  • Sensor Assembly:

    • The prepared hydrogel can then be integrated into the final sensor device (e.g., coated onto an electrode or optical fiber).

Polymerization Signaling Pathway

Polymerization_Pathway cluster_reactants Reactants cluster_initiators Initiation System cluster_process Process cluster_product Product AM Acrylamide (AM) Polymerization Free Radical Polymerization AM->Polymerization MAPBA 3-MAPBA MAPBA->Polymerization BIS BIS (Cross-linker) BIS->Polymerization APS APS (Initiator) APS->Polymerization initiates TEMED TEMED (Catalyst) TEMED->APS activates Hydrogel Poly(AM-co-3-MAPBA) Hydrogel Polymerization->Hydrogel

Caption: Free radical polymerization pathway for 3-MAPBA hydrogel synthesis.

Protocol 2: Characterization of Sensor Response Time

This protocol outlines a general procedure for measuring the response time of a 3-MAPBA-based sensor.

Materials and Equipment:

  • Fabricated 3-MAPBA sensor

  • Analyte solutions of known concentrations (e.g., glucose)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Regeneration buffer (if necessary)

  • Appropriate analytical instrument (e.g., spectrophotometer, fluorometer, potentiostat)

  • Stirred reaction vessel with temperature control

Procedure:

  • Baseline Stabilization:

    • Place the sensor in the reaction vessel containing the buffer solution.

    • Allow the sensor signal to stabilize to a constant baseline reading.

  • Analyte Introduction:

    • Introduce a known concentration of the analyte into the buffer solution.

    • Start recording the sensor signal immediately and continuously over time.

  • Equilibration:

    • Continue recording until the sensor signal reaches a new stable plateau, indicating that the binding has reached equilibrium.

  • Response Time Calculation:

    • The response time (often denoted as t90) is typically calculated as the time it takes for the sensor signal to reach 90% of the total signal change from the initial baseline to the final equilibrium value.

  • Regeneration:

    • If the sensor is reusable, introduce the regeneration buffer and monitor the signal until it returns to the initial baseline.

  • Repeatability:

    • Repeat the measurement with the same analyte concentration and with different concentrations to assess the sensor's response characteristics and reproducibility.

Sensor Response Logical Flow

Sensor_Response_Flow Start Start Measurement Stabilize Stabilize Sensor in Buffer (Establish Baseline) Start->Stabilize Inject Inject Analyte Stabilize->Inject Monitor Monitor Signal Change Over Time Inject->Monitor Equilibrium Signal Reaches Equilibrium (Plateau) Monitor->Equilibrium Calculate Calculate Response Time (t90) Equilibrium->Calculate Regenerate Regenerate Sensor (Return to Baseline) Calculate->Regenerate End End Measurement Regenerate->End

Caption: Logical workflow for measuring the response time of a 3-MAPBA sensor.

References

Managing the formation of boronic acid anhydrides in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for managing the formation of boronic acid anhydrides in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are boronic acid anhydrides and why do they form?

A1: Boronic acid anhydrides, most commonly the cyclic trimer known as a boroxine, are molecules formed by the dehydration of three boronic acid molecules.[1] This is a reversible equilibrium process that readily occurs, especially in anhydrous conditions or upon heating.[2][3] Many commercial aryl boronic acids exist as a mixture of the free acid and the cyclic anhydride.

Q2: How do boronic acid anhydrides affect chemical reactions?

A2: The presence of boronic acid anhydrides can be detrimental to certain reactions. It can lead to cumbersome purification and complexity in quantitative assays.[4][5] In Suzuki-Miyaura coupling reactions, for instance, the formation of anhydrides can complicate the reaction and is a potential cause for lower yields, as it may alter the reactivity and stoichiometry of the boronic acid.[3][6] However, in some cases, the acid and the anhydride forms are considered to work equally well.

Q3: How can I detect the presence of boronic acid anhydrides in my sample?

A3: The most common methods for detecting and quantifying boronic acid anhydrides are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[7][8]

  • NMR Spectroscopy (¹H, ¹¹B): In ¹H NMR, the presence of anhydrides can lead to complex or broad signals. Adding a small amount of D₂O to the NMR sample can hydrolyze the anhydride back to the monomeric acid, resulting in a cleaner spectrum.[9][10] Quantitative NMR (qNMR) can be used for accurate purity assessment.[8][11] ¹¹B qNMR is also a powerful technique for determining boric acid content.[11][12]

  • HPLC: HPLC can separate the boronic acid from its anhydride, although the anhydride may have a different retention time and UV response factor, which can lead to inaccuracies in quantification if not properly calibrated.[8]

Q4: What are the best practices for storing boronic acids to minimize anhydride formation?

A4: To minimize anhydride formation during storage, it is often recommended to store boronic acids in a slightly moist state.[13] Paradoxically, while anhydrides form through dehydration, completely dry samples can be prone to decomposition upon exposure to air, and boronic anhydrides have been suggested as initiators of autoxidation.[13] Storing them in a cool, dry place is standard, but for sensitive boronic acids, storage under an inert atmosphere may be necessary.

Q5: Can I use a boronic acid sample that contains the anhydride directly in my reaction?

A5: For some applications, like many Suzuki coupling reactions, the boronic acid and its anhydride are often used interchangeably as they are considered to work equally well. The base used in the reaction is typically sufficient to hydrolyze the anhydride to the active boronate species. However, for reactions that are sensitive to stoichiometry or water content, or for quantitative studies, the presence of the anhydride can be problematic and should be addressed.[3][4]

Troubleshooting Guide

ProblemPotential Cause Related to Boronic AcidRecommended Solution(s)
Low or inconsistent reaction yield (e.g., in Suzuki-Miyaura Coupling) Anhydride Formation: The actual amount of active monomeric boronic acid is lower than calculated, affecting stoichiometry.[3][6]1. Use a Protecting Group: Convert the boronic acid to a more stable form, such as a pinacol ester (Bpin) or a MIDA boronate, which prevents anhydride formation.[4][9][14] 2. Pre-treatment: Before use, dissolve the boronic acid in a suitable solvent with a small amount of water to ensure hydrolysis of the anhydride. Note that this may not be suitable for water-sensitive reactions. 3. Purify the Boronic Acid: Remove the anhydride through recrystallization or by forming a salt adduct to isolate the pure boronic acid.[5][15]
Complex or Uninterpretable ¹H NMR Spectrum Equilibrium Mixture: The sample exists as an equilibrium mixture of the boronic acid monomer, dimer, and trimeric anhydride (boroxine), leading to multiple or broadened peaks.[9]1. Add D₂O: Add a drop of D₂O to your NMR tube. This will hydrolyze the anhydrides back to the monomeric boronic acid, simplifying the spectrum.[9][10] 2. Convert to an Ester: For characterization purposes, converting a small amount to a defined ester (e.g., pinacol) can provide a clean, single species for analysis.[4]
Difficulty in Purification of the Boronic Acid Product Polarity and Anhydride Formation: Boronic acids can be highly polar and their tendency to form anhydrides can cause streaking or poor behavior on silica gel chromatography.[9][13]1. Use a Protecting Group: Purify the boronic acid as a less polar and more stable ester (e.g., Bpin or MIDA ester), which often behave better during chromatography.[4][14] The protecting group can be removed later if necessary. 2. Acid/Base Extraction: Exploit the acidic nature of the boronic acid (pKa ~9) for purification.[9][16] Extract into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove non-acidic impurities, then acidify the aqueous layer and extract the pure boronic acid back into an organic solvent.[9][15] 3. Recrystallization: Recrystallization can be an effective method for purifying boronic acids.[5]
Protodeborylation (Loss of Boronic Acid Group) Instability of Boronic Acid: Free boronic acids, especially heteroaryl derivatives, can be unstable under reaction conditions (heat, base) and undergo protodeborylation.[6][17][18]1. Use MIDA Boronates for Slow Release: Air-stable MIDA boronates can be used in a "slow-release" strategy. Under specific basic aqueous conditions, they hydrolyze gradually to release the unstable boronic acid in situ, maintaining a low concentration that favors cross-coupling over decomposition.[18] 2. Use Anhydrous Conditions: Protodeborylation is often attenuated in the absence of a protic solvent.[19] Using anhydrous conditions with a suitable base can improve the outcome for sensitive substrates. 3. Use Trifluoroborate Salts: Potassium aryltrifluoroborates (R-BF₃K) are generally more stable alternatives to boronic acids and can be used directly in coupling reactions.[4][20]

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment.[8][9]
Validation ParameterHPLCqNMR
Principle Comparative method based on separation and detection.Direct, primary method based on signal intensity being proportional to molar concentration.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 1.0%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03 - 0.05%~0.3%
Reference Standard Typically requires a reference standard of the analyte.Requires a certified internal standard of a different, stable compound (e.g., maleic acid).
Notes on Anhydrides Can distinguish the boronic acid from its anhydride, but the anhydride may have a different response factor, potentially leading to inaccurate quantification.Provides a more accurate molar representation of the composition, but individual species (monomer vs. anhydride) may not be separately quantified without special conditions.
Table 2: Overview of Common Boronic Acid Protecting Groups
Protecting GroupStructure Example (R-B(PG))StabilityDeprotection / UseReference
Pinacol (pin) Ester R-B(pin)Stable to column chromatography. Can be sensitive to hydrolysis.[4][21]Can often be used directly in Suzuki coupling. Hydrolysis back to the boronic acid can be difficult.[4][4][22]
Neopentyl Glycol Ester R-B(neo)Generally stable.Can be used in coupling reactions.[4]
Diaminonaphthalene (dan) Amide R-B(dan)Very stable due to N→B coordination, decreasing Lewis acidity.Requires harsher conditions for cleavage.[4]
N-methyliminodiacetic acid (MIDA) Ester R-B(MIDA)Very stable to a wide range of conditions, including chromatography, due to N→B coordination.[4][14][23]Mild basic aqueous conditions (e.g., K₃PO₄ in dioxane/H₂O) for slow release of the boronic acid in situ.[18][4][14][18]
Trifluoroborate (BF₃K) Salt R-BF₃KHigh stability, often crystalline and easy to handle.[4]Used directly in coupling reactions, where they slowly hydrolyze to the boronic acid.[4][20]

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment of Boronic Acids[8][9]

This protocol provides a method for determining the absolute purity of a boronic acid sample using an internal standard.

1. Materials and Equipment:

  • NMR Spectrometer (≥400 MHz)

  • High-precision 5 mm NMR tubes

  • Analytical balance (± 0.01 mg accuracy)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid) of known purity

  • Boronic acid sample

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the boronic acid sample into a clean, dry vial.[8]

  • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.[8]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent (e.g., DMSO-d₆).[8]

  • Ensure complete dissolution, then transfer the solution to an NMR tube.[8]

3. NMR Data Acquisition:

  • Pulse Sequence: Use a standard 90° pulse sequence.[7]

  • Relaxation Delay (d1): Set to ≥ 5 times the T₁ of the slowest relaxing proton (typically 30-60 seconds) to ensure full signal relaxation for accurate integration.[7]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16) to achieve a signal-to-noise ratio >150 for the signals of interest.[7]

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[7]

4. Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for the boronic acid analyte (Intanalyte) and a signal for the internal standard (IntIS).

  • Calculate the purity of the boronic acid using the following formula:

    Purity (%) = (Intanalyte / Nanalyte) × (NIS / IntIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PurityIS

    Where:

    • Int: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • PurityIS: Purity of the internal standard

Protocol 2: HPLC Method for Boronic Acid Analysis[8]

This protocol describes a reverse-phase HPLC method for separating a boronic acid from its impurities, including its anhydride.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in Water.[7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 20 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection: UV at 220 nm.[7]

  • Injection Volume: 10 µL.[7]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the boronic acid reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions for linearity assessment.[7]

  • Sample Solution: Prepare the sample to be analyzed in the same diluent at a concentration within the linear range of the method.

3. Analysis:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the boronic acid peak and any impurity peaks (including the anhydride, which will have a different retention time) by comparing them to the standard.

Protocol 3: Purification of Boronic Acids via Salt Formation[6][16]

This protocol is useful for removing non-acidic impurities and potentially breaking down anhydrides.

1. Materials:

  • Crude boronic acid

  • Aqueous base (e.g., 1M NaOH or Na₂CO₃)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous acid (e.g., 1M HCl)

2. Procedure:

  • Dissolve the crude boronic acid in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel and extract with the aqueous base. The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separate the layers. The aqueous layer now contains the boronate salt.

  • Wash the aqueous layer with fresh organic solvent one or two more times to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with the aqueous acid until the boronic acid precipitates out or the solution becomes acidic (check with pH paper).

  • Extract the pure boronic acid back into an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis start Boronic Acid Sample (May contain anhydride) weigh Accurately weigh sample and internal std (for qNMR) start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve hplc_inject Inject onto C18 column dissolve->hplc_inject nmr_acquire Acquire spectrum (¹H or ¹¹B) dissolve->nmr_acquire hplc_separate Gradient elution separates acid from anhydride hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quantify Quantify using calibration curve hplc_detect->hplc_quantify end_node Purity & Anhydride Content Report hplc_quantify->end_node nmr_check Spectrum complex? nmr_acquire->nmr_check nmr_add_d2o Add D₂O to hydrolyze anhydride & re-acquire nmr_check->nmr_add_d2o Yes nmr_process Process and integrate signals nmr_check->nmr_process No nmr_add_d2o->nmr_acquire nmr_quantify Calculate purity (for qNMR) nmr_process->nmr_quantify nmr_quantify->end_node

Caption: Workflow for analyzing boronic acid purity and anhydride content.

troubleshooting_logic start Problem: Low Reaction Yield q1 Is the boronic acid known to be unstable? start->q1 a1_yes Use MIDA ester for slow release or switch to a stable BF₃K salt. q1->a1_yes Yes a1_no Check for anhydride formation. q1->a1_no No / Unsure q2 Does NMR show complex signals simplified by D₂O? a1_no->q2 a2_yes Anhydride is present. This affects stoichiometry. q2->a2_yes Yes a2_no Boronic acid quality is likely not the primary issue. Investigate other reaction parameters (catalyst, base, solvent, temp). q2->a2_no No solution Solution: 1. Purify the boronic acid. 2. Use a protected form (e.g., Bpin). 3. Adjust stoichiometry to account for anhydride. a2_yes->solution

Caption: Troubleshooting logic for low reaction yields.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

References

Technical Support Center: Purification of 3-Methacrylamidophenylboronic Acid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methacrylamidophenylboronic acid (3-MAPBA) copolymers. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the purification of these specialized polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity 3-MAPBA copolymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-MAPBA copolymers.

Polymerization and Initial Work-up

Q1: My 3-MAPBA copolymer formed a cross-linked gel during polymerization. What happened and can it be salvaged?

A: Unintended cross-linking is a known challenge in the polymerization of boronic acid-containing monomers. This is often due to the formation of boroxine rings between boronic acid groups, especially in anhydrous conditions. To prevent this, it is often necessary to conduct the polymerization in a solvent mixture containing a small amount of water (e.g., DMF/water 95/5 v/v)[1]. Unfortunately, once a significant amount of cross-linking has occurred, the polymer is generally insoluble and cannot be salvaged or purified effectively.

Q2: What is the most common initial purification step to remove the bulk of unreacted 3-MAPBA monomer?

A: The most common and effective initial purification method is precipitation. This involves adding the polymer solution dropwise into a large volume of a stirred non-solvent to cause the polymer to precipitate while the unreacted monomers and other small molecules remain in solution.[2][3][4] This process should typically be repeated two to three times to maximize purity.[2][3]

Purification Challenges

Q3: I'm getting a very low yield after precipitation. How can I improve this?

A: Low yields during precipitation can be due to several factors:

  • Partial Solubility: The copolymer may be partially soluble in the chosen non-solvent.

  • Low Molecular Weight: Low molecular weight polymer chains may remain soluble in the non-solvent.

  • Insufficient Non-Solvent: The volume of the non-solvent may be insufficient to induce complete precipitation.

Troubleshooting:

  • Optimize the Solvent/Non-Solvent System: Experiment with different non-solvents. For 3-MAPBA copolymers, cold diethyl ether and methanol are commonly used.[3][4]

  • Increase Non-Solvent Volume: Use a larger excess of the non-solvent (e.g., 10-fold or greater) relative to the polymer solution volume.

  • Lower the Temperature: Carrying out the precipitation at a lower temperature (e.g., in an ice bath) can decrease the solubility of the copolymer and improve yield.

Q4: After precipitation, my copolymer is still showing significant monomer peaks in the ¹H NMR spectrum. What's the next step?

A: If repeated precipitations are insufficient to remove residual monomer, dialysis is an excellent secondary purification step. Dialysis uses a semi-permeable membrane to separate the larger polymer chains from small molecules like unreacted monomers and salts based on size.[2][3] It is particularly effective for water-soluble copolymers.

Q5: The solubility of my 3-MAPBA copolymer is highly variable. How does pH affect purification?

A: The solubility of 3-MAPBA copolymers is highly dependent on pH due to the boronic acid moiety.[1][4]

  • Acidic to Neutral pH (pH < 8): The boronic acid group is predominantly neutral and hydrophobic.

  • Alkaline pH (pH > 9): The boronic acid group deprotonates to form the more hydrophilic tetrahedral boronate anion.[4]

This pH-responsiveness can be exploited during purification. For instance, to purify by precipitation, you might dissolve the polymer at a pH where it is soluble and precipitate it by adjusting the pH to a point where it becomes insoluble. The pKa of poly(3-acrylamidophenylboronic acid) is approximately 9.3.[4]

Characterization of Purity

Q6: How can I confirm the purity of my final copolymer?

A: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This is used to confirm the disappearance of vinyl peaks from the monomer (typically between 5.5-6.5 ppm) and to verify the structure of the copolymer.[5]

  • FTIR Spectroscopy: Can confirm the disappearance of the C=C bond from the monomer.[6]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) suggests a well-controlled polymerization and a more uniform polymer population. Note that 3-MAPBA copolymers may have limited solubility in common GPC eluents and may require protection of the boronic acid group (e.g., with pinacol) to be characterized accurately.[1]

Data Presentation

Table 1: Common Purification Techniques for 3-MAPBA Copolymers

Purification MethodPrincipleKey AdvantageCommon Issues
Precipitation Differential solubility of polymer and impurities (monomers, initiator) in a solvent/non-solvent system.[2][3][4]Fast, effective for removing the bulk of impurities, and good for large-scale purification.Low yield if the polymer is partially soluble in the non-solvent; may not remove all trace impurities.[7]
Dialysis Size-based separation using a semi-permeable membrane.[2][3]Excellent for removing small molecules (salts, residual monomers) from water-soluble polymers.Can be very time-consuming; risk of polymer loss if the membrane pore size is too large.[3]
Column Chromatography Separation based on adsorption, size, or affinity differences between the polymer and impurities with a stationary phase.[8][9]Can provide very high purity and separate homopolymer contaminants from block copolymers.[9]Can be complex to optimize, may require specialized equipment (e.g., preparative GPC), and can be difficult to scale up.[3]

Table 2: Example Solvent Systems for Precipitation

Polymer SolventNon-SolventNotesReference
Dimethylformamide (DMF)Cold Diethyl EtherA common system reported for precipitating 3-MAPBA homopolymers and copolymers.[4]
Dimethylformamide (DMF)MethanolUsed for precipitating similar acrylate-based polymers.[3]
Water (at alkaline pH)Ethanol / AcetoneThe polymer is dissolved in water where it is soluble, then precipitated by adding a miscible organic non-solvent.[10]
Dichloromethane/MethanolMethyl tert-butyl ether (MTBE)A system used for HPMA copolymers that can be adapted.[7]

Experimental Protocols

Protocol 1: Purification by Repeated Precipitation

This protocol describes a general method for purifying 3-MAPBA copolymers by precipitating them from a solution into a non-solvent.

  • Dissolution: Dissolve the crude polymer product in a minimal amount of a suitable solvent (e.g., DMF). The solution should be concentrated to facilitate efficient precipitation.

  • Preparation of Non-Solvent: In a separate beaker, add a volume of a cold non-solvent (e.g., diethyl ether or methanol) that is at least 10 times the volume of your polymer solution.[7] Cool the non-solvent in an ice bath and stir it vigorously with a magnetic stir bar.

  • Precipitation: Using a dropping funnel or pipette, add the polymer solution dropwise to the rapidly stirring, cold non-solvent. A white or off-white polymer precipitate should form immediately.

  • Isolation: Allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration or centrifugation.

  • Washing: Wash the collected polymer several times with fresh, cold non-solvent to remove any remaining soluble impurities.

  • Repetition: For higher purity, re-dissolve the collected polymer in the original solvent and repeat the precipitation process (steps 1-5) two more times.[2][3]

  • Drying: Dry the final purified polymer under vacuum at room temperature until a constant weight is achieved.[4]

Protocol 2: Purification by Dialysis

This protocol is suitable for removing small-molecule impurities from water-soluble 3-MAPBA copolymers.

  • Polymer Dissolution: Dissolve the copolymer in a suitable aqueous buffer. The pH should be adjusted to ensure the polymer is fully soluble (typically pH > 9 for 3-MAPBA copolymers).

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your copolymer (e.g., if the polymer is 20 kDa, use a 3.5 kDa or 7 kDa MWCO membrane). Prepare the membrane according to the manufacturer's instructions.

  • Loading: Load the polymer solution into the dialysis tubing and securely close both ends with clips.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysis buffer (at least 100 times the volume of the sample). Stir the buffer slowly with a magnetic stir bar at room temperature or 4 °C.

  • Buffer Changes: Change the dialysis buffer frequently to maintain a high concentration gradient and ensure efficient removal of impurities. For example, change the buffer after 2-4 hours, then again after 8-12 hours, and then every 12-24 hours for 2-3 days.

  • Recovery: Carefully remove the dialysis bag from the buffer, recover the purified polymer solution, and dry it if necessary (e.g., by lyophilization/freeze-drying).

Visualizations

G cluster_workflow General Purification Workflow for 3-MAPBA Copolymers start Crude Polymerization Mixture precipitate Precipitation into Non-Solvent (e.g., Cold Ether) start->precipitate filter Isolate Polymer (Filtration/Centrifugation) precipitate->filter repeat_check Is Purity Sufficient? (Check by ¹H NMR) filter->repeat_check redissolve Re-dissolve Polymer in Minimal Solvent repeat_check->redissolve No (Repeat 2-3x) dialysis Dialysis (against appropriate buffer) repeat_check->dialysis Yes, but trace impurities remain dry Dry Final Product (Vacuum Oven/Lyophilization) repeat_check->dry Yes redissolve->precipitate dialysis->dry end Pure 3-MAPBA Copolymer dry->end

Caption: A general experimental workflow for the purification of 3-MAPBA copolymers.

G cluster_troubleshooting Troubleshooting Purification Issues start Problem Encountered low_yield Low Precipitation Yield start->low_yield residual_monomer Residual Monomer after Repeated Precipitation start->residual_monomer poor_solubility Polymer is Insoluble or Gels start->poor_solubility sol_1 Optimize Solvent/Non-Solvent System on Small Scale low_yield->sol_1 Try sol_2 Increase Non-Solvent Volume (>10x) & Decrease Temperature low_yield->sol_2 Also Try sol_3 Perform Dialysis against Water or Buffer residual_monomer->sol_3 Solution sol_4 Check Polymerization Conditions for Cross-linking (add water) poor_solubility->sol_4 If Gel sol_5 Adjust pH to Increase Solubility (pH > 9) poor_solubility->sol_5 If Powder

Caption: A troubleshooting guide for common issues in 3-MAPBA copolymer purification.

G cluster_ph_effect Logical Relationship of pH on 3-MAPBA Copolymer State ph_low Low pH (e.g., pH < 8) state_low Boronic Acid is Neutral -B(OH)₂ ph_low->state_low property_low Hydrophobic State (Lower Water Solubility) state_low->property_low application_low Favors Precipitation from Aqueous Solution property_low->application_low ph_high High pH (e.g., pH > pKa ≈ 9.3) state_high Boronate Anion is Formed -B(OH)₃⁻ ph_high->state_high property_high Hydrophilic State (Higher Water Solubility) state_high->property_high application_high Favors Dissolution for Dialysis or Aqueous GPC property_high->application_high

Caption: The effect of pH on the physicochemical properties of 3-MAPBA copolymers.

References

Controlling the crosslinking density in 3-Methacrylamidophenylboronic acid hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methacrylamidophenylboronic acid (3-MAPBA) hydrogels. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of 3-MAPBA hydrogels.

ProblemPossible Cause(s)Suggested Solution(s)
Hydrogel does not form or is too weak Insufficient crosslinking density.- Increase 3-MAPBA concentration: A higher concentration of the functional monomer will lead to a higher crosslinking density. - Adjust pH: The formation of boronate ester crosslinks is pH-dependent. Ensure the pH of the precursor solution is optimal for crosslinking, typically in the physiological to slightly basic range (pH 7.4 and above), to facilitate the formation of the tetrahedral boronate species required for stable crosslinking.[1][2][3][4][5] - Increase crosslinker concentration: If using a diol-containing crosslinker, increasing its concentration can enhance the degree of crosslinking. - Check monomer and initiator purity: Impurities can inhibit polymerization. Use high-purity reagents.[6]
Hydrogel swells excessively or dissolves Low crosslinking density.- Increase crosslinking: Follow the suggestions for "Hydrogel does not form or is too weak." - Introduce a secondary crosslinking mechanism: Consider incorporating a covalent crosslinker in addition to the dynamic boronate ester bonds to create a more stable network.
Inconsistent batch-to-batch results Variations in experimental conditions.- Strictly control pH: Use a calibrated pH meter and fresh buffers for each synthesis. Even small pH variations can significantly impact crosslinking.[3][5][7] - Precise temperature control: Polymerization kinetics are temperature-dependent. Use a water bath or other temperature-controlled environment.[6] - Standardize reagent preparation: Prepare stock solutions fresh and ensure complete dissolution of all components.[6]
Poor drug loading efficiency - Incompatible drug-hydrogel interactions. - Premature drug release during loading.- Modify hydrogel composition: Incorporate co-monomers that have favorable interactions with the drug molecule (e.g., electrostatic, hydrophobic). - Optimize loading conditions: Adjust the pH and temperature of the loading solution to maximize drug-hydrogel interactions and minimize premature release.
Drug release is too fast or too slow Crosslinking density is not optimal for the desired release profile.- Tune crosslinking density: A higher crosslinking density will generally lead to slower drug release, while a lower density will result in faster release.[8][9][10] Adjust the 3-MAPBA or diol-crosslinker concentration accordingly. - Leverage pH sensitivity: The boronate ester crosslinks are reversible and pH-sensitive.[1] Design the release study to take advantage of this property if applicable to the target environment.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the crosslinking density in 3-MAPBA hydrogels?

A1: The primary factors controlling the crosslinking density in 3-MAPBA hydrogels are:

  • pH of the medium: The equilibrium between the trigonal boronic acid and the tetrahedral boronate anion is pH-dependent. The tetrahedral form is more favorable for forming stable diester crosslinks with diols. Therefore, pH is a critical parameter for controlling the extent of crosslinking.[1][2][3][4][5]

  • Concentration of 3-MAPBA: A higher concentration of the 3-MAPBA monomer leads to a greater number of potential crosslinking sites, resulting in a higher crosslinking density.[8][9]

  • Concentration and type of diol crosslinker: When a diol-containing molecule is used as a crosslinker, its concentration and chemical structure (e.g., the pKa of the diol) will significantly influence the crosslinking efficiency and the stability of the resulting boronate esters.[1][11]

  • Presence of competing molecules: Molecules with diol moieties, such as glucose, can compete for binding with the boronic acid groups, leading to a decrease in crosslinking density.[12][13]

Q2: How does pH affect the properties of 3-MAPBA hydrogels?

A2: The pH plays a crucial role in determining the properties of 3-MAPBA hydrogels due to the nature of the boronic acid group. At a pH close to or above the pKa of the phenylboronic acid, the equilibrium shifts towards the formation of the anionic tetrahedral boronate species. This form readily reacts with diols to form stable, cyclic boronate esters, which act as the crosslinks in the hydrogel network.[1][2] Consequently:

  • Higher pH (typically > 7.4): Promotes increased crosslinking, leading to a stiffer hydrogel with a lower swelling ratio and slower degradation.[3][5]

  • Lower pH (acidic): Favors the neutral, trigonal form of boronic acid, which has a lower affinity for diols. This results in fewer crosslinks, leading to a weaker hydrogel, higher swelling, and faster dissolution.[3]

This pH-responsive behavior is a key feature of boronic acid-based hydrogels and can be exploited for applications such as controlled drug delivery to specific physiological environments.[12][13]

Q3: Can I tune the mechanical properties of 3-MAPBA hydrogels? If so, how?

A3: Yes, the mechanical properties, such as stiffness and elasticity, can be tuned by modulating the crosslinking density. Here are the primary methods:

  • Varying Monomer/Crosslinker Concentration: Increasing the concentration of 3-MAPBA or a diol crosslinker will result in a more densely crosslinked network, leading to a higher storage modulus (G') and a stiffer hydrogel.[8][9]

  • Adjusting pH: As mentioned, increasing the pH towards the basic range will enhance crosslinking and thereby increase the mechanical strength of the hydrogel.[3][5]

  • Incorporating Other Polymers: Creating interpenetrating or semi-interpenetrating polymer networks (IPNs/semi-IPNs) by including other polymers can significantly alter the mechanical properties.[12][13]

Q4: My hydrogel is not degrading as expected. What could be the reason?

A4: The degradation of 3-MAPBA hydrogels is primarily governed by the hydrolysis of the boronate ester crosslinks. If the degradation is slower than expected, consider the following:

  • High Crosslinking Density: A very dense network will be more resistant to degradation.[8][9] Try reducing the monomer or crosslinker concentration.

  • pH of the Degradation Medium: The stability of boronate esters is pH-dependent. They are more stable at physiological and slightly basic pH. If the degradation medium has a high pH, the hydrolysis will be slower.

  • Absence of Competing Diols: In the absence of molecules like glucose that can compete with the crosslinking diols, the network will remain more intact. The introduction of such competitive binders can accelerate degradation.

Experimental Protocols

Protocol 1: Synthesis of 3-MAPBA Hydrogel via Free Radical Polymerization

This protocol describes a general method for preparing a 3-MAPBA hydrogel. The concentrations can be adjusted to tune the final properties.

Materials:

  • This compound (3-MAPBA)

  • Co-monomer (e.g., Acrylamide, AAm)

  • Crosslinker (e.g., N,N'-methylenebisacrylamide, BIS)

  • Initiator (e.g., Ammonium persulfate, APS)

  • Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • In a vial, dissolve the desired amounts of 3-MAPBA and the co-monomer (e.g., AAm) in PBS (pH 7.4).

  • Add the chemical crosslinker (e.g., BIS) to the monomer solution and mix until fully dissolved.

  • Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[6]

  • Add the initiator (APS solution) to the monomer mixture and mix gently.

  • Finally, add the catalyst (TEMED) to initiate the polymerization. Mix quickly and thoroughly.

  • Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer) or the desired container.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water or PBS to wash away unreacted monomers and other reagents. The washing solution should be changed several times over 24-48 hours.

Protocol 2: Characterization of Swelling Ratio

The swelling ratio is an important parameter that provides an indication of the crosslinking density.

Procedure:

  • Prepare hydrogel samples of a known initial weight (W_d), either by lyophilizing a fully swollen gel or by weighing the as-prepared gel and calculating the initial polymer content. For simplicity, we will describe the method starting with a swollen gel.

  • Immerse the pre-weighed, as-prepared hydrogel sample in a beaker containing a large volume of the desired swelling medium (e.g., PBS at a specific pH).

  • Allow the hydrogel to swell at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s).

  • Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The equilibrium swelling ratio (ESR) can be calculated using the following formula: ESR = (W_eq - W_d) / W_d Where W_eq is the weight of the hydrogel at equilibrium swelling and W_d is the dry weight of the hydrogel. If starting from a swollen state, W_d needs to be determined by lyophilizing a parallel sample.

Quantitative Data Summary

ParameterConditionEffect on Hydrogel PropertiesReference
3-MAPBA Concentration Increasing- Increased crosslinking density - Increased mechanical strength - Decreased swelling ratio - Slower drug release[8][9]
pH Increasing from acidic to basic- Increased formation of tetrahedral boronate - Increased crosslinking density - Increased stiffness - Decreased swelling ratio[3][5]
Diol Crosslinker Concentration Increasing- Increased crosslinking density - Increased mechanical strength - Decreased swelling ratio[14]
Presence of Glucose Adding glucose to the medium- Competitive binding to boronic acid sites - Decreased crosslinking density - Increased swelling - Accelerated drug release[12][13]

Visualizations

experimental_workflow cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Processing a Dissolve 3-MAPBA & Co-monomer b Add Crosslinker a->b c Degas with Nitrogen b->c d Add Initiator (APS) c->d Initiate Polymerization e Add Catalyst (TEMED) d->e f Cast in Mold e->f g Allow to Polymerize f->g h Remove from Mold g->h Polymerization Complete i Wash Hydrogel h->i j Characterization i->j

Caption: Workflow for the synthesis of 3-MAPBA hydrogels.

logical_relationship cluster_factors Controlling Factors cluster_property Hydrogel Property cluster_outcome Observable Outcomes pH pH Crosslink_Density Crosslinking Density pH->Crosslink_Density Increases with pH MAPBA_conc [3-MAPBA] MAPBA_conc->Crosslink_Density Increases with conc. Diol_conc [Diol Crosslinker] Diol_conc->Crosslink_Density Increases with conc. Stiffness Mechanical Stiffness Crosslink_Density->Stiffness Increases Swelling Swelling Ratio Crosslink_Density->Swelling Decreases Release Drug Release Rate Crosslink_Density->Release Decreases

Caption: Factors influencing the properties of 3-MAPBA hydrogels.

References

Addressing the cytotoxicity of boronic acid-containing polymers for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing boronic acid-containing polymers in in vivo studies. This resource provides essential guidance on addressing and mitigating the potential cytotoxicity of these materials, ensuring the validity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with boronic acid-containing polymers?

A1: The cytotoxicity of boronic acid-containing polymers can stem from several sources. The boronic acid moiety itself can induce toxicity, often through pathways involving mitochondrial stress.[1] For instance, boric acid has been shown to affect the mitochondrial pathway in leukemia cells, leading to apoptosis.[1] Some studies suggest that the mechanism may involve the oxygen-mediated oxidation of boron compounds, which generates organic radicals.[2] Additionally, the overall polymer structure, including its charge, molecular weight, and degradability, can contribute to cytotoxic effects by influencing how the material interacts with cell membranes and intracellular components.[3]

Q2: Are boronic acid-based materials generally considered safe for in vivo applications?

A2: Many boronic acid-containing materials, including polymers and esters, have demonstrated good safety profiles both in vitro and in vivo.[4] An encouraging precedent is the FDA approval of Bortezomib, a boronic acid-based proteasome inhibitor, for cancer therapy, which did not present unacceptable toxicity issues.[5] The eventual breakdown product of these compounds is often boric acid, which is not considered highly toxic to humans at low concentrations.[5] However, the toxicity of each specific boronic acid-containing polymer must be evaluated individually, as toxic effects can be dose-dependent and structure-dependent.[6][7]

Q3: How can the chemical structure of a boronic acid polymer be modified to reduce its cytotoxicity?

A3: Several strategies can be employed to lower cytotoxicity. One common approach is to introduce electron-withdrawing groups onto the phenylboronic acid (PBA) ring, which can lower its pKa and favor the formation of stable boronate esters at physiological pH.[8][9] This can enhance the stability of polymer-drug conjugates and control drug release, potentially reducing systemic toxicity.[10] Another effective method is the incorporation of biocompatible and hydrophilic chains, such as polyethylene glycol (PEG), into the polymer backbone.[11] PEGylation can shield the polymer from non-specific interactions with cells and proteins, prolonging circulation time and reducing toxicity.[11][12]

Q4: What is the role of pH in the function and potential toxicity of these polymers?

A4: pH is a critical factor, as many boronic acid-based systems are designed to be pH-responsive. Boronic acids exist in an equilibrium between a neutral, hydrophobic form and a charged, hydrophilic form, with a typical pKa in the non-physiological range of 8-10.[4] This property is exploited for drug delivery systems that release their payload in the acidic microenvironment of tumors or within acidic endosomes/lysosomes inside cells.[10][13] By confining drug release to the target site, pH-responsive systems can significantly decrease systemic toxicity and enhance therapeutic efficacy.[13]

Troubleshooting Guide

Issue 1: My in vitro assays (e.g., MTT, XTT) show high cytotoxicity even at low polymer concentrations.

Possible Cause & Solution:

  • Unreacted Monomers or Reagents: Residual monomers or synthesis reagents can be highly toxic.

    • Troubleshooting Step: Purify the polymer extensively using methods like dialysis or precipitation. Characterize the purified polymer to confirm the absence of impurities.

  • Inherent Polymer Structure Toxicity: The polymer backbone or specific functional groups may be inherently cytotoxic.

    • Troubleshooting Step: Consider modifying the polymer structure. Synthesize analogues with different monomers, incorporate PEG chains, or alter the polymer's molecular weight and charge density.[3]

  • Assay Interference: The polymer may be interfering with the assay itself (e.g., reacting with the MTT reagent).

    • Troubleshooting Step: Run a control experiment with the polymer and the assay reagent in a cell-free medium. If interference is detected, switch to a different viability assay, such as a Neutral Red uptake or LDH release assay.

Troubleshooting_InVitro_Cytotoxicity start High In Vitro Cytotoxicity Observed check_purity Step 1: Verify Polymer Purity start->check_purity purify Action: Purify Polymer (e.g., Dialysis, Precipitation) check_purity->purify Impure? check_structure Step 2: Assess Inherent Structural Toxicity check_purity->check_structure Pure retest1 Re-run Cytotoxicity Assay purify->retest1 retest1->check_structure Still Toxic outcome_ok Toxicity Resolved: Proceed to In Vivo Studies retest1->outcome_ok Toxicity Resolved modify Action: Modify Polymer Structure (e.g., PEGylation, change monomer) check_structure->modify Likely check_assay Step 3: Check for Assay Interference check_structure->check_assay Unlikely retest2 Re-run Cytotoxicity Assay modify->retest2 retest2->check_assay Still Toxic retest2->outcome_ok Toxicity Resolved control_exp Action: Run Cell-Free Control Experiment check_assay->control_exp switch_assay Interference Detected: Switch to a different assay (e.g., LDH, Neutral Red) control_exp->switch_assay Interference Confirmed outcome_bad Toxicity Persists: Fundamental Re-design Required control_exp->outcome_bad No Interference

Caption: Simplified mitochondrial pathway for boronic acid-induced apoptosis.

General Workflow for Cytotoxicity Evaluation

.

Cytotoxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies start Polymer Synthesis & Purification mtt Cytotoxicity Assays (e.g., MTT, XTT, LDH) start->mtt hemolysis Hemocompatibility Assay mtt->hemolysis decision Toxicity Acceptable? hemolysis->decision ld50 Acute Toxicity (LD50) decision->ld50 Yes redesign Modify Polymer & Re-Screen decision->redesign No implant Subchronic Biocompatibility (Implantation Study) ld50->implant biodist Biodistribution & Histopathology implant->biodist end Pre-clinical Candidate biodist->end redesign->mtt

Caption: Experimental workflow for evaluating polymer cytotoxicity.

References

Validation & Comparative

Characterization of Poly(3-Methacrylamidophenylboronic acid): A Comparative Guide with NMR and FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Poly(3-Methacrylamidophenylboronic acid) (PMPBA) is a functional polymer that has garnered significant interest among researchers, particularly in the fields of drug delivery and biotechnology. Its unique glucose-responsive behavior, attributed to the phenylboronic acid moiety, allows for the development of "smart" materials that can respond to changes in physiological glucose concentrations. Accurate characterization of PMPBA is crucial for ensuring its purity, structure, and functionality. This guide provides a comparative analysis of the characterization of PMPBA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, with poly(N-isopropylacrylamide) (PNIPAM) presented as a well-characterized alternative stimuli-responsive polymer.

Performance Comparison: PMPBA vs. PNIPAM

Both PMPBA and PNIPAM are stimuli-responsive polymers, but they react to different environmental cues. PMPBA's boronic acid groups form reversible covalent bonds with diols, such as glucose, making it a prime candidate for self-regulated insulin delivery systems.[1] PNIPAM, on the other hand, is a temperature-responsive polymer, exhibiting a lower critical solution temperature (LCST) around 32°C in water, which is close to human body temperature. This property is widely exploited for applications in cell sheet engineering and controlled drug release triggered by temperature changes.[2]

The primary difference in their characterization lies in the unique functional groups that must be identified. For PMPBA, NMR and FTIR spectroscopy are essential to confirm the presence and integrity of the phenylboronic acid and amide groups. For PNIPAM, these techniques are used to verify the isopropyl amide structure.

Quantitative Data Summary

The following tables summarize the expected chemical shifts in ¹H and ¹³C NMR spectroscopy and the characteristic absorption bands in FTIR spectroscopy for PMPBA and PNIPAM.

Note: Specific NMR data for the homopolymer of poly(this compound) is limited in published literature. The data presented below is based on the analysis of copolymers containing this compound units and general knowledge of the chemical shifts for the respective functional groups.[3]

Table 1: ¹H NMR Chemical Shift Data (in DMSO-d₆)
Assignment Poly(this compound) (PMPBA) (δ, ppm) Poly(N-isopropylacrylamide) (PNIPAM) (δ, ppm)
Polymer Backbone (-CH₂-C-)1.0 - 2.5 (broad)1.2 - 2.5 (broad)
Polymer Backbone (-CH-)Not Applicable2.5 - 2.8 (broad)
Phenyl Protons (Ar-H)7.0 - 8.0 (broad multiplet)Not Applicable
Amide Proton (-NH-)~9.5 (broad)~7.2 (broad)
Boronic Acid Protons (-B(OH)₂)~8.0 (broad singlet, often exchanges with water)Not Applicable
Methacrylate Methyl (-CH₃)0.8 - 1.2 (broad)Not Applicable
Isopropyl Methyls (-CH(CH₃)₂)Not Applicable~1.0 - 1.2 (broad)
Isopropyl Methine (-CH(CH₃)₂)Not Applicable~3.8 - 4.0 (broad)
Table 2: ¹³C NMR Chemical Shift Data (in DMSO-d₆)
Assignment Poly(this compound) (PMPBA) (δ, ppm) Poly(N-isopropylacrylamide) (PNIPAM) (δ, ppm)
Carbonyl Carbon (-C=O)~175~175
Aromatic Carbons (C-B)~135 (broad)Not Applicable
Aromatic Carbons (C-N)~140Not Applicable
Aromatic Carbons (C-H)120 - 130Not Applicable
Polymer Backbone (-CH₂-)~45~35
Polymer Backbone (-C-)~40~42
Methacrylate Methyl (-CH₃)~18Not Applicable
Isopropyl Methyls (-CH(CH₃)₂)Not Applicable~22
Isopropyl Methine (-CH(CH₃)₂)Not Applicable~41
Table 3: FTIR Absorption Data
Assignment Vibrational Mode Poly(this compound) (PMPBA) (cm⁻¹) Poly(N-isopropylacrylamide) (PNIPAM) (cm⁻¹)
O-H StretchBoronic Acid3200 - 3600 (broad)Not Applicable
N-H StretchAmide~3300 (broad)~3300 (broad)
C-H StretchAromatic3000 - 3100Not Applicable
C-H StretchAliphatic2850 - 30002875 - 2970
C=O StretchAmide I~1650~1650
N-H BendAmide II~1540~1547
C=C StretchAromatic~1600, ~1480Not Applicable
B-O StretchBoronic Acid~1350Not Applicable
C-N StretchAmideNot specified~1387

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization
  • Monomer Synthesis (3-Acrylamidophenylboronic Acid - AAPBA): The monomer can be synthesized via the reaction of 3-aminophenylboronic acid with acryloyl chloride in the presence of a base.[1]

  • Polymerization:

    • Dissolve the AAPBA monomer in a suitable solvent, such as dimethylformamide (DMF) or a mixture of DMF and water.

    • Add a free-radical initiator, for example, 2,2'-azobis(2-methylpropionitrile) (AIBN).

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove oxygen, which can inhibit polymerization.

    • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-70°C for AIBN) and stir for a predetermined time (e.g., 12-24 hours).[4][5]

    • Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent, such as diethyl ether or methanol.

    • Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomer and initiator.

    • Dry the polymer under vacuum until a constant weight is achieved.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the dried polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required to obtain a spectrum with an adequate signal-to-noise ratio.

FTIR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the dried polymer powder directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • FTIR Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization monomer 3-Acrylamidophenylboronic Acid Monomer polymerization Free-Radical Polymerization monomer->polymerization initiator AIBN Initiator initiator->polymerization solvent DMF/Water solvent->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation drying Vacuum Drying precipitation->drying polymer Purified PMPBA Polymer drying->polymer nmr NMR Spectroscopy polymer->nmr ftir FTIR Spectroscopy polymer->ftir h_nmr 1H NMR Spectrum nmr->h_nmr c_nmr 13C NMR Spectrum nmr->c_nmr ftir_spectrum FTIR Spectrum ftir->ftir_spectrum

Caption: Experimental workflow for the synthesis and characterization of PMPBA.

signaling_pathway cluster_low_ph Low pH / Low Glucose cluster_high_ph High pH / High Glucose boronic_acid Boronic Acid (Trigonal Planar) hydrophobic More Hydrophobic boronic_acid->hydrophobic Favored state boronate_ester Boronate Ester (Tetrahedral Anionic) boronic_acid->boronate_ester + Diol (e.g., Glucose) + OH- hydrophilic More Hydrophilic boronate_ester->hydrophilic Favored state

Caption: Reversible interaction of phenylboronic acid with diols.

References

A Comparative Guide to Glucose Binding Affinity of 3-Methacrylamidophenylboronic Acid Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methacrylamidophenylboronic acid (3-MAPB) hydrogels with other glucose-responsive hydrogel alternatives. The following sections detail the glucose binding affinities, experimental protocols for their measurement, and the underlying signaling pathways, offering a valuable resource for the development of glucose-sensing and insulin delivery systems.

Introduction to Glucose-Responsive Hydrogels

Glucose-responsive hydrogels are a class of "smart" materials that exhibit a change in their physical properties in response to varying glucose concentrations. This unique characteristic makes them highly promising for applications in diabetes management, such as in continuous glucose monitoring sensors and self-regulated insulin delivery systems. Phenylboronic acid (PBA) and its derivatives are widely utilized as the glucose-sensing moiety in these hydrogels due to their ability to form reversible covalent bonds with the cis-diol groups of glucose. This compound (3-MAPB) is a key monomer used in the synthesis of these intelligent materials.

Comparison of Glucose Binding Affinity

The glucose binding affinity of a hydrogel is a critical parameter that determines its sensitivity and responsiveness to changes in glucose levels. This affinity is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₑ). A higher Kₐ or a lower Kₑ indicates a stronger binding affinity. The following table summarizes the reported glucose binding affinities for 3-MAPB hydrogels and compares them with other commonly used glucose-responsive hydrogels.

Hydrogel CompositionMonomer(s)Cross-linkerMeasurement Conditions (pH, Temperature)Binding/Affinity ConstantReference
3-MAPB based Acrylamide, 3-Acrylamidophenylboronic acid, N-(3-(dimethylamino)propyl)acrylamideN,N'-Methylenebis(acrylamide)7.4, 37 °CKₐ: 1.34 M⁻¹[1]
Alternative: 4-VPB based 4-Vinylphenylboronic acidNot specifiedNot specifiedData not available in searched literature
Alternative: NIPAM based N-isopropylacrylamide, 3-Acrylamidophenylboronic acidNot specifiedNot specifiedData not available in searched literature

Note: The binding affinity of hydrogels can be influenced by various factors including the specific composition of the hydrogel, the pH and temperature of the medium, and the presence of other competing molecules.

Experimental Protocols

Accurate and reproducible measurement of glucose binding affinity is crucial for the development and characterization of glucose-responsive hydrogels. This section provides detailed protocols for the synthesis of 3-MAPB hydrogels and the subsequent determination of their glucose binding properties.

Synthesis of this compound (3-MAPB) Hydrogel

This protocol describes the synthesis of a polyacrylamide-based hydrogel functionalized with 3-MAPB.

Materials:

  • Acrylamide (AAm)

  • This compound (3-MAPB)

  • N-(3-(dimethylamino)propyl)acrylamide (DMAPAA)

  • N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a suitable reaction vessel, dissolve AAm, 3-MAPB, and DMAPAA in PBS (pH 7.4) to achieve the desired monomer concentrations.

  • Add the cross-linker, BIS, to the monomer solution and mix until completely dissolved.

  • Degas the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS, to the solution, followed by the accelerator, TEMED.

  • Quickly pour the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 2 hours) or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water or PBS to remove any unreacted monomers and other impurities.

  • The hydrogel can then be cut into discs or other desired shapes for subsequent experiments.

Measurement of Glucose Binding Affinity using a Swelling Ratio Assay

The glucose binding affinity of the hydrogel can be indirectly determined by measuring the change in its swelling ratio in response to different glucose concentrations. The interaction between the boronic acid groups in the hydrogel and glucose molecules leads to a change in the hydrogel's cross-linking density and, consequently, its swelling behavior.

Materials:

  • Synthesized 3-MAPB hydrogel discs of known initial weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Glucose solutions of varying concentrations prepared in PBS (pH 7.4).

  • An analytical balance.

Procedure:

  • Equilibrate the pre-weighed, dried hydrogel discs in PBS (pH 7.4) until they reach a constant swollen weight. This is the initial swollen weight (Ws₀).

  • Prepare a series of glucose solutions with different concentrations in PBS (pH 7.4).

  • Immerse the swollen hydrogel discs in the different glucose solutions.

  • Allow the hydrogels to equilibrate in the glucose solutions for a sufficient period (e.g., 24 hours) at a constant temperature (e.g., 37 °C).

  • After equilibration, carefully remove the hydrogel discs from the solutions, gently blot the surface to remove excess water, and weigh them to obtain the final swollen weight (Ws).

  • Calculate the swelling ratio (SR) for each glucose concentration using the following formula: SR = (Ws - Wd) / Wd where Wd is the weight of the dry hydrogel.

  • Plot the swelling ratio as a function of glucose concentration. The resulting curve can be fitted to a binding isotherm model (e.g., Langmuir isotherm) to determine the binding constant (Kₐ).

Determination of Bound Glucose using a Novel Leaching Assay

A more direct method to quantify glucose binding involves measuring the amount of glucose absorbed by the hydrogel. The following protocol is adapted from Walter et al. (2019)[1].

Materials:

  • Synthesized 3-MAPB hydrogel discs.

  • Glucose solutions of known concentrations.

  • A suitable glucose assay kit (e.g., a glucose oxidase-based colorimetric assay).

  • A spectrophotometer.

Procedure:

  • Incubate pre-weighed hydrogel discs in glucose solutions of known initial concentrations for a specific period to allow for glucose uptake.

  • After the incubation period, remove the hydrogel discs and measure the glucose concentration of the surrounding solution using a glucose assay kit.

  • The amount of glucose bound to the hydrogel can be calculated by subtracting the final glucose concentration in the solution from the initial concentration.

  • To determine the amount of leached glucose, transfer the glucose-loaded hydrogels to a fresh solution without glucose and monitor the release of glucose into the solution over time.

  • By analyzing the glucose uptake and release profiles, binding isotherms can be constructed to determine the binding affinity constants.

Signaling Pathways and Experimental Workflows

The interaction between phenylboronic acid and glucose is a dynamic equilibrium that forms the basis of the hydrogel's glucose-responsive behavior. This interaction can be visualized as a signaling pathway. Furthermore, the experimental procedures for characterizing these hydrogels can be represented as clear workflows.

GlucoseBindingMechanism cluster_hydrogel Hydrogel Matrix PBA Phenylboronic Acid (PBA) -B(OH)₂ Boronate Charged Boronate Ion -B(OH)₃⁻ PBA->Boronate pH > pKa Boronate->PBA pH < pKa Complex PBA-Glucose Complex (Boronate Ester) Boronate->Complex + Glucose Glucose Glucose (cis-diol) Complex->Boronate - Glucose Swelling Hydrogel Swelling Complex->Swelling Increased Hydrophilicity & Osmotic Pressure

Caption: Glucose Binding Mechanism of Phenylboronic Acid Hydrogels.

ExperimentalWorkflow cluster_synthesis Hydrogel Synthesis cluster_characterization Glucose Binding Assay Monomers Monomers (AAm, 3-MAPB, DMAPAA) Polymerization Radical Polymerization Monomers->Polymerization Crosslinker Cross-linker (BIS) Crosslinker->Polymerization Initiator Initiator (APS) & Accelerator (TEMED) Initiator->Polymerization Hydrogel 3-MAPB Hydrogel Polymerization->Hydrogel Equilibration Equilibrate in PBS Hydrogel->Equilibration GlucoseIncubation Incubate in Glucose Solutions Equilibration->GlucoseIncubation Measurement Measure Swelling Ratio / Bound Glucose GlucoseIncubation->Measurement DataAnalysis Data Analysis (Binding Isotherm) Measurement->DataAnalysis BindingConstant Determine Binding Constant (Ka) DataAnalysis->BindingConstant

Caption: Experimental Workflow for Synthesis and Characterization.

References

A Comparative Guide to Phenylboronic Acid Derivatives for Glucose Sensing: Spotlight on 3-Methacrylamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a recognition element is a critical step in the design of continuous glucose monitoring (CGM) systems. Phenylboronic acid (PBA) and its derivatives have emerged as promising non-enzymatic recognition molecules due to their ability to reversibly bind with the cis-diol groups of glucose. This guide provides a comparative analysis of 3-Methacrylamidophenylboronic acid (3-MAPBA) and other common phenylboronic acid derivatives, offering insights into their performance based on available experimental data.

This comparison focuses on key performance metrics such as sensitivity, selectivity, and response time, which are crucial for the development of accurate and reliable glucose sensors. While direct comparative studies are limited, this guide synthesizes data from various sources to provide a comprehensive overview.

Performance Comparison of Phenylboronic Acid Derivatives

The selection of a specific phenylboronic acid derivative can significantly impact the performance of a glucose sensor. Factors such as the position of the boronic acid group and the nature of the substituent on the phenyl ring influence the acidity of the boronic acid, which in turn affects its binding affinity for glucose at physiological pH. The following table summarizes the performance characteristics of 3-MAPBA and other commonly used phenylboronic acid derivatives based on data reported in the literature.

DerivativeSensing PrincipleKey Performance MetricsReference
This compound (3-MAPBA) / 3-(Acrylamido)phenylboronic acid (3-APBA) Hydrogel swelling, OpticalSensitivity: 1.2 mmol L⁻¹ (in the physiological range of 4-12 mmol L⁻¹)[1][1]
Hydrogel swelling, OpticalEquilibrium response time: ~40-45 min[1][2][1][2]
Hydrogel swelling, OpticalReversible and reusable[2][2]
3-Aminophenylboronic acid (3-APBA) Electrochemical (Impedimetric)Limit of Detection (LOD): 8.53 x 10⁻⁹ M[3][3]
Electrochemical (Impedimetric)Response Time: 4.0 ± 0.6 s[4][4]
ChemiresistiveLimit of Detection (LOD): 3.46 mM for D-glucose[5][5]
4-Vinylphenylboronic acid (4-VPBA) Hydrogel swelling (Holographic)Demonstrated successful glucose measurement in whole blood[6][6]
Hydrogel swelling (Holographic)Real-time glucose monitoring without hysteresis[6][7][6][7]

Note: The performance metrics are highly dependent on the sensor fabrication, experimental conditions, and the polymer matrix used. The data presented here is for comparative purposes and is extracted from studies with different sensor designs.

Signaling Pathway and Experimental Workflow

The underlying principle of glucose sensing with phenylboronic acid derivatives involves the reversible formation of a cyclic ester between the boronic acid and the cis-diol groups of glucose. This interaction leads to a change in the physical or chemical properties of the sensor, which can be detected.

Glucose Binding Mechanism

The binding of glucose to a phenylboronic acid moiety, such as 3-MAPBA, incorporated into a hydrogel matrix results in an increase in the charge density within the hydrogel. This increased charge leads to a greater osmotic pressure, causing the hydrogel to swell. This swelling can be measured by various optical or mechanical transduction methods.

GlucoseBinding Glucose Glucose (in solution) Complex Glucose-Boronate Ester Complex Glucose->Complex Reversible Binding PBA_Hydrogel Hydrogel with 3-MAPBA PBA_Hydrogel->Complex Swelling Hydrogel Swelling Complex->Swelling Increased Osmotic Pressure Signal Detectable Signal (Optical/Mechanical) Swelling->Signal Transduction

Caption: Glucose binding to 3-MAPBA in a hydrogel.

Experimental Workflow for a Hydrogel-Based Optical Sensor

The fabrication and operation of a typical hydrogel-based optical glucose sensor involve several key steps, from the synthesis of the glucose-responsive hydrogel to the measurement of the sensor's response.

ExperimentalWorkflow cluster_prep Sensor Preparation cluster_exp Glucose Sensing Experiment Monomer_Prep Prepare Monomer Solution (Acrylamide, 3-MAPBA, Crosslinker, Photoinitiator) Polymerization UV Polymerization to form Hydrogel Film Monomer_Prep->Polymerization Washing Wash Hydrogel to remove unreacted monomers Polymerization->Washing Equilibration Equilibrate Hydrogel in Buffer Solution (e.g., PBS) Washing->Equilibration Glucose_Exposure Expose Hydrogel to Glucose Solutions of varying concentrations Equilibration->Glucose_Exposure Measurement Measure Sensor Response (e.g., change in diffraction, light intensity) Glucose_Exposure->Measurement Data_Analysis Correlate Signal Change to Glucose Concentration Measurement->Data_Analysis

Caption: Experimental workflow for a hydrogel sensor.

Experimental Protocols

The following provides a generalized experimental protocol for the fabrication and testing of a hydrogel-based glucose sensor using this compound. This protocol is based on methodologies described in the literature.[8][9]

Materials
  • This compound (3-MAPBA)

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose standards of known concentrations

  • Deionized water

Hydrogel Synthesis (Example)
  • Prepare the prepolymer solution: In a suitable solvent (e.g., a mixture of DMSO and water), dissolve 3-MAPBA, acrylamide, and BIS in the desired molar ratios.

  • Add the photoinitiator: Add the photoinitiator to the prepolymer solution and mix thoroughly until it is completely dissolved.

  • Polymerization: Pipette the solution between two glass plates separated by a spacer of desired thickness. Expose the setup to a UV light source (e.g., 365 nm) for a specified time to initiate polymerization and form the hydrogel film.

  • Washing: After polymerization, carefully separate the glass plates and immerse the hydrogel film in deionized water for an extended period (e.g., 24 hours), changing the water periodically to remove any unreacted monomers and other impurities.

Glucose Sensing Measurement (Example using an optical method)
  • Sensor Equilibration: Place the synthesized hydrogel sensor in a PBS solution (pH 7.4) and allow it to equilibrate for a sufficient time (e.g., 2 hours) until a stable baseline signal is obtained.

  • Prepare Glucose Solutions: Prepare a series of glucose solutions with concentrations ranging from a baseline (0 mM) to the maximum expected physiological concentration in the desired buffer (e.g., PBS).

  • Sensor Exposure: Sequentially immerse the equilibrated hydrogel sensor in the prepared glucose solutions, starting from the lowest concentration.

  • Data Acquisition: For each glucose concentration, allow the sensor to stabilize (e.g., for 40-60 minutes) and then measure the output signal. The specific measurement will depend on the transduction mechanism (e.g., for an optical sensor, this could be the change in light diffraction intensity or wavelength).

  • Data Analysis: Plot the change in the measured signal as a function of the glucose concentration to generate a calibration curve. This curve can then be used to determine the concentration of unknown glucose samples.

  • Reversibility Test: To test the reversibility of the sensor, alternate the exposure of the hydrogel between a glucose-containing solution and a glucose-free buffer solution and monitor the signal response over several cycles.

Conclusion

This compound is a versatile monomer for the creation of glucose-responsive hydrogels. Its performance is comparable to other phenylboronic acid derivatives, with the specific advantages and disadvantages being highly dependent on the overall sensor design and application. For instance, while electrochemical sensors based on 3-aminophenylboronic acid may offer faster response times and lower limits of detection, hydrogel-based optical sensors using 3-MAPBA can be suitable for continuous, non-invasive monitoring. The choice of the most appropriate phenylboronic acid derivative will ultimately depend on the specific requirements of the glucose sensing application, including the desired sensitivity, response time, operating pH, and the intended biological environment. Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive ranking of these promising glucose-sensing molecules.

References

Performance comparison of 3-Methacrylamidophenylboronic acid sensors versus enzyme-based glucose sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

The accurate and reliable monitoring of glucose levels is paramount in various fields, from clinical diagnostics and diabetes management to bioprocess control in drug development. For decades, enzyme-based sensors, primarily relying on glucose oxidase (GOx), have been the gold standard. However, the emergence of synthetic receptor-based sensors, such as those utilizing 3-Methacrylamidophenylboronic acid (3-MAPBA), presents a compelling alternative. This guide provides a comprehensive comparison of the performance of these two distinct glucose sensing technologies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable platform for their applications.

At a Glance: Key Performance Metrics

The selection of a glucose sensor is often dictated by a trade-off between various performance parameters. The following table summarizes the key quantitative data for 3-MAPBA and enzyme-based glucose sensors, compiled from various studies.

Performance MetricThis compound (3-MAPBA) SensorsEnzyme-Based (e.g., Glucose Oxidase) Sensors
Sensitivity High, with reported sensitivities such as 4610 µA mM⁻¹ cm⁻²[1]Generally high, with values such as 14.47 µA mM⁻¹ and 1180 ± 116 μA mM⁻¹cm⁻² reported for different configurations[2]
Limit of Detection (LOD) Low, with reported values as low as 8.53 x 10⁻⁹ M[3]Low, with reported LODs of 5.07 µM and 0.07 mmol/L in different studies[2][4]
Linear Range Wide, for instance, 3 µM to 3300 µM[1]Typically in the physiological range, e.g., 2.2 x 10⁻⁴ to 6.0 x 10⁻³ M[2]
Response Time Generally fastFast, often less than 4 seconds[4]
Stability High; not susceptible to denaturation from temperature or pH changes[5][6]Moderate; enzyme activity can be affected by temperature, pH, and humidity[5]
Selectivity Good, with some cross-reactivity to other saccharides[6][7]Excellent for glucose, due to the high specificity of the enzyme[4]

Delving Deeper: Signaling Pathways and Mechanisms

The fundamental difference between these two sensor types lies in their glucose recognition and signal transduction mechanisms.

This compound (3-MAPBA) Sensor Signaling

3-MAPBA sensors operate on the principle of a reversible covalent interaction between the boronic acid moiety and the cis-diol groups of glucose. This binding event alters the electronic properties of the sensor, which can be detected electrochemically.

3-MAPBA Signaling Pathway Glucose Glucose (in sample) Complex Glucose-MAPBA Complex Glucose->Complex Reversible Binding MAPBA 3-MAPBA (immobilized on electrode) MAPBA->Complex Electrode Electrode Surface Complex->Electrode Alters Interfacial Properties Signal Change in Electrochemical Signal (e.g., Impedance, Current) Electrode->Signal Transduction

Caption: Signaling pathway of a 3-MAPBA glucose sensor.

Enzyme-Based Glucose Sensor Signaling

Enzyme-based sensors typically utilize glucose oxidase (GOx) to catalyze the oxidation of glucose. This reaction consumes oxygen and produces hydrogen peroxide (H₂O₂). The glucose concentration is then determined by measuring either the oxygen consumption or the electrochemical oxidation of the generated hydrogen peroxide.

Enzyme-Based Signaling Pathway Glucose Glucose GOx_ox Glucose Oxidase (FAD) Glucose->GOx_ox Oxidation GluconicAcid Gluconic Acid GOx_red Glucose Oxidase (FADH₂) GOx_ox->GOx_red GOx_red->GOx_ox Re-oxidation O2 Oxygen (O₂) H2O2 Hydrogen Peroxide (H₂O₂) O2->H2O2 Electrode Electrode H2O2->Electrode Oxidation at Electrode Current Amperometric Signal Electrode->Current

Caption: Signaling pathway of a glucose oxidase-based sensor.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the fabrication and testing of both 3-MAPBA and enzyme-based glucose sensors.

Fabrication of a 3-MAPBA Electrochemical Sensor

This protocol outlines the general steps for modifying an electrode with 3-MAPBA for glucose sensing.

3-MAPBA Sensor Fabrication Workflow Start Start: Clean Electrode Step1 Electropolymerization or Self-Assembled Monolayer Formation Start->Step1 Step2 Immobilization of 3-MAPBA Step1->Step2 Step3 Washing and Drying Step2->Step3 Step4 Characterization (e.g., CV, EIS) Step3->Step4 End Ready for Glucose Sensing Step4->End

Caption: Experimental workflow for 3-MAPBA sensor fabrication.

Materials:

  • Working electrode (e.g., glassy carbon, gold, or screen-printed carbon electrode)

  • This compound (3-MAPBA)

  • Monomer for electropolymerization (if applicable, e.g., pyrrole)

  • Supporting electrolyte (e.g., phosphate-buffered saline - PBS)

  • Solvents (e.g., ethanol, deionized water)

  • Electrochemical workstation

Procedure:

  • Electrode Pre-treatment: Thoroughly clean the working electrode by polishing with alumina slurry, followed by sonication in ethanol and deionized water to ensure a pristine surface.

  • Surface Modification:

    • Electropolymerization Method: Prepare a solution containing 3-MAPBA and a suitable monomer in a supporting electrolyte. Electropolymerize the film onto the electrode surface by applying a specific potential or cycling the potential for a set number of cycles.

    • Self-Assembled Monolayer (SAM) Method: For gold electrodes, a thiol-containing linker can be used to form a SAM, followed by covalent attachment of 3-MAPBA through functional group chemistry.[8]

  • Washing: Gently rinse the modified electrode with deionized water to remove any unbound monomers or reagents.

  • Drying: Dry the electrode under a stream of nitrogen or in a desiccator.

  • Electrochemical Characterization: Characterize the modified electrode using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in the supporting electrolyte to confirm successful modification.

Fabrication of an Enzyme-Based (GOx) Glucose Sensor

This protocol describes a common method for immobilizing glucose oxidase on an electrode surface.

Materials:

  • Working electrode

  • Glucose oxidase (GOx)

  • Cross-linking agent (e.g., glutaraldehyde)

  • Bovine serum albumin (BSA) (as a stabilizer)

  • Membrane material (e.g., Nafion, polyurethane) (optional)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Electrode Pre-treatment: Clean the working electrode as described for the 3-MAPBA sensor.

  • Enzyme Solution Preparation: Prepare a solution containing GOx and BSA in PBS.

  • Immobilization:

    • Drop-cast a small volume of the enzyme solution onto the electrode surface.

    • Expose the electrode to glutaraldehyde vapor or solution to cross-link the enzyme and BSA, forming a stable biofilm.

  • Membrane Casting (Optional): An outer membrane (e.g., Nafion) can be cast over the enzyme layer to improve stability and reduce interference.

  • Washing and Storage: Gently rinse the electrode to remove excess reagents and store it in PBS at 4°C when not in use.

Concluding Remarks

Both 3-MAPBA and enzyme-based glucose sensors offer distinct advantages and are suited for different applications.

Enzyme-based sensors are the established technology, boasting exceptional selectivity for glucose.[4] They are ideal for applications where precise glucose measurement in complex biological fluids is critical. However, their reliance on a biological recognition element makes them susceptible to environmental factors that can lead to denaturation and a finite operational lifetime.[5]

3-MAPBA sensors , as a form of non-enzymatic sensor, provide a robust and stable alternative.[5][6] Their resilience to temperature and pH fluctuations makes them attractive for applications requiring long-term continuous monitoring or use in harsh environments. While their selectivity may not be as absolute as that of enzymes, ongoing research into diboronic acids and other advanced materials continues to improve their specificity for glucose.[6][7]

Ultimately, the choice between these two powerful technologies will depend on the specific requirements of the research or application, including the desired level of selectivity, the operational environment, and the need for long-term stability. This guide provides the foundational information to make an informed decision.

References

Biocompatibility of 3-Methacrylamidophenylboronic Acid (3-MAPBA)-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to intelligent biomaterials for a range of applications, from targeted drug delivery to regenerative medicine. Among these, materials based on 3-Methacrylamidophenylboronic acid (3-MAPBA) have garnered significant attention due to their unique glucose-responsive properties. This guide provides a comprehensive assessment of the biocompatibility of 3-MAPBA-based materials, comparing their performance with alternative systems and presenting supporting experimental data to inform material selection and experimental design.

This document delves into the critical aspects of biocompatibility, including cytotoxicity, hemocompatibility, and in vivo tissue response. Detailed experimental protocols for key assessment assays are provided, alongside a comparative analysis with other glucose-responsive materials.

In Vitro Cytotoxicity: Assessing Cell Viability in the Presence of 3-MAPBA Materials

The initial evaluation of any biomaterial intended for biomedical applications involves rigorous in vitro cytotoxicity testing to ensure it does not induce cell death or inhibit cell growth. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.

While specific quantitative data for 3-MAPBA-based materials remains limited in publicly available literature, a study on a block copolymer containing poly(3-acrylamidophenylboronic acid) (PAPBA) revealed no significant cytotoxic response. In this research, MTT assays on a cell line showed that the nanocarriers did not elicit a significant toxic effect over a broad concentration range from 0.1 to 1000 µg/ml.[1] Another study on a boronic acid-functionalized hydrogel for continuous glucose monitoring also reported good biocompatibility.[2][3]

For comparison, other polymer hydrogels have shown varying degrees of cytotoxicity. For instance, some hydrogels have been reported to maintain cell viability at over 85%. It is generally accepted that biomaterials exhibiting over 70% cell viability are considered biocompatible.

Table 1: Comparative In Vitro Cytotoxicity of Various Biomaterials

MaterialCell TypeAssayConcentrationCell Viability (%)Reference
Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid)L-929 and MCF-7MTT0.1 - 1000 µg/mLNot significantly cytotoxic[1]
Boronic acid-containing hydrogel---Good biocompatibility[2][3]
Alternative: Poly(vinyl alcohol) HydrogelFibroblastsMTTVarious>90%Generic Data
Alternative: Alginate HydrogelVariousMTTVarious>80%Generic Data

Note: Data for alternative materials is generalized from typical findings in biomaterial research, as specific comparative studies with 3-MAPBA are scarce.

Hemocompatibility: Evaluating the Interaction with Blood Components

For materials intended for blood-contacting applications, such as glucose sensors or drug delivery systems, assessing hemocompatibility is crucial to prevent adverse reactions like hemolysis (rupture of red blood cells) and blood coagulation. The hemolysis assay is a primary in vitro test to quantify the percentage of red blood cells lysed upon contact with a material.

Currently, there is a lack of specific published data on the hemolysis rates of 3-MAPBA-based materials. However, the general class of phenylboronic acid (PBA)-functionalized materials is often cited for its good biocompatibility, suggesting favorable interactions with blood components.[4]

For context, international standards such as ISO 10993-4 categorize materials based on their hemolytic activity. Materials causing less than 2% hemolysis are considered non-hemolytic, 2-5% as slightly hemolytic, and over 5% as hemolytic.[5]

Table 2: Hemocompatibility Classification and Comparative Data

MaterialHemolysis Rate (%)ClassificationReference
3-MAPBA-Based Materials Data not available --
Alternative: Poly(ethylene glycol) (PEG) Hydrogel< 2%Non-hemolyticGeneric Data
Alternative: Chitosan-based Hydrogel< 5%Slightly hemolyticGeneric Data

Note: Data for alternative materials is generalized from typical findings in biomaterial research.

In Vivo Biocompatibility: Assessing the Inflammatory Response

In vivo studies are essential to understand the tissue response to an implanted material over time. This includes evaluating the extent of the inflammatory response, fibrous capsule formation, and overall tissue integration.

A study involving the subcutaneous implantation of a boronic acid-containing hydrogel in rats for continuous glucose monitoring demonstrated good biocompatibility and durability, suggesting minimal inflammatory response.[2][3] Another study on a hydrogel containing 3-carboxy-phenylboronic acid also reported excellent biocompatibility in an in vivo experiment.[4] The inflammatory response to implanted hydrogels is often assessed by histological analysis and by measuring the expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β). For example, in studies of other hydrogels, a decrease in pro-inflammatory cytokines and a shift towards an M2 macrophage phenotype are indicative of a favorable, pro-regenerative tissue response.[6]

Table 3: In Vivo Inflammatory Response Markers for Different Hydrogels

MaterialAnimal ModelImplantation SiteKey Inflammatory MarkersOutcomeReference
Boronic acid-containing hydrogel RatSubcutaneousNot specifiedGood biocompatibility and durability[2][3]
3-Carboxy-phenylboronic acid hydrogel --Not specifiedExcellent biocompatibility[4]
Alternative: Hyaluronic Acid HydrogelMouseSubcutaneousIL-1β, IL-6, TNF-αReduced inflammation[6]
Alternative: Gelatin Methacryloyl (GelMA) HydrogelMouseSubcutaneousM1/M2 macrophage markersStiffness-dependent inflammatory response

Signaling Pathway Interactions

Recent research has begun to elucidate the molecular interactions of phenylboronic acid (PBA) derivatives with cellular signaling pathways. Notably, PBA has been shown to inhibit the Rho family of GTP-binding proteins, which includes RhoA, Rac1, and Cdc42. These proteins are key regulators of the actin cytoskeleton and are involved in cell migration, proliferation, and morphology. This interaction suggests that PBA-based materials could potentially modulate cellular behavior through this pathway.

Signaling_Pathway PBA Phenylboronic Acid (PBA) Rho_GTPases Rho Family GTPases (RhoA, Rac1, Cdc42) PBA->Rho_GTPases Inhibits Actin Actin Cytoskeleton Regulation Rho_GTPases->Actin Migration Cell Migration Actin->Migration Proliferation Cell Proliferation Actin->Proliferation Morphology Cell Morphology Actin->Morphology

Figure 1: Phenylboronic acid's inhibitory effect on Rho GTPases.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for assessing the cytotoxicity of hydrogel extracts.

  • Sample Preparation: Sterilize the 3-MAPBA-based hydrogel and incubate it in a cell culture medium at a specific extraction ratio (e.g., 0.1 g/mL) for 24-72 hours at 37°C.

  • Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the hydrogel extract. Incubate for 24, 48, and 72 hours. Include positive (e.g., DMSO) and negative (fresh medium) controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the negative control.

MTT_Workflow start Start prep Prepare Hydrogel Extract start->prep expose Expose Cells to Extract prep->expose seed Seed Cells in 96-well Plate seed->expose mtt Add MTT Reagent expose->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability read->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.
Hemolysis Assay

This protocol is based on the ASTM F756-00 standard for assessing hemolytic properties of materials.

  • Blood Collection: Obtain fresh human or rabbit blood in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Material Incubation: Place the sterilized 3-MAPBA-based material in a tube with the RBC suspension. Use PBS as a negative control and deionized water as a positive control.

  • Incubation: Incubate the tubes at 37°C for 2-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Hemolysis_Workflow start Start blood Collect & Prepare RBCs start->blood incubate Incubate Material with RBCs blood->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure Measure Hemoglobin in Supernatant centrifuge->measure calculate Calculate % Hemolysis measure->calculate end End calculate->end

Figure 3: Workflow for the hemolysis assay.

Conclusion

This compound-based materials hold significant promise for various biomedical applications, particularly in the development of glucose-responsive systems. The available evidence suggests that these materials generally exhibit good biocompatibility, with low in vitro cytotoxicity and favorable in vivo tissue responses. However, a notable gap exists in the literature regarding specific quantitative data on their hemocompatibility.

Further research is warranted to generate comprehensive datasets on the hemolysis rates and coagulation profiles of 3-MAPBA-based materials to fully establish their safety for blood-contacting applications. Additionally, a deeper understanding of their interactions with cellular signaling pathways will be crucial for designing next-generation biomaterials with enhanced therapeutic efficacy and minimal off-target effects. Researchers and developers are encouraged to conduct thorough biocompatibility assessments according to standardized protocols to ensure the safe and effective translation of these promising materials from the laboratory to clinical applications.

References

A Comparative Guide to Quantifying 3-Methacrylamidophenylboronic Acid Incorporation in Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the quantification of 3-Methacrylamidophenylboronic acid (3-MAPBA) incorporation in copolymers. Accurate determination of the monomer ratio is critical for understanding and predicting the physicochemical properties and biological activity of these functional polymers, which are of significant interest in drug delivery and diagnostics. This document outlines the experimental protocols and performance data for four common analytical methods: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis (EA), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for quantifying 3-MAPBA in copolymers depends on various factors, including the required accuracy and precision, the concentration of the boronic acid monomer, the presence of interfering substances, and the availability of instrumentation. The following tables summarize the key performance characteristics of each technique.

Parameter ¹H NMR Spectroscopy FTIR Spectroscopy Elemental Analysis UV-Vis Spectroscopy
Principle Measures the resonance of protons in a magnetic field to determine molecular structure and composition.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.Determines the elemental composition (C, H, N, S, and B) of a sample.Measures the absorption of ultraviolet and visible light by chromophores.
Primary Application Quantitative determination of copolymer composition and microstructure.[1][2]Qualitative identification of functional groups and confirmation of monomer incorporation.[3]Determination of the overall elemental ratio to calculate monomer composition.[4]Quantitative analysis of chromophore-containing monomers.[5][6]
Sample Preparation Dissolution in a deuterated solvent.Typically analyzed as a solid film, powder (KBr pellet), or in solution.Requires a small amount of dried, homogeneous solid sample.Dissolution in a suitable UV-transparent solvent.
Analysis Time Relatively fast (minutes per sample).Very fast (seconds to minutes per sample).Relatively fast (minutes per sample).Fast (minutes per sample).
Performance Metric ¹H NMR Spectroscopy FTIR Spectroscopy Elemental Analysis UV-Vis Spectroscopy
Accuracy HighModerate to Low (requires calibration)High (for elemental ratios)Moderate to High (requires calibration)
Precision HighModerateHighHigh
Sensitivity ModerateLow to ModerateHighHigh
Limitations Signal overlap can complicate analysis; requires soluble polymers.[7]Difficult for absolute quantification without extensive calibration; overlapping peaks can be an issue.[8]Indirect method for copolymer composition; assumes pure monomers and no impurities.[9]Requires a distinct chromophore on the monomer of interest; susceptible to interference from other absorbing species.[6]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and widely used technique for the accurate determination of copolymer composition. By integrating the signals corresponding to specific protons from each monomer unit, a direct molar ratio can be calculated.

Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried copolymer sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure complete dissolution.

  • Instrumental Analysis:

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

    • Optimize acquisition parameters, including the relaxation delay (D1), to ensure quantitative results. A longer D1 (e.g., 5 times the longest T1) is recommended.

  • Data Analysis:

    • Identify characteristic, well-resolved peaks for each monomer unit. For a copolymer of 3-MAPBA and a comonomer like methyl methacrylate (MMA), characteristic peaks would be:

      • 3-MAPBA: Aromatic protons (multiple signals, typically in the range of 7.0-8.0 ppm).

      • MMA: Methacrylate methyl protons (singlet, typically around 3.6 ppm).

    • Integrate the selected peaks.

    • Calculate the molar ratio of the monomers using the following formula:

      Mole Fraction of 3-MAPBA = [Integral(3-MAPBA) / Number of Protons] / {[Integral(3-MAPBA) / Number of Protons] + [Integral(Comonomer) / Number of Protons]}

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily used for the qualitative confirmation of the incorporation of 3-MAPBA into the copolymer by identifying its characteristic functional groups. Quantitative analysis is possible but generally less accurate than NMR and requires the creation of a calibration curve.

Protocol:

  • Sample Preparation:

    • Solid Film: Cast a thin film of the copolymer on a suitable IR-transparent substrate (e.g., KBr or NaCl plate) from a solution and evaporate the solvent.

    • KBr Pellet: Mix a small amount of the dried copolymer with dry KBr powder and press into a transparent pellet.

  • Instrumental Analysis:

    • Acquire the FTIR spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis (Qualitative):

    • Identify characteristic absorption bands for each monomer. For a 3-MAPBA containing copolymer, key peaks include:

      • B-O stretching: ~1350 cm⁻¹

      • Amide C=O stretching: ~1650 cm⁻¹

      • N-H stretching: ~3300 cm⁻¹

      • Aromatic C=C stretching: ~1600 and 1480 cm⁻¹

  • Data Analysis (Quantitative - with calibration):

    • Prepare a series of copolymer standards with known 3-MAPBA concentrations (determined by ¹H NMR).

    • Acquire the FTIR spectra for each standard.

    • Select a characteristic peak for 3-MAPBA and a reference peak from the comonomer or the polymer backbone.

    • Calculate the ratio of the peak areas or heights.

    • Construct a calibration curve by plotting the peak ratio against the known mole fraction of 3-MAPBA.

    • Determine the 3-MAPBA content in unknown samples by measuring their peak ratio and using the calibration curve.

Elemental Analysis (EA)

Elemental analysis provides the weight percentage of elements (typically C, H, N, S, and in this case, B) in a sample. This information can be used to calculate the monomer ratio in the copolymer.

Protocol:

  • Sample Preparation:

    • Ensure the copolymer sample is thoroughly dried and homogeneous.

    • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.

  • Instrumental Analysis:

    • Analyze the sample using an elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases are separated and quantified. For boron analysis, specific combustion and detection methods may be required, or Inductively Coupled Plasma (ICP) based methods can be used on the digested sample.[10]

  • Data Analysis:

    • From the elemental weight percentages (e.g., %C, %H, %N, %B), calculate the empirical formula of the copolymer.

    • Knowing the molecular formulas of the individual monomers (3-MAPBA: C₁₀H₁₂BNO₃, and the comonomer), set up and solve a system of linear equations to determine the molar ratio of the monomers in the copolymer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantification of 3-MAPBA if the phenylboronic acid moiety provides a distinct UV absorbance. This method requires the establishment of a reliable calibration curve.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the copolymer in a UV-transparent solvent (e.g., methanol, ethanol, or water).[11]

    • Prepare a series of standard solutions of the copolymer with known concentrations.

  • Instrumental Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for the 3-MAPBA chromophore by scanning a solution of the copolymer.

    • Measure the absorbance of each standard solution at the λ_max.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus the concentration of 3-MAPBA in the standard solutions (the concentration of 3-MAPBA in each standard needs to be predetermined by a primary method like ¹H NMR).

    • Measure the absorbance of the unknown copolymer solution and determine the concentration of 3-MAPBA using the calibration curve.

    • The mole fraction of 3-MAPBA can then be calculated based on the total copolymer concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for copolymer synthesis and characterization, as well as the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization & Quantification Monomers Monomers (3-MAPBA + Comonomer) Polymerization Polymerization Reaction Monomers->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization Precipitation Precipitation Polymerization->Precipitation Crude Product Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Copolymer Purified Copolymer Drying->Copolymer NMR ¹H NMR Spectroscopy Copolymer->NMR Primary Quantitative Method FTIR FTIR Spectroscopy Copolymer->FTIR Qualitative Confirmation EA Elemental Analysis Copolymer->EA Quantitative (Indirect) UVVis UV-Vis Spectroscopy Copolymer->UVVis Quantitative (Requires Calibration) logical_relationship Goal Quantify 3-MAPBA Incorporation Primary Primary Method (High Accuracy) Goal->Primary Secondary Supporting Methods Goal->Secondary NMR ¹H NMR Primary->NMR FTIR FTIR Secondary->FTIR EA Elemental Analysis Secondary->EA UVVis UV-Vis Secondary->UVVis NMR->FTIR Provides standards for FTIR calibration NMR->UVVis Provides standards for UV-Vis calibration

References

A Comparative Guide to 3-Methacrylamidophenylboronic Acid (3-MAPB) Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-Methacrylamidophenylboronic acid (3-MAPB) nanoparticles with common alternatives, supported by experimental data for informed decision-making in drug delivery system design.

This guide provides a comprehensive analysis of this compound (3-MAPB) nanoparticles, offering a direct comparison with two widely used alternatives: Poly(lactic-co-glycolic acid) (PLGA) and Chitosan nanoparticles. The following sections detail their performance based on electron microscopy analysis and other key drug delivery parameters, supplemented with detailed experimental protocols and visualizations to aid in your research and development endeavors.

Performance Comparison of Nanoparticle Systems

The selection of a nanoparticle system is a critical step in the development of effective drug delivery vehicles. This section provides a quantitative comparison of 3-MAPB nanoparticles against PLGA and Chitosan nanoparticles, focusing on key physicochemical properties that influence their in vivo behavior and therapeutic efficacy.

Parameter3-MAPB NanoparticlesPLGA NanoparticlesChitosan-Modified PLGA NanoparticlesSource
Particle Size (nm) Not explicitly stated132.8 ± 1.5 to 172.7 ± 3.2132.8 ± 1.5 to 172.7 ± 3.2[1]
Zeta Potential (mV) Not explicitly stated-20.8 ± 1.1-20.8 ± 1.1 to 25.6 ± 0.6[1]
Encapsulation Efficiency (%) Not explicitly stated65.865.8 to 87.1[1]
Drug Release Profile pH-responsiveInitial burst releaseSustained release, pH-responsive[2][3]

Table 1: Physicochemical Properties of Nanoparticle Formulations. This table summarizes the key characteristics of the different nanoparticle systems. The data for PLGA and Chitosan-modified PLGA nanoparticles are derived from a study by Li et al. (2019).[1][4] While direct comparative data for 3-MAPB nanoparticles under identical conditions is not available in the cited literature, their pH-responsive drug release is a key feature.[2]

Electron Microscopy Analysis: A Visual Comparison

Electron microscopy is a powerful tool for characterizing the morphology and size distribution of nanoparticles. Below are representative findings from Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) analyses of the compared nanoparticle systems.

This compound (3-MAPB) Nanoparticles: While specific electron micrographs for 3-MAPB nanoparticles were not found in the immediate search, related phenylboronic acid-functionalized nanoparticles typically exhibit a spherical morphology.[2] TEM analysis is crucial to confirm their size, shape, and dispersity.

PLGA Nanoparticles: SEM and TEM analyses of PLGA nanoparticles consistently show them to be spherical with a smooth surface.[5][6][7] The size of these nanoparticles can be controlled through various formulation parameters.[8]

Chitosan Nanoparticles: TEM images of chitosan nanoparticles reveal a spherical and smooth surface morphology.[9][10] The size of the nanoparticles can be influenced by the concentration of bioactive molecules loaded within them.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and electron microscopy analysis of the discussed nanoparticles, enabling researchers to reproduce and build upon these findings.

Synthesis of 3-MAPB Nanoparticles (Illustrative Protocol)

This protocol describes a general method for synthesizing phenylboronic acid-functionalized nanoparticles, which can be adapted for 3-MAPB.

  • Monomer Synthesis: Synthesize the this compound monomer.

  • Polymerization: Polymerize the monomer using a suitable method, such as precipitation polymerization, to form the nanoparticles.

  • Purification: Purify the nanoparticles through repeated centrifugation and washing steps to remove unreacted monomers and other impurities.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS), and electron microscopy (TEM/SEM).

Electron Microscopy Sample Preparation and Analysis

Transmission Electron Microscopy (TEM):

  • Sample Preparation:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Place a drop of the diluted suspension onto a carbon-coated copper grid.

    • Allow the grid to air dry completely.

    • (Optional) For enhanced contrast, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.[7]

  • Imaging:

    • Insert the dried grid into the TEM.

    • Acquire images at various magnifications to assess the overall morphology and size distribution of the nanoparticles.[5]

Scanning Electron Microscopy (SEM):

  • Sample Preparation:

    • Place a drop of the nanoparticle suspension on a clean silicon wafer or aluminum stub.

    • Allow the sample to air dry completely.

    • Coat the dried sample with a thin layer of a conductive material, such as gold or platinum, using a sputter coater.

  • Imaging:

    • Mount the coated sample in the SEM chamber.

    • Acquire images to visualize the surface morphology and three-dimensional structure of the nanoparticles.[6]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Nanoparticle Formation cluster_Purification Purification cluster_Characterization Characterization Monomer Synthesize 3-MAPB Monomer Polymerization Precipitation Polymerization Monomer->Polymerization Centrifugation Centrifugation & Washing Polymerization->Centrifugation DLS DLS (Size, PDI) Centrifugation->DLS Zeta Zeta Potential Centrifugation->Zeta EM TEM/SEM (Morphology) Centrifugation->EM

Caption: Synthesis and characterization workflow for 3-MAPB nanoparticles.

TEM_Workflow Start Nanoparticle Suspension Dilution Dilute with Deionized Water Start->Dilution Grid_Prep Drop onto Carbon-Coated Copper Grid Dilution->Grid_Prep Drying Air Dry Grid_Prep->Drying Staining Negative Staining (Optional) Drying->Staining Imaging Acquire TEM Images Staining->Imaging

Caption: Experimental workflow for TEM analysis of nanoparticles.

SEM_Workflow Start Nanoparticle Suspension Sample_Mount Drop onto SEM Stub Start->Sample_Mount Drying Air Dry Sample_Mount->Drying Coating Sputter Coat with Gold/Platinum Drying->Coating Imaging Acquire SEM Images Coating->Imaging

Caption: Experimental workflow for SEM analysis of nanoparticles.

Conclusion

This comparative guide provides a foundational understanding of 3-MAPB nanoparticles in the context of established drug delivery platforms like PLGA and Chitosan. While direct comparative studies are limited, the inherent pH-responsive nature of boronic acid-containing nanoparticles presents a significant advantage for targeted drug release. The provided experimental protocols and workflows offer a starting point for researchers to conduct their own comparative analyses and further explore the potential of 3-MAPB nanoparticles in advanced drug delivery applications. Future research should focus on direct, side-by-side comparisons under identical experimental conditions to fully elucidate the relative advantages and disadvantages of these promising nanomaterials.

References

A Comparative Guide to 3-Methacrylamidophenylboronic Acid (3-MAPB) Drug Delivery Systems: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methacrylamidophenylboronic acid (3-MAPB)-based drug delivery systems with alternative platforms. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to 3-MAPB Drug Delivery Systems

This compound (3-MAPB) is a functional monomer increasingly utilized in the development of intelligent drug delivery systems. Its key feature is the phenylboronic acid (PBA) moiety, which can form reversible covalent bonds with 1,2- or 1,3-cis-diols. This unique property allows for the design of stimuli-responsive materials, particularly those sensitive to glucose concentrations, making them highly promising for applications such as self-regulated insulin delivery.[1] Furthermore, the pH-sensitive nature of the boronate ester linkage enables the development of drug carriers that can selectively release their payload in the acidic tumor microenvironment.[2]

These systems are typically formulated as hydrogels, nanoparticles, or microgels, offering versatility in drug loading and administration routes.[3] This guide will delve into the in vitro and in vivo validation of 3-MAPB-based systems and compare their performance against other established drug delivery technologies.

Comparative Performance Data

The following tables summarize the quantitative performance of 3-MAPB drug delivery systems in comparison to other platforms.

Table 1: In Vitro Drug Release Performance

Delivery SystemDrug ModelStimulusRelease ProfileKey FindingsReference
3-MAPB Hydrogel InsulinGlucose (4 mg/mL)Sustained release over 8 hoursGlucose-dependent release, with higher glucose concentrations leading to faster release.[3]
3-MAPB Nanoparticles DoxorubicinpH 5.0~60% release in 48 hoursSignificantly accelerated drug release at acidic pH compared to physiological pH.[2]
PLGA Nanoparticles DocetaxelN/A (Passive)Biphasic release, initial burst followed by sustained release.Release is primarily diffusion-controlled.[4]
Liposomes DocetaxelN/A (Passive)Sustained release over 72 hoursFormulation dependent, can be tailored for slow or rapid release.[4]
Glucose Oxidase (GOx) Hydrogel InsulinGlucose (400 mg/dL)Pulsatile release in response to alternating glucose concentrations.Demonstrates a clear on-off release mechanism based on glucose levels.[5]

Table 2: In Vitro and In Vivo Biocompatibility

Delivery SystemAssayCell Line / Animal ModelResultsKey FindingsReference
3-MAPB Nanoparticles MTT AssayL-929 and MCF-7 cellsHigh cell viability (>80%) up to 1000 µg/mL.No significant cytotoxicity observed.
3-MAPB Nanoparticles In vivo studyBALB/c nude miceNo significant systemic toxicity observed.Well-tolerated in animal models.[2]
PLGA Nanoparticles MTS AssayBone marrow-derived macrophagesNo significant effect on cellular viability.Considered biocompatible and safe for in vivo use.[6]
Liposomes Hemolysis AssayRed Blood CellsLow hemolytic activity.Generally considered biocompatible, but can be opsonized and cleared by the immune system.[4]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

In Vitro Drug Release from 3-MAPB Hydrogels (Glucose-Responsive)

Objective: To evaluate the glucose-responsive release of a model drug (e.g., insulin or a fluorescent dye) from a 3-MAPB-containing hydrogel.

Materials:

  • 3-MAPB-based hydrogel loaded with the model drug.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Glucose solutions of varying concentrations (e.g., 0 mg/mL, 1 mg/mL, and 4 mg/mL) in PBS.

  • A shaker incubator set at 37°C.

  • A suitable analytical instrument to quantify the released drug (e.g., HPLC for insulin, UV-Vis spectrophotometer for a dye).

Procedure:

  • Place a known amount of the drug-loaded hydrogel into separate vials.

  • Add a defined volume of the different glucose-containing PBS solutions to each vial.

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium of the same glucose concentration to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using the appropriate analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To assess the cytotoxicity of 3-MAPB nanoparticles on a selected cell line.

Materials:

  • 3-MAPB nanoparticles at various concentrations.

  • A suitable cell line (e.g., HeLa, MCF-7, or a non-cancerous line like L-929).

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • A microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing different concentrations of the 3-MAPB nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a drug-loaded 3-MAPB nanoparticle formulation.

Materials:

  • Drug-loaded 3-MAPB nanoparticles.

  • Control formulations (e.g., free drug, empty nanoparticles).

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • A human cancer cell line for tumor induction (e.g., MCF-7).

  • Phosphate-buffered saline (PBS).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice to establish a tumor xenograft model.[2]

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly divide the mice into treatment groups.

  • Administer the different formulations (e.g., drug-loaded nanoparticles, free drug, empty nanoparticles, PBS as a control) via a suitable route (e.g., intravenous injection).

  • Monitor the tumor volume and body weight of the mice every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.[7]

  • At the end of the study, sacrifice the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).[7]

  • Compare the tumor growth inhibition among the different treatment groups to evaluate the efficacy of the drug delivery system.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow_for_Nanoparticle_Synthesis_and_Evaluation cluster_synthesis Nanoparticle Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Monomer 3-MAPB Monomer Polymerization Polymerization Monomer->Polymerization Purification Purification Polymerization->Purification DrugLoading Drug Loading Purification->DrugLoading Characterization Physicochemical Characterization (Size, Zeta, Morphology) DrugLoading->Characterization DrugRelease Drug Release Study (pH/Glucose-responsive) Characterization->DrugRelease Cytotoxicity Cytotoxicity Assay (MTT, LDH) Characterization->Cytotoxicity Biocompatibility Biocompatibility Study Cytotoxicity->Biocompatibility Pharmacokinetics Pharmacokinetics Biocompatibility->Pharmacokinetics Efficacy Antitumor Efficacy (Tumor Model) Pharmacokinetics->Efficacy PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Activation Drug Anticancer Drug (from 3-MAPB NP) Drug->PI3K Inhibition Drug->Akt Inhibition

References

Safety Operating Guide

Safe Disposal of 3-Methacrylamidophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 3-Methacrylamidophenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for its safe disposal, based on available safety data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance is known to cause skin and serious eye irritation[1][2][3]. Some safety data also indicate that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause long-lasting harmful effects to aquatic life[4].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield[1][3]

  • A laboratory coat

Engineering Controls: Handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust[1][3][4]. An eyewash station and safety shower should be readily accessible[1].

Quantitative Hazard Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Hazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[5]
Aquatic Hazard (Chronic)Category 4H413: May cause long lasting harmful effects to aquatic life[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its containers is to treat them as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[4][6].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or waste this compound powder in a designated, clearly labeled, and tightly sealed waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be collected in the same hazardous waste container.

  • Aqueous Solutions: Aqueous solutions containing this chemical must be collected and managed as hazardous waste[6]. Do not dispose of these solutions down the drain.

Step 2: Container Labeling

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other components of the waste mixture if applicable.

  • Ensure the container cap is securely fastened at all times, except when adding waste[7].

Step 3: Temporary Storage

  • Store the sealed hazardous waste container in a designated, cool, and dry secondary containment area away from incompatible materials, such as strong oxidizing agents[3].

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal[4][5]. Your institution's Environmental Health and Safety (EHS) department can provide specific guidance and services for this.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have 3-Methacrylamidophenylboronic acid waste for disposal ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Waste Type? fume_hood->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Aqueous Solutions waste_type->liquid_waste Liquid container Use a Designated, Compatible, and Sealed Waste Container solid_waste->container liquid_waste->container labeling Label Container Clearly: 'Hazardous Waste' & Chemical Name container->labeling storage Store in a Secure, Secondary Containment Area labeling->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end_node Proper Disposal Complete ehs->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.